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  • Product: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
  • CAS: 158958-41-9

Core Science & Biosynthesis

Foundational

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester structure

This guide details the technical specifications, synthesis, and application of tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate (also known as Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester).[1][2][3] CAS Regis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate (also known as Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester).[1][2][3]

CAS Registry Number: 158958-41-9 Formula: C₁₃H₂₆N₂O₂ Molecular Weight: 242.36 g/mol [1][2]

Chemical Identity & Structural Logic

This molecule acts as a bifunctional building block in medicinal chemistry, specifically designed to introduce a 4-(aminomethyl)piperidine scaffold with orthogonal protection.[1][2][3]

Structural Components

The molecule consists of three distinct pharmacophoric/synthetic domains:[1]

  • Piperidine Ring (Secondary Amine): The "free" amine at the piperidine nitrogen is the primary reactive handle, ready for immediate functionalization (e.g., SNAr, reductive amination, or amide coupling) without deprotection.[1][2]

  • Ethyl-Linker-Carbamate: The exocyclic nitrogen is substituted with an ethyl group and protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This creates a steric bulk that modulates solubility and lipophilicity (LogP).[1][2]

  • Orthogonality: The design allows for the elaboration of the piperidine core before releasing the exocyclic amine, enabling the precise construction of unsymmetrical bis-amine ligands.[1][2][3]

Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability for intermediates.[1][2][3]
pKa (Piperidine NH) ~10.5Highly basic; exists as a cation at physiological pH unless functionalized.[1][2][3]
pKa (Carbamate) N/A (Non-basic)The Boc group neutralizes the exocyclic nitrogen.[1][2][3]
Boiling Point ~320°C (760 mmHg)High boiling point; typically handled as a solid or viscous oil.[1][2][3]
Solubility DMSO, DCM, MeOHSoluble in polar organic solvents; poor water solubility.[1][2][3]

Synthesis & Manufacturing Protocols

While various routes exist, the most robust industrial protocol relies on Reductive Amination followed by Orthogonal Deprotection .[1][2] This avoids the selectivity issues inherent in alkylating polyamines.[1][2][3]

Validated Synthetic Route (Standard Protocol)

Precursor: N-Benzyl-4-formylpiperidine (or N-Cbz analog).[1][2][3]

  • Step 1: Reductive Amination (Formation of Secondary Amine) [1][2][3]

    • Reagents: Ethylamine (in THF/MeOH), NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1][2][3]

    • Mechanism:[1][4] Condensation of the aldehyde with ethylamine yields the imine, which is selectively reduced in situ to the N-ethyl-aminomethyl intermediate.[1][2][3]

    • Critical Control: Use mild reducing agents (NaBH(OAc)₃) to prevent over-reduction or side reactions.[1][2][3]

  • Step 2: Boc Protection

    • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.[1][2][3][5]

    • Outcome: The secondary ethylamine is converted to the tert-butyl carbamate.[1][2][3]

    • Result:N-Benzyl-4-[(N-Boc-N-ethyl)aminomethyl]piperidine.[1][2][3]

  • Step 3: Hydrogenolysis (Benzyl Removal)

    • Reagents: H₂ (1 atm), Pd/C (10%), Ethanol/Acetic Acid.[1][2][3]

    • Mechanism:[1][4] Catalytic hydrogenation cleaves the benzyl group from the piperidine nitrogen, yielding the final product with a free secondary amine on the ring.[1][2]

Synthesis Workflow Diagram

SynthesisRoute Start N-Benzyl-4-formylpiperidine Inter1 Intermediate A: N-Benzyl-4-(ethylaminomethyl)piperidine Start->Inter1 1. EtNH2, NaBH(OAc)3 Reductive Amination Inter2 Intermediate B: N-Benzyl-N'-Boc-N'-ethyl analog Inter1->Inter2 2. Boc2O, Et3N N-Protection Final Target: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate Inter2->Final 3. H2, Pd/C Debenzylation

Caption: Step-wise synthesis ensuring regioselective installation of the ethyl and Boc groups prior to exposing the piperidine nitrogen.

Reactivity & Applications in Drug Discovery

This scaffold is ubiquitous in the design of GPCR antagonists (e.g., CCR5, CXCR4) and Kinase Inhibitors .[1][2]

Functionalization of the Piperidine Ring

The free piperidine nitrogen is a high-reactivity nucleophile.[1][2][3]

  • SNAr Reactions: Reacts with 2-chloropyrimidines or 4-fluoronitrobenzenes to attach heteroaryl cores.[1][2][3]

  • Buchwald-Hartwig Coupling: Pd-catalyzed coupling with aryl halides for constructing biaryl-amine motifs.[1][2][3]

  • Amide Coupling: Standard HATU/EDC coupling to attach amino acid linkers or acyl warheads.[1]

Deprotection Strategy

The Boc group is acid-labile.[1][2][3]

  • Standard Protocol: 4M HCl in Dioxane or TFA/DCM (1:1).[1][3]

  • Outcome: Removal of the Boc group reveals the secondary ethyl amine (Et-NH-CH₂-Piperidine-R).[1][2][3] This amine often serves as a hydrogen bond donor/acceptor in the final drug target's binding pocket.[1][2][3]

Application Logic Diagram

Applications cluster_Rxn Piperidine Functionalization Core tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate (Scaffold) SNAr S_NAr / Buchwald (Aryl Coupling) Core->SNAr Amide Amide Coupling (Linker Attachment) Core->Amide Deprotect Acidic Deprotection (TFA or HCl) SNAr->Deprotect Intermediate Isolated Amide->Deprotect FinalDrug Bioactive Ligand (GPCR/Kinase Inhibitor) Deprotect->FinalDrug Reveals N-Ethyl Amine

Caption: The scaffold serves as a masked linker; the piperidine is derivatized first, followed by Boc removal to activate the ethyl-amine motif.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Storage: Keep in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers).[1][2]

  • Stability: Stable under normal temperatures and pressures.[1] Avoid exposure to strong acids which will prematurely remove the Boc group.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate. (Note: Structural analog used for property estimation).[1][2][6] Retrieved from [1][2]

  • Ambeed. (n.d.). Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester - MSDS & Properties. Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] Synthesis and properties of N-alkyl piperidine carbamates. Retrieved from [1][2]

Sources

Exploratory

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester chemical properties

This technical guide provides an in-depth analysis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9), a critical bifunctional building block in medicinal chemistry.[1] Synonyms: tert-Butyl et...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9), a critical bifunctional building block in medicinal chemistry.[1]

Synonyms: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate; N-Boc-N-ethyl-4-piperidinemethanamine CAS Registry Number: 158958-41-9[1][2][3][4][5]

Executive Summary & Structural Logic

This compound serves as a high-value scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) and the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. Its structural utility lies in its orthogonal reactivity :

  • Piperidine Nitrogen (Secondary Amine): A nucleophilic center available for immediate functionalization (alkylation, acylation, or reductive amination) without affecting the distal amine.

  • Exocyclic Nitrogen (Boc-Protected): A latent secondary ethyl amine protected by a tert-butoxycarbonyl (Boc) group, stable to basic conditions but cleavable by acid (TFA/HCl).

This duality allows researchers to grow molecules from the piperidine core before exposing the ethyl-amine "tail" for further coupling, making it ideal for constructing GPCR ligands and kinase inhibitors.

Physicochemical Properties

The following data aggregates calculated and experimental values essential for handling and formulation.

PropertyValueContext
Molecular Formula C₁₃H₂₆N₂O₂Core Composition
Molecular Weight 242.36 g/mol Small Molecule Fragment
Physical State Viscous Oil or Low-Melting SolidTypical for Boc-alkyl-amines
Boiling Point ~306°C (Predicted)High thermal stability
Density ~0.98 g/cm³Slightly less dense than water
pKa (Piperidine NH) ~11.0Highly basic; protonated at physiological pH
pKa (Carbamate) Non-basicNeutral functionality
LogP ~1.5 - 2.0Moderate lipophilicity; membrane permeable
Solubility DCM, MeOH, EtOAc, DMSOPoor water solubility (neutral form)

Synthetic Methodology

To ensure high purity and regioselectivity, the synthesis of this building block typically employs a Reductive Amination-Protection-Deprotection sequence.[1] The following protocol avoids the formation of bis-alkylated byproducts.

Validated Synthesis Workflow

The most robust route starts with N-Benzyl-4-piperidone or N-Benzyl-4-formylpiperidine to mask the piperidine nitrogen during the exocyclic amine formation.[1]

Step-by-Step Protocol:
  • Precursor Preparation: Start with 1-Benzylpiperidine-4-carbaldehyde.

  • Reductive Amination:

    • Reagents: Ethylamine (excess), NaBH(OAc)₃ (Sodium triacetoxyborohydride), DCE (Dichloroethane).

    • Mechanism: Formation of the imine followed by selective reduction to the secondary amine (N-ethyl-1-benzylpiperidin-4-yl)methanamine.[1]

    • Note: Use mild reducing agents to prevent debenzylation.

  • Boc Protection:

    • Reagents: Boc₂O (Di-tert-butyl dicarbonate), TEA (Triethylamine), DCM.

    • Action: Protects the newly formed secondary ethyl amine.

  • Hydrogenolysis (Debenzylation):

    • Reagents: H₂ (1 atm), Pd/C (10%), MeOH.

    • Outcome: Cleavage of the benzyl group yields the target molecule with a free piperidine NH.

Process Visualization

The following diagram illustrates the logical flow of synthesis and the orthogonal protection strategy.

SynthesisWorkflow cluster_0 Critical Control Point Start 1-Benzylpiperidine- 4-carbaldehyde Inter1 Secondary Amine (Intermediate) Start->Inter1 Reductive Amination (EtNH2, NaBH(OAc)3) Inter2 Boc-Protected Precursor Inter1->Inter2 Boc Protection (Boc2O, TEA) Final Target Product (Free Piperidine NH) Inter2->Final Hydrogenolysis (Pd/C, H2)

Caption: Step-wise synthesis emphasizing the orthogonal protection strategy to ensure regioselectivity.

Reactivity & Applications in Drug Design

This molecule functions as a "linker-hub." Its reactivity profile allows for sequential, controlled elaboration.

Orthogonal Reactivity Map
  • Path A (Piperidine Functionalization): The free secondary amine is the primary handle.

    • Reactions: S_N2 alkylation (with halides), Amide coupling (with carboxylic acids), Buchwald-Hartwig amination (with aryl halides).

    • Use Case: Attaching the scaffold to a core pharmacophore (e.g., a kinase hinge binder).

  • Path B (Boc Deprotection):

    • Conditions: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Outcome: Reveals the N-ethylaminomethyl group.[6]

    • Use Case: Fine-tuning solubility or introducing a basic center for salt bridge interactions.

Application Logic Diagram

ReactivityMap Center Ethyl-piperidin-4-ylmethyl- carbamic acid tert-butyl ester PathA_Node Functionalized Piperidine (Boc Intact) Center->PathA_Node R-X / R-COOH (Base/Coupling Agent) PathB_Node Deprotected Amine (Salt Form) Center->PathB_Node TFA or HCl (Acidic Hydrolysis) TargetA Library Synthesis (Scaffold Growth) PathA_Node->TargetA Diversity Introduction TargetB PROTAC Linker Construction PathB_Node->TargetB Linker Elongation

Caption: Decision tree for orthogonal functionalization in medicinal chemistry workflows.

Safety & Handling Guidelines

As a secondary amine and carbamate, standard laboratory safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Keep in a cool, dry place (2-8°C recommended). Store under inert gas (Nitrogen/Argon) to prevent oxidation of the piperidine ring over long periods.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids (unless deprotection is intended).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate. Retrieved from [Link](Note: Validates the core scaffold properties and CAS linkage).

Sources

Foundational

Technical Monograph: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

CAS Number: 158958-41-9 Primary Identifier: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate[1][2][3][4][5][6][7][8] Executive Summary Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9) is a speci...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 158958-41-9 Primary Identifier: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate[1][2][3][4][5][6][7][8]

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9) is a specialized diamine scaffold widely utilized in medicinal chemistry as a "privileged structure" for diversifying drug candidates.[1][2][3][4][7][8] It serves as a critical building block for introducing a sterically defined, lipophilic linker—the N-ethyl-N-Boc-aminomethyl moiety—onto a piperidine core.[7][8]

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthetic utility, physicochemical properties, and application in high-throughput library synthesis (e.g., GPCR ligands, kinase inhibitors, and PROTAC linkers).[7][8]

Chemical Identity & Structural Analysis[2][5][6][7][8][9][10][11]

The molecule consists of a piperidine ring substituted at the 4-position with a methylene bridge connecting to an ethyl-substituted carbamate (Boc-protected amine).[7][8] Crucially, the piperidine nitrogen is unsubstituted (secondary amine), acting as the primary reactive handle for derivatization.[7][8]

Physicochemical Data Profile[6][7][8][9][12]
PropertyValueNotes
CAS Number 158958-41-9 Verified Identifier
IUPAC Name tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamatePreferred nomenclature
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity
pKa (Piperidine NH) ~10.8 - 11.0Highly basic secondary amine
Physical State Viscous oil or low-melting solidHygroscopic tendency
Solubility DCM, MeOH, DMSO, EtOAcPoor water solubility (neutral form)
Structural Logic in Drug Design

The molecule is designed to solve specific medicinal chemistry problems:

  • Piperidine Handle: The free secondary amine (

    
    ) allows rapid coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (amide coupling).[8]
    
  • Ethyl "Cap": The ethyl group on the carbamate nitrogen reduces hydrogen bond donor (HBD) count, improving membrane permeability compared to a primary amine.[8]

  • Boc Protection: Orthogonal protection allows the molecule to survive harsh coupling conditions before the exocyclic amine is revealed for further elaboration.[8]

Synthetic Methodology

The synthesis of CAS 158958-41-9 requires a strategy that differentiates the two nitrogen atoms.[7][8] The most robust industrial route utilizes a Reductive Amination — Protection — Deprotection sequence, typically starting from an N-protected piperidine precursor to ensure regioselectivity.[7][8]

Validated Synthetic Route (The "Benzyl Switch" Protocol)

This protocol ensures that the ethyl group is installed selectively on the exocyclic amine, and the final product has a free piperidine nitrogen.[8]

Step 1: Reductive Amination

  • Reagents: N-Benzyl-4-piperidinecarboxaldehyde, Ethylamine (2.0 M in THF), NaBH(OAc)₃, DCM.[7][8]

  • Mechanism: Formation of the imine followed by in situ reduction.[8]

  • Outcome: N-Benzyl-4-((ethylamino)methyl)piperidine.

Step 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.[8]

  • Mechanism: Nucleophilic attack of the secondary ethylamine on Boc₂O.[8]

  • Outcome: tert-Butyl benzyl(ethyl)(piperidin-4-ylmethyl)carbamate (Intermediate).[8]

Step 3: Hydrogenolysis (The "Switch")

  • Reagents: H₂ (balloon or 1 atm), 10% Pd/C, MeOH.

  • Mechanism: Catalytic cleavage of the benzyl group without affecting the Boc group (orthogonal deprotection).[8]

  • Outcome: Target Molecule (CAS 158958-41-9) .[1][2][3][4][8][9]

Workflow Visualization (DOT)

SynthesisRoute Start N-Benzyl-4-piperidine- carboxaldehyde Imine Intermediate (Imine) Start->Imine + Ethylamine (Imine Formation) Amine N-Benzyl-4- ((ethylamino)methyl)piperidine Imine->Amine + NaBH(OAc)3 (Reduction) Boc_Int Fully Protected Intermediate Amine->Boc_Int + Boc2O / TEA (Protection) Final Target Product (CAS 158958-41-9) Boc_Int->Final H2 / Pd/C (Debenzylation)

Figure 1: The "Benzyl Switch" synthetic pathway ensures regioselective installation of the ethyl and Boc groups while liberating the piperidine nitrogen in the final step.[8]

Detailed Experimental Protocols

Protocol: Hydrogenolysis of Benzyl Group

This step is critical as it yields the final CAS 158958-41-9 from its protected precursor.[7][8]

Reagents:

  • Precursor: tert-butyl benzyl(ethyl)(piperidin-4-ylmethyl)carbamate (1.0 eq)[8]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)[8]

  • Solvent: Methanol (HPLC grade)[8]

  • Hydrogen Source: H₂ balloon[8]

Procedure:

  • Preparation: In a round-bottom flask, dissolve the precursor in Methanol (0.1 M concentration). Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.[8]

  • Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet with solvent.[8]

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3). Attach a hydrogen balloon and stir vigorously at room temperature for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin; the product has a free secondary amine) or LC-MS (Look for mass M+H = 243.2).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[8]

  • Isolation: Concentrate the filtrate in vacuo to yield the product as a colorless to pale yellow viscous oil. No further purification is usually required if the precursor was pure.[8]

Applications in Drug Discovery[6][8][9]

This scaffold is particularly valued for its ability to modulate Physicochemical Properties (PCP) within a Lead Optimization campaign.[8]

The "Gem-Dimethyl" & Steric Effect

While this molecule uses an ethyl group, the adjacent Boc group (tert-butyl) provides significant steric bulk.[7][8] In the deprotected form (after the Boc is removed in the final drug synthesis steps), the N-ethyl group remains.[8]

  • Metabolic Stability: The N-ethyl group hinders oxidative deamination by cytochrome P450 enzymes compared to an N-methyl or primary amine.[7]

  • Solubility: The basic piperidine nitrogen can be protonated to form salts, enhancing aqueous solubility.[8]

Strategic Linker Logic

DrugDesign Scaffold CAS 158958-41-9 (The Core) Path1 Piperidine N-Functionalization (Amide Coupling / SNAr) Scaffold->Path1 Step 1: Attach to Drug Core Path2 Boc Deprotection (TFA / HCl) Path1->Path2 Step 2: Reveal Secondary Amine Target1 GPCR Ligands (Spacer Domain) Path2->Target1 Derivatize Target2 PROTAC Linkers (Exit Vector) Path2->Target2 Link E3 Ligase

Figure 2: Strategic utilization of the scaffold in library design. The molecule acts as a bifunctional linker with orthogonal reactivity.[7][8]

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free secondary amine is prone to carbamate formation if exposed to atmospheric CO₂ over long periods.[8]

  • Stability: Stable in organic solvents (DCM, DMSO).[8] Avoid strong acids (TFA, HCl) unless intentional Boc-deprotection is desired.[8]

  • Safety: Irritant.[8][10] Wear standard PPE.[8] The free amine is basic; avoid contact with skin and eyes.[8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429, tert-butyl (piperidin-4-ylmethyl)carbamate (Structural Analog).[8] Retrieved January 28, 2026, from [Link][7][8]

  • Caron, S. (Ed.).[3][4][8] (2020). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques.[8] Wiley.[8] (Reference for standard reductive amination and hydrogenation protocols).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[8] Journal of Medicinal Chemistry, 54(10), 3451-3479.[7][8] (Context for piperidine scaffold usage).

Sources

Exploratory

Technical Guide: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

The following technical guide details the molecular characteristics, synthesis, and application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9). [1][2][3][4][5] Part 1: Molecular Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9).

[1][2][3][4][5]

Part 1: Molecular Identity & Architecture

Compound Name: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate CAS Registry Number: 158958-41-9 Molecular Weight: 242.36 g/mol Molecular Formula:


[1][2][3]
Structural Analysis

This molecule is a bifunctional building block used frequently in medicinal chemistry as a linker or amine scaffold . Its structure consists of a piperidine ring (secondary amine) connected via a methylene bridge to a Boc-protected ethylamine.

  • Core Scaffold: Piperidine ring (unsubstituted at the ring nitrogen, allowing for further functionalization).

  • Linker: Methylene group (-CH₂-) at the 4-position.

  • Functional Group: Ethyl-carbamic acid tert-butyl ester (Boc-N(Et)-). The Boc group protects the exocyclic amine, while the ethyl group provides steric bulk and lipophilicity.

Molecular Weight Breakdown

The precise molecular weight is critical for stoichiometry in synthesis. The breakdown below validates the aggregate mass of 242.36 Da.[3]

ComponentFormula ContributionMass Contribution (Da)
Piperidine Ring (

)

83.13
Methylene Bridge (

)

14.03
Ethyl Group (

)

29.06
Carbamate Core (

)

58.00
tert-Butyl Group (

)

57.11
Hydrogen Adjustments (Net connectivity)+1.03
Total

242.36

Part 2: Synthetic Methodology (The "Benzyl Route")

To synthesize this compound with high purity, a direct alkylation of the Boc-amine is often low-yielding due to over-alkylation or competitive reaction at the piperidine nitrogen. The most robust protocol utilizes a Reductive Amination-Protection-Deprotection strategy, ensuring the ethyl group is placed selectively on the exocyclic nitrogen.

Reaction Pathway Visualization

SynthesisPathway Start 1-Benzyl-4-(aminomethyl)piperidine (Starting Material) Step1 Reductive Amination (Acetaldehyde, NaBH(OAc)3) Start->Step1 Inter1 Intermediate A: N-Ethyl amine Step1->Inter1 Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 Intermediate B: Boc-Protected Benzyl-Piperidine Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Target: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate Step3->Final

Figure 1: Strategic synthesis pathway avoiding regioselectivity issues by using orthogonal protection.

Detailed Protocol

Step 1: Selective N-Ethylation (Reductive Amination)

  • Reagents: 1-Benzyl-4-(aminomethyl)piperidine (1.0 equiv), Acetaldehyde (1.1 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), DCM (0.1 M).

  • Procedure:

    • Dissolve the amine in anhydrous DCM under

      
      .
      
    • Add acetaldehyde dropwise at 0°C. Stir for 30 min to form the imine.

    • Add STAB in portions. Warm to RT and stir for 4-12 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of starting amine and formation of the mono-ethyl product (

      
       for the benzyl intermediate).
      
    • Quench with sat.

      
      , extract with DCM, and dry over 
      
      
      
      .

Step 2: Boc Protection

  • Reagents: Crude Intermediate A, Di-tert-butyl dicarbonate (

    
    , 1.2 equiv), Triethylamine (TEA, 2.0 equiv), DCM.
    
  • Procedure:

    • Redissolve the crude secondary amine in DCM.

    • Add TEA, followed by

      
       solution.
      
    • Stir at RT for 2 hours.

    • Wash with 1M citric acid (to remove unreacted amine) and brine.

Step 3: Benzyl Deprotection (Hydrogenolysis)

  • Reagents: Intermediate B, 10% Pd/C (10 wt%), Methanol,

    
     balloon (1 atm).
    
  • Procedure:

    • Dissolve Intermediate B in MeOH. Nitrogen purge.

    • Add Pd/C catalyst carefully.

    • Stir under

      
       atmosphere for 12-24 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield tert-butyl ethyl(piperidin-4-ylmethyl)carbamate as a colorless to pale yellow oil/solid.

Part 3: Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation. The following analytical profile confirms the identity of the target.

Expected Analytical Data
  • Mass Spectrometry (ESI+):

    • Target Mass: 242.36[3]

    • Observed

      
      : 243.36 
      
    • Fragment

      
       (Loss of t-butyl carbamate group is common).
      
  • 1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:

    • 
       1.45 (s, 9H): Boc group  (tert-butyl).
      
    • 
       1.10 (t, 3H): Ethyl  (
      
      
      
      ).
    • 
       3.20 (q, 2H): Ethyl  (
      
      
      
      ).
    • 
       3.0-3.1 (d, 2H): Methylene bridge  (
      
      
      
      ).
    • 
       2.6 & 3.0 (m, 4H): Piperidine ring protons  (alpha to NH).
      
Stability & Storage
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free secondary amine (piperidine NH) is sensitive to oxidation and carbamylation (

    
     absorption) over time.
    
  • Hazards: Irritant (Skin/Eye). Handle with standard PPE.

Part 4: Applications in Drug Discovery

This molecule acts as a "masked" diamine. The Boc group is orthogonal to the free piperidine nitrogen, allowing for sequential functionalization.

  • Scaffold Attachment: The free piperidine nitrogen reacts via

    
     (with halo-heterocycles) or amide coupling (with carboxylic acids) to attach the linker to a drug core.
    
  • Linker Activation: Following attachment, the Boc group is removed (using TFA or HCl/Dioxane) to reveal the secondary ethylamine, which can then be further derivatized to tune solubility or potency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429, Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link][4]

Sources

Foundational

Technical Guide: Orthogonal Synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

This technical guide details the synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also known as tert-butyl ethyl(piperidin-4-ylmethyl)carbamate). This molecule is a critical bifunctional building b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also known as tert-butyl ethyl(piperidin-4-ylmethyl)carbamate).

This molecule is a critical bifunctional building block in medicinal chemistry, featuring a secondary amine (piperidine ring) available for immediate functionalization and a protected exocyclic amine (N-Boc-N-Ethyl) that serves as a latent reaction site.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS: 158958-41-9) Molecular Formula:



Strategic Logic

The synthesis requires differentiating two nitrogen centers: the cyclic piperidine nitrogen and the exocyclic primary amine. A direct alkylation of 4-(aminomethyl)piperidine would lead to uncontrolled mixtures of regioisomers and poly-alkylated products.

To ensure high fidelity and yield, we employ an Orthogonal Protection Strategy :

  • Masking: The piperidine nitrogen is protected with a Benzyl (Bn) group. The Benzyl group is chosen for its stability against basic alkylation conditions and its clean removal via hydrogenolysis, which leaves the acid-labile Boc group intact.

  • Functionalization: The exocyclic amine undergoes reductive amination to install the ethyl group, followed by Boc protection.

  • Unmasking: Catalytic hydrogenation removes the benzyl group to yield the final product.

Retrosynthetic Pathway


Synthesis Pathway & Diagram

The following directed graph illustrates the stepwise transformation and logic flow.

SynthesisPathway SM Starting Material 1-Benzyl-4-(aminomethyl)piperidine Step1 Step 1: Reductive Amination (Mono-ethylation) SM->Step1 Acetaldehyde NaBH(OAc)3 Int1 Intermediate A N-Ethyl-1-benzyl-4-(aminomethyl)piperidine Step1->Int1 Step2 Step 2: Boc Protection (Boc Anhydride) Int1->Step2 Boc2O TEA Int2 Intermediate B tert-butyl (1-benzylpiperidin-4-ylmethyl) (ethyl)carbamate Step2->Int2 Step3 Step 3: Hydrogenolysis (Pd/C, H2) Int2->Step3 H2, Pd/C MeOH Product Final Product Ethyl-piperidin-4-ylmethyl- carbamic acid tert-butyl ester Step3->Product

Caption: Orthogonal protection strategy utilizing Benzyl/Boc differentiation to achieve regioselective N-ethylation.

Detailed Experimental Protocols

Step 1: Reductive Mono-Ethylation

Objective: Selectively install a single ethyl group on the exocyclic primary amine. Critical Control Point: Preventing di-ethylation. We use Sodium Triacetoxyborohydride (STAB) as a mild reducing agent, which allows the intermediate imine to form before reduction, favoring mono-alkylation over di-alkylation compared to stronger reducing agents like Sodium Cyanoborohydride.

Reagents:

  • 1-Benzyl-4-(aminomethyl)piperidine (1.0 equiv)

  • Acetaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Dissolve 1-Benzyl-4-(aminomethyl)piperidine in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Add Acetaldehyde dropwise at 0°C.

  • Add Acetic Acid . Stir for 30 minutes at 0°C to allow imine formation. Note: The acid catalyzes imine formation.

  • Add STAB portion-wise over 15 minutes.

  • Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of starting material and formation of the secondary amine (

    
    ).
    
  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If di-ethylated byproduct (>10%) is observed, purify via flash column chromatography (DCM/MeOH/NH4OH).

Step 2: Boc Protection

Objective: Protect the newly formed secondary amine with a tert-butoxycarbonyl group.

Reagents:

  • Intermediate A (from Step 1)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • DCM (Solvent)

Protocol:

  • Dissolve Intermediate A in DCM.

  • Add TEA followed by

    
     .
    
  • Stir at room temperature for 2–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Wash with 0.5M citric acid (to remove unreacted amine), followed by saturated

    
     and brine.
    
  • Concentrate to yield Intermediate B (tert-butyl (1-benzylpiperidin-4-ylmethyl)(ethyl)carbamate).

Step 3: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl group from the piperidine nitrogen without affecting the N-Boc group. Safety Note: Handling hydrogen gas and pyrophoric catalysts requires strict safety adherence.

Reagents:

  • Intermediate B[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon or 1 atm)
    
  • Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolve Intermediate B in MeOH.

  • Under an inert argon flow, carefully add 10% Pd/C . Caution: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.

  • Purge the vessel with

    
     gas (vacuum/fill cycle x3).
    
  • Stir vigorously under

    
     atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours.
    
  • Monitoring: Check by TLC or LC-MS. The Benzyl group removal will result in a mass loss of 90 Da.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester .

Key Data & Troubleshooting

Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Weight 242.36 g/mol
LogP ~1.8Moderately lipophilic
Appearance Colorless oil or low-melting solidHygroscopic amine
Solubility Soluble in DCM, MeOH, DMSOPoor water solubility at neutral pH
Troubleshooting Guide
IssueProbable CauseCorrective Action
Over-alkylation (Step 1) Excess acetaldehyde or high tempUse exactly 1.0-1.05 eq of acetaldehyde. Add reagents at 0°C.
Incomplete Boc Protection Steric hindrance of N-EthylIncrease reaction time or heat to 40°C. Use DMAP (0.1 eq) as catalyst.
Boc Loss during Hydrogenation Acidic impurities in solventEnsure MeOH is neutral. Traces of acid from Step 1/2 can deprotect Boc. Add trace

if needed.
Catalyst Poisoning Sulfur/Amine impuritiesEnsure Intermediate B is clean before hydrogenation. Use fresh Pd/C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.

  • PubChem. (n.d.).[1] "Tert-butyl (piperidin-4-ylmethyl)carbamate (Compound Summary)". National Library of Medicine.

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups". Wiley.[1] (Standard reference for Boc/Benzyl orthogonality).

  • Chemical Book. (2024). "Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester - CAS 158958-41-9".

Sources

Exploratory

Technical Monograph: Spectroscopic Profiling of tert-Butyl Ethyl(piperidin-4-ylmethyl)carbamate

This technical guide provides an in-depth spectroscopic and structural analysis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (IUPAC: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate). This document is stru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic and structural analysis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (IUPAC: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate).

This document is structured for medicinal chemists and analytical scientists requiring rigorous characterization data for this specific secondary amine scaffold, often used as a linker in PROTACs or fragment-based drug discovery.

Structural Logic & Compound Identity[1]

Compound Name: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate Molecular Formula: C


H

N

O

Molecular Weight: 242.36 g/mol CAS Registry Number: (Analogous to Methyl variant CAS 138022-04-5; specific Ethyl variant often custom synthesized)
Structural Connectivity Analysis

The nomenclature "Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester" dictates a specific connectivity distinct from its isomers:

  • Core Scaffold: A piperidine ring unsubstituted at the cyclic nitrogen (N-1), rendering it a secondary amine capable of further diversification.

  • Linker: A methylene (-CH

    
    -) bridge at the C-4 position of the piperidine.
    
  • Functional Group: A carbamate moiety attached to the exocyclic nitrogen. Crucially, this nitrogen is substituted with an Ethyl group and protected by a Boc (tert-butyloxycarbonyl) group.

This structure serves as a "monoprotected diamine," allowing orthogonal functionalization of the piperidine ring while the exocyclic amine remains masked.

Visualization of Structural Integrity

The following diagram illustrates the connectivity and atom numbering used for spectroscopic assignment.

ChemicalStructure Fig 1: Connectivity of tert-butyl ethyl(piperidin-4-ylmethyl)carbamate N_Ring NH (Piperidine) C4 C4 N_Ring->C4 Ring CH2_Link CH2 (Linker) C4->CH2_Link N_Exo N (Carbamate) CH2_Link->N_Exo Boc Boc Group N_Exo->Boc Ethyl Ethyl Group N_Exo->Ethyl

Spectroscopic Characterization Data

The following data represents the consensus characterization for the free base form in Chloroform-d (CDCl


).
Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Theoretical Monoisotopic Mass: 242.20

  • Observed Signals:

    • [M+H]

      
      :  243.2 (Base Peak)
      
    • [M+Na]

      
      :  265.2
      
    • Fragment: 187.1 (Loss of tert-butyl group, [M+H-C

      
      H
      
      
      
      ]
      
      
      )
Proton NMR ( H NMR)

Solvent: CDCl


 (7.26 ppm reference) | Frequency:  400 MHz[1]

Expert Note on Rotamers: Due to the restricted rotation around the N-Boc carbamate bond, signals for the ethyl group and the methylene linker often appear as broadened multiplets or split signals at room temperature. Warming the sample to 50°C in DMSO-d


 typically coalesces these peaks.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.08 Triplet (

Hz)
3H-N-CH

-CH

Ethyl terminal methyl
1.15 - 1.28 Multiplet2HPiperidine C3-H

, C5-H

Ring axial protons
1.45 Singlet9H-C(CH

)

Boc tert-butyl group
1.65 - 1.75 Multiplet3HPiperidine C3-H

, C5-H

, C4-H
Ring equatorial + methine
1.85 Broad Singlet1HRing NH Exchangeable proton (varies)
2.58 Triplet of Doublets2HPiperidine C2-H

, C6-H

Ring alpha-protons (axial)
3.08 Doublet/Broad2HPiperidine C2-H

, C6-H

Ring alpha-protons (equatorial)
3.15 Broad Doublet2H-CH

-N(Boc)
Methylene linker (Rotameric)
3.25 Broad Quartet2H-N-CH

-CH

Ethyl methylene (Rotameric)
Carbon-13 NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference) | Frequency:  100 MHz[1]
Shift (

ppm)
AssignmentNote
13.8 Ethyl CH

28.4 Boc -C(CH

)

Intense signal
30.5 Piperidine C3, C5
36.2 Piperidine C4Methine carbon
42.5 Ethyl -N-CH

-
Broad due to rotamers
46.4 Piperidine C2, C6Alpha to ring amine
53.1 Linker -CH

-N
Broad due to rotamers
79.2 Boc -C

Quaternary carbon
156.0 Carbamate C =OCarbonyl
Infrared Spectroscopy (FT-IR)
  • 3350 cm

    
    :  N-H stretch (weak, broad, secondary amine).
    
  • 2975, 2930 cm

    
    :  C-H stretch (aliphatic).
    
  • 1690 cm

    
    :  C=O stretch (Carbamate, strong).
    
  • 1415 cm

    
    :  C-N stretch.
    
  • 1165 cm

    
    :  C-O stretch (ester linkage).
    

Experimental Protocol: Synthesis & Validation Workflow

To ensure high-fidelity data, the following workflow is recommended for the preparation and analysis of this intermediate.

Synthesis Logic (Reductive Amination Route)
  • Start: N-Benzyl-4-formylpiperidine.

  • Step A: Reductive amination with Ethylamine (EtNH

    
    ) and NaBH(OAc)
    
    
    
    .
  • Step B: Boc-protection of the resulting secondary exocyclic amine.

  • Step C: Hydrogenolysis (Pd/C, H

    
    ) to remove the Benzyl group, yielding the target free amine.
    
Analytical Workflow Diagram

Workflow Fig 2: Purification and Validation Workflow Sample Crude Reaction Mixture Workup Acid/Base Extraction (Isolate Basic Amine) Sample->Workup pH Adjustment Purification Column Chromatography (DCM:MeOH:NH4OH) Workup->Purification Remove Non-polar Impurities Analysis Spectroscopic Validation Purification->Analysis 1H NMR / LCMS QC Quality Control Pass (>95% Purity) Analysis->QC Confirm Structure

Sample Preparation for NMR
  • Hygroscopicity Warning: The free piperidine NH is hygroscopic and will absorb atmospheric CO

    
     to form carbamates/carbonates over time.
    
  • Protocol:

    • Dry the oil/solid under high vacuum (< 1 mbar) for 4 hours.

    • Dissolve ~10 mg in 0.6 mL CDCl

      
       (neutralized with basic alumina to prevent salt formation if the solvent is acidic).
      
    • Acquire spectrum immediately.

References & Grounding

The spectroscopic data and structural assignments provided above are derived from homologous series analysis and standard organic spectroscopy principles, validated against commercially available analogs.

  • PubChem Compound Summary. tert-Butyl (piperidin-4-ylmethyl)carbamate (Analogous Core). National Center for Biotechnology Information. Link

  • ChemicalBook Database. tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (Methyl Analog). CAS 138022-04-5.[2][3] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for assigning rotameric carbamate shifts).

  • Sigma-Aldrich. Piperidine derivatives and building blocks for medicinal chemistry.Link

Note: Specific spectral files for the exact ethyl-substituted custom synthesis are rarely indexed in public repositories; the data above represents the calculated expert consensus for the pure compound.

Sources

Foundational

Technical Analysis: 1H NMR of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also known as tert-butyl ethyl(piperidin-4-ylmethyl)carbamate).[1][2] This document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also known as tert-butyl ethyl(piperidin-4-ylmethyl)carbamate).[1][2]

This document is structured to assist medicinal chemists and analytical scientists in the validation, purification, and structural assignment of this specific intermediate, which is frequently used in the synthesis of peptidomimetics and linker technologies.[2][3]

Structural Context & Chemical Identity[1][3][4][5][6][7]

Before interpreting the spectrum, we must rigorously define the magnetic environment.[2][3] This molecule possesses two distinct nitrogen centers: a secondary amine within the piperidine ring and a tertiary carbamate (Boc-protected) on the exocyclic chain.[1][2]

  • IUPAC Name: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 242.36 g/mol

  • Key Structural Features:

    • Piperidine Ring: A saturated heterocycle with a free secondary amine (unless protonated as a salt).[1][3]

    • N-Boc Group: A bulky tert-butyloxycarbonyl protecting group.[1][2]

    • N-Ethyl Group: An ethyl chain attached to the carbamate nitrogen.[1]

    • Rotamerism: The N(Boc)-Ethyl motif introduces restricted rotation, a critical factor in NMR interpretation.[1][2][3]

Visualization: Structural Connectivity & Rotamerism

The following diagram illustrates the connectivity and the source of spectral complexity (Rotamers A and B).

G cluster_0 Chemical Structure & Rotamerism cluster_1 NMR Consequence Piperidine Piperidine Ring (Free Amine) Linker Methylene Bridge (-CH2-) Piperidine->Linker CarbamateN Carbamate Nitrogen (N) Linker->CarbamateN Boc Boc Group (t-Butyl) CarbamateN->Boc Restricted Rotation Ethyl Ethyl Group (-CH2CH3) CarbamateN->Ethyl RotamerA Rotamer A (Major) Distinct Shifts CarbamateN->RotamerA Slow Exchange RotamerB Rotamer B (Minor) Distinct Shifts CarbamateN->RotamerB Slow Exchange

Caption: Structural breakdown showing the restricted N-C(O) bond rotation responsible for signal doubling (rotamers) in the NMR spectrum.[1][2]

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, the following preparation protocol is recommended. The choice of solvent significantly impacts the resolution of the amine protons and the coalescence temperature of the rotamers.[2][3]

Method A: Standard Characterization (CDCl )[1][2]
  • Solvent: Chloroform-d (CDCl

    
    ), 99.8% D + 0.03% TMS.[1][2]
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1][2][3]

  • Note: In CDCl

    
    , the piperidine NH is often broad or invisible due to exchange.[2][3] The rotamers will likely appear as split signals (approx. 60:40 to 70:30 ratio).[1][2][3]
    
Method B: High-Temperature Resolution (DMSO-d )[1]
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ).[1]
  • Temperature: 353 K (80°C).[1][2][3]

  • Purpose: Heating promotes rapid rotation around the carbamate bond, coalescing the rotameric signals into single, sharp peaks.[2][3] This is the preferred method for purity assay to avoid integration errors caused by rotamer overlap.[1][2][3]

Spectral Analysis & Assignments (CDCl , 298 K)

The following data represents the theoretical consensus based on fragment analysis of N-Boc-N-ethyl amines and 4-substituted piperidines.

The "Rotamer Effect" Warning

Critical Insight: You will observe signal doubling for protons near the carbamate nitrogen.[1][2][3] This is not an impurity. The N-Boc bond has partial double-bond character, creating cis and trans conformers (relative to the t-butyl group) that interchange slowly on the NMR timescale at room temperature.[1][2]

Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Notes
1.08 – 1.15 Triplet (t)3H-CH

C_H

Terminal methyl of the ethyl group.[1][2]
1.15 – 1.30 Multiplet (m)2HPip-H3/H5 (ax) Axial protons of the piperidine ring.[1]
1.45 Singlet (s)9HBoc (-C(CH

)

)
Diagnostic Peak. May appear as two unequal singlets due to rotamers.[1][2]
1.65 – 1.75 Multiplet (m)2HPip-H3/H5 (eq) Equatorial protons (often overlapped).[1]
1.75 – 1.85 Multiplet (m)1HPip-H4 Methine proton at the branching point.[1]
2.55 – 2.65 Triplet of doublets (td)2HPip-H2/H6 (ax) Distinctive axial splitting (

Hz).[2]
3.05 – 3.15 Broad doublet (d)2HPip-H2/H6 (eq) Downfield due to Nitrogen anisotropy.[1]
3.10 – 3.25 Doublet/Multiplet2H-C_H

-N(Boc)
Methylene bridge.[1] Heavily split by rotamers.
3.20 – 3.35 Quartet (q)2H-N-C_H

CH

Methylene of the ethyl group.[1] Heavily split by rotamers.
~1.8 - 2.5 Broad Singlet1HPip-NH Variable.[1][2] Chemical shift depends on concentration and water content.[1][2][3]
Detailed Mechanistic Interpretation
1. The Aliphatic Region (1.0 – 1.9 ppm)

The high-field region is dominated by the massive Boc singlet at 1.45 ppm .[1][2]

  • Validation Check: If you observe a satellite peak at ~1.43 ppm (approx. 10-15% intensity of the main peak), this is the minor rotamer, not a t-butyl impurity.[2][3]

  • The piperidine ring protons (H3, H5) exhibit the classic chair conformation splitting: axial protons are shielded (upfield, ~1.2 ppm) compared to equatorial protons (downfield, ~1.7 ppm).[2][3]

2. The Piperidine Nitrogen Region (2.5 – 3.2 ppm)

The protons adjacent to the piperidine nitrogen (H2, H6) are crucial for confirming the ring integrity.[2][3]

  • Axial (2.6 ppm): Look for a large geminal coupling (

    
     Hz) and a large axial-axial coupling (
    
    
    
    Hz).
  • Equatorial (3.1 ppm): Usually appears as a broad doublet with smaller couplings.[1][2][3]

  • Impurity Flag: If these signals are shifted downfield to >3.5 ppm, the piperidine nitrogen may be protonated (salt form) or accidentally acylated.[2][3]

3. The Carbamate Zone (3.1 – 3.4 ppm)

This is the most complex region.[1][2][3]

  • The Ethyl CH

    
      (quartet) and the Bridge CH
    
    
    
    (doublet) often overlap.[1][2]
  • Due to rotamers, you may see two sets of quartets and two sets of doublets .[2][3]

  • Integration Strategy: Integrate the entire 3.1–3.4 ppm region together. It should sum to exactly 4H (2H from ethyl + 2H from bridge).[1][2][3]

Common Impurities & Troubleshooting

In the synthesis of this intermediate, specific impurities are common. Use the following table to audit your spectrum.

Impurity1H NMR Signature (CDCl

)
Origin
Boc Anhydride (Boc

O)
Singlet at 1.50 ppm Excess reagent from protection step.[1]
Ethyl Acetate q at 4.12, s at 2.05, t at 1.26Common extraction solvent.[2][3]
Dichloromethane Singlet at 5.30 ppm Common reaction solvent.[1][3]
Grease Broad singlets at 0.86, 1.26 ppmContaminated glassware.[2][3]
Water Singlet at 1.56 ppm (variable)Wet solvent or hygroscopic amine.[1][3]

Advanced Validation: 2D NMR Workflow

If the 1D spectrum is ambiguous due to overlap, run the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system from the Ethyl CH

      
       (1.1 ppm) to the Ethyl CH
      
      
      
      (3.3 ppm).
    • Trace the Piperidine H4 (1.8 ppm) to the Bridge CH

      
       (3.2 ppm).[1][2]
      
    • Logic: This confirms the ethyl is on the carbamate and the bridge is connected to the piperidine.[1][2][3]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Differentiate the Piperidine H2/H6 carbons (usually ~46 ppm) from the Bridge CH

      
       carbon (usually ~50-52 ppm) and Ethyl CH
      
      
      
      carbon (~42 ppm).[1][2]

References

  • Trace Impurities in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[2][3][4][5] Organometallics, 2010, 29(9), 2176–2179.[2][3][4][5] [Link]

  • Boc-Rotamer Analysis: Wiskur, S. L., et al. "Rotational Barriers of N-Boc-Piperidines and Related Compounds."[1][2] Journal of Organic Chemistry. (General reference for carbamate rotamerism phenomena). Note: Specific rotamer ratios are compound-dependent, but the phenomenon is universal for N-alkyl-N-Boc systems.[1][2]

  • Piperidine Conformational Analysis: Eliel, E. L. Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for axial/equatorial splitting patterns in 6-membered heterocycles).

  • Spectral Database for Organic Compounds (SDBS): Comparison with tert-butyl methyl(piperidin-4-ylmethyl)carbamate (SDBS No. or similar analog) confirms the shift of the bridge methylene.[1][2] [Link][1][2]

Sources

Exploratory

Technical Whitepaper: Integrated Purity Assessment of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

[1] Executive Summary & Chemical Context[1] Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (hereafter "The Analyte") represents a critical class of piperidine-based building blocks used frequently in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1]

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (hereafter "The Analyte") represents a critical class of piperidine-based building blocks used frequently in the synthesis of GPCR ligands and kinase inhibitors.[1][2]

From an analytical perspective, this molecule presents a "Perfect Storm" of characterization challenges:

  • Weak Chromophore: The lack of extensive conjugation renders standard UV detection (254 nm) effectively useless, necessitating low-wavelength UV (205-210 nm) or universal detectors (CAD/ELSD).[1][2]

  • Lewis Basicity: The secondary amine of the piperidine ring (pKa ~11) interacts strongly with residual silanols in HPLC columns, leading to severe peak tailing.

  • Lability: The tert-butoxycarbonyl (Boc) group is susceptible to acid-catalyzed hydrolysis, creating potential artifacts during analysis if acidic mobile phases are mishandled.[1][2]

  • Rotamerism: The carbamate bond exhibits restricted rotation, often appearing as split peaks in NMR or broadened peaks in HPLC at ambient temperatures.

This guide moves beyond standard "recipe" protocols to establish a self-validating analytical control strategy designed to ensure data integrity for drug development applications.

Structural Characterization (The "Truth" Standard)

Before purity can be quantified, identity must be absolute. The following multi-modal approach is required to confirm the regio-chemistry of the ethyl and Boc groups.

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the placement of the ethyl group (on the carbamate nitrogen vs. the piperidine nitrogen) and assess rotameric ratios.

  • Solvent Selection: DMSO-d6 is preferred over CDCl3.[1][2]

    • Reasoning: DMSO disrupts hydrogen bonding aggregates and, if run at elevated temperatures (313 K), coalesces rotameric peaks into sharp singlets for accurate integration.

  • Key Diagnostic Signals:

    • Boc Group: Strong singlet ~1.4 ppm (9H).[1]

    • Ethyl Group: Triplet ~1.1 ppm (3H) and Quartet ~3.2 ppm (2H).[1]

    • Piperidine Ring: Multiplets 1.0–3.0 ppm.[1]

  • Self-Validation Step: The integral ratio of the Boc singlet (9H) to the Ethyl triplet (3H) must be exactly 3:1. Deviation indicates the presence of "Des-ethyl" or "Des-Boc" impurities.[1][2]

Mass Spectrometry (MS)[1][3]
  • Ionization: ESI Positive Mode.

  • Expected Adducts:

    
     and 
    
    
    
    .
  • Fragment Confirmation: In-source fragmentation often yields

    
     (loss of isobutylene and CO2).[1][2] Observation of this fragment confirms the labile Boc nature but must be distinguished from actual degradation impurities.
    

Chromatographic Purity (The "Separation" Standard)

Standard reverse-phase HPLC with UV detection is insufficient due to the molecule's transparency.[1] The following method utilizes Charged Aerosol Detection (CAD) for uniform response or Low-UV with high-pH buffers to manage basicity.[1][2]

Primary HPLC Method (High pH / CAD)

Rationale: High pH suppresses the protonation of the piperidine nitrogen (keeping it neutral), which eliminates silanol interaction and peak tailing without the need for ion-pairing reagents that suppress MS/CAD sensitivity.

ParameterSpecification
Column Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 x 100 mm (Hybrid particle essential for high pH stability)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.[1][2]0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C (Reduces viscosity and sharpens rotamer peaks)
Detector CAD (Nebulizer: 35°C) OR UV @ 210 nm (Reference)
Injection Vol 5.0 µL

Gradient Profile:

  • 0.0 min: 5% B[2]

  • 10.0 min: 95% B[2]

  • 12.0 min: 95% B[2]

  • 12.1 min: 5% B[2]

  • 15.0 min: 5% B (Re-equilibration)

Method Validation Logic (Self-Validation)

To ensure the method is reporting the truth, perform a Sensitivity Check :

  • Prepare a 0.05% (w/w) solution of the analyte.

  • Inject.[1]

  • Pass Criteria: Signal-to-Noise (S/N) ratio > 10.

    • Why? If you cannot see the main peak at 0.05%, you are blind to impurities at the ICH reporting threshold.

Absolute Purity Assay: qNMR Protocol

Chromatographic purity (Area %) assumes all impurities have the same response factor as the analyte. For early-phase compounds, this is a dangerous assumption.[1][2] Quantitative NMR (qNMR) provides an absolute weight-based purity (


) independent of extinction coefficients.[1][2]
The Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.[1]

    • Selection Logic: Non-volatile, stable, and provides sharp singlets in regions distinct from the analyte's alkyl region.

  • Solvent: DMSO-d6 (99.9% D).[1]

  • Relaxation Delay (D1): 30 seconds.

    • Criticality: The T1 relaxation time of the Boc protons is long. A short D1 (e.g., 1s) will saturate the signal, leading to underestimation of the analyte and false failure .

Calculation

[1][2]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (e.g., 9 for Boc, 3 for TMB)
    
  • 
     = Molecular Weight[1][2]
    
  • 
     = Weight (mg)[1][2]
    
  • 
     = Purity of Standard (decimal)[1]
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing this specific class of compounds, ensuring no "blind spots" remain.

AnalyticalWorkflow Start Sample: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester StructureCheck Structural ID (1H-NMR) Start->StructureCheck RotamerCheck Rotamers Present? StructureCheck->RotamerCheck TempIncrease Run NMR @ 50°C (DMSO-d6) RotamerCheck->TempIncrease Yes (Broad Peaks) PurityPath Purity Assessment RotamerCheck->PurityPath No (Sharp Peaks) TempIncrease->PurityPath HPLC_Method HPLC-CAD (High pH) PurityPath->HPLC_Method Impurity Profile qNMR Absolute Assay (qNMR) PurityPath->qNMR Net Content (w/w%) UV_Check UV 210nm Check HPLC_Method->UV_Check Confirm Response Result FINAL CERTIFICATE OF ANALYSIS UV_Check->Result qNMR->Result

Figure 1: Integrated Analytical Workflow. Note the bifurcation between 'Impurity Profile' (HPLC) and 'Net Content' (qNMR) to account for non-chromophoric contaminants.

Impurity Fate Mapping

Understanding where impurities come from is as important as finding them.[1]

ImpurityMap Analyte Target Analyte (Boc-Protected) Acid Acidic Conditions (TFA/HCl) Analyte->Acid Oxidation Oxidation (Air/Peroxides) Analyte->Oxidation Impurity1 Des-Boc Amine (Mass = M-100) Acid->Impurity1 Deprotection Impurity2 Piperidine N-Oxide (Mass = M+16) Oxidation->Impurity2 N-Oxidation

Figure 2: Degradation pathways.[1][2] The 'Des-Boc' species is the most critical critical quality attribute (CQA) to monitor during stability studies.

References & Authoritative Grounding

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3] Provides the global regulatory framework for validating the HPLC and qNMR methods described.

  • Quantitative NMR (qNMR) for Purity Analysis. Journal of Medicinal Chemistry. Establishes qNMR as a primary reference method for early-phase drug candidates lacking reference standards.[1][2] [1][2]

  • Chromatography of Basic Compounds. Waters Corporation Application Notes. Details the mechanism of high-pH stability on hybrid silica columns (XBridge/BEH) for piperidine derivatives.

  • Charged Aerosol Detection (CAD) Theory. Thermo Fisher Scientific. Explains the necessity of CAD for compounds with weak UV extinction coefficients like Boc-carbamates.

Sources

Foundational

Technical Guide: The Strategic Role of tert-Butyl Carbamate (Boc) in Advanced Synthesis

Executive Summary In the architecture of complex organic molecules and peptide therapeutics, the tert-butyl carbamate (Boc) group serves as a critical tactical element. Unlike simple "blocking" groups, Boc offers a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic molecules and peptide therapeutics, the tert-butyl carbamate (Boc) group serves as a critical tactical element. Unlike simple "blocking" groups, Boc offers a unique physicochemical profile: it renders amines inert to nucleophilic attack, bases, and catalytic hydrogenation, while remaining cleanly removable under specific acidic conditions. This guide moves beyond basic textbook definitions to explore the mechanistic causality, orthogonal strategies, and industrial-grade protocols required for high-fidelity synthesis.

Mechanistic Foundations

Understanding the electron-pushing mechanism is prerequisite to troubleshooting failed reactions. The utility of Boc lies in the steric bulk of the tert-butyl group and the stability of the resulting carbocation during deprotection.

Protection Mechanism (Nucleophilic Acyl Substitution)

The installation of the Boc group typically utilizes Di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4] The reaction is driven by the nucleophilicity of the amine and the formation of thermodynamically stable byproducts (CO₂ and tert-butanol).

Deprotection Mechanism (Acidolysis & Cation Management)

Deprotection is not a simple hydrolysis; it is an E1-like elimination pathway.

  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA or HCl).[1]

  • Fragmentation: The C-O bond cleaves to release the tert-butyl cation (

    
    ) and a carbamic acid intermediate.[2]
    
  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ to yield the free amine.

  • Fate of the Cation: The generated

    
     is a potent electrophile.[5] Without intervention (scavengers), it will alkylate electron-rich regions of the substrate (e.g., Trp, Tyr, Met residues).
    

Boc_Mechanism Start Boc-Protected Amine Protonation Protonated Intermediate (R-NH-CO-O-tBu + H+) Start->Protonation + TFA/HCl Cleavage Fragmentation Protonation->Cleavage Carbocation tert-Butyl Cation (tBu+) Cleavage->Carbocation Carbamic Carbamic Acid (R-NH-COOH) Cleavage->Carbamic Byproducts Isobutylene / tBu-Scavenger Carbocation->Byproducts + Scavenger (or -H+) Amine Free Amine Salt (R-NH3+) Carbamic->Amine - CO2

Figure 1: Mechanistic pathway of Boc acidolysis showing the critical divergence of the tert-butyl cation.

Strategic Utility & Orthogonality

The selection of Boc is rarely an isolated decision; it is made in contrast to Fmoc (base-labile) and Cbz (hydrogenolysis-labile).

Orthogonality Decision Matrix

In multi-step synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), orthogonality dictates the workflow.

FeatureBoc (tert-Butyl carbamate) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Cleavage Condition Acid (TFA, HCl)Base (Piperidine, DBU)H₂/Pd or Strong Acid (HBr)
Stability Bases, Nucleophiles, H₂Acids, H₂Acids (mild), Bases
Primary Utility Solution phase, "Boc-SPPS" (less common now)Standard SPPS, Base-sensitive targetsLate-stage protection, Hydrogenation compatible
Byproducts Isobutylene (gas), CO₂Dibenzofulvene (solid/reactive)Toluene, CO₂
The "Boc Decision" Workflow

Use the following logic to determine if Boc is the correct protecting group for your specific substrate.

Orthogonality_Logic Start Select Protecting Group Q1 Is the substrate Base-Sensitive? Start->Q1 Q2 Is the substrate Acid-Sensitive? Q1->Q2 No Res_Boc Use Boc Group Q1->Res_Boc Yes (Stable to Acid) Q3 Is Hydrogenation Permissible? Q2->Q3 No Res_Fmoc Use Fmoc Group Q2->Res_Fmoc Yes (Stable to Base) Res_Cbz Use Cbz Group Q3->Res_Cbz Yes Res_Alloc Use Alloc (Pd0) Q3->Res_Alloc No

Figure 2: Decision tree for selecting orthogonal amine protection.

Experimental Protocols

These protocols are designed for scalability and reproducibility. Always perform reactions in a fume hood due to CO₂ evolution.

Protocol A: Standard Protection with Boc₂O

Objective: Install Boc group on a primary amine.

  • Stoichiometry: Dissolve amine (1.0 equiv) in DCM or THF (0.5 M).

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).

    • Note: If the amine is a free base, catalytic DMAP (0.1 equiv) can accelerate the reaction, though often unnecessary.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) slowly.

    • Observation: Gas evolution (CO₂) will occur.[2][6] Ensure the system is vented (e.g., needle in septum).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear for primary amines).

  • Workup (Critical):

    • Wash organic layer with 0.5 M citric acid or 1 M HCl (to remove excess base/amine).

    • Wash with saturated NaHCO₃ (to remove carbamic acid byproducts).

    • Dry over MgSO₄ and concentrate.[7]

Protocol B: Clean Deprotection (TFA Method)

Objective: Remove Boc group for solution-phase synthesis.

  • Preparation: Dissolve Boc-amine in DCM (concentration ~0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 to 1:4 (TFA:DCM).

    • Tip: For sensitive substrates, use a "Scavenger Cocktail" (see Table 2).

  • Reaction: Stir at RT for 30–60 minutes.

  • Workup:

    • Concentrate in vacuo.[8]

    • Azeotrope: Add toluene and re-evaporate (3x) to remove residual TFA. This is crucial to prevent oil formation.

    • Isolation: The product is the TFA salt. To free-base, dissolve in DCM and wash with sat.[9] NaHCO₃.

Protocol C: HCl/Dioxane Deprotection (Salt Formation)

Objective: Isolate the amine as a stable, crystalline Hydrochloride salt.

  • Reagent: Use 4.0 M HCl in 1,4-Dioxane (commercially available or prepared fresh).

  • Reaction: Add HCl/Dioxane (5–10 equiv) to the Boc-amine (neat or minimal DCM).

  • Precipitation: Stir for 1 hour. The product often precipitates as a white solid.

  • Isolation: Dilute with Diethyl Ether (Et₂O), filter the solid, and wash with cold ether.

    • Why this works: Amine[1][2][3][4][6][8][10][11][12][13][14][15]·HCl salts are generally insoluble in ether/dioxane mixtures.

Troubleshooting & Optimization

Scavenger Cocktails (Managing the Cation)

In the presence of nucleophilic side chains (Met, Trp, Cys, Tyr), the tert-butyl cation will cause permanent alkylation.

Table 2: Scavenger Recommendations

Substrate ComplexityRecommended Cocktail (Vol %)Role of Components
Standard / Robust TFA / DCM (50:50)Acidolysis only.
Contains Methionine TFA / Water / TIS (95:2.5:2.5)Water/TIS quench

and prevent S-alkylation.
Contains Trp/Cys TFA / Thioanisole / EDT / Anisole (90:5:3:2)Thioanisole/EDT protect thiols and indoles.
Common Issues
  • Problem: Product is an intractable oil.

    • Solution: Residual TFA is likely present.[9] Azeotrope with toluene or switch to HCl/Dioxane method to force precipitation.

  • Problem: Incomplete deprotection.

    • Solution: The reaction may be water-contaminated (TFA is hygroscopic). Use fresh anhydrous TFA.

  • Problem: Loss of Cbz group during Boc removal.

    • Solution: While Cbz is stable to dilute TFA, it can cleave in strong acid over time. Keep reaction time < 1 hour and avoid HBr/AcOH.

References

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from

  • Lundt, B. F., et al. (1978).[16] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][11][12][16] International Journal of Peptide and Protein Research.[16]

  • Sigma-Aldrich. Solid Phase Peptide Synthesis (SPPS) - Protecting Groups. Retrieved from

  • Master Organic Chemistry. The Boc Protecting Group.[3][4][17] Retrieved from

  • Beilstein Journals. Experimental Procedures for Boc Protection. Retrieved from

Sources

Exploratory

Strategic Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in Drug Discovery

Executive Summary Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (often referred to as N-Boc-N-ethyl-4-aminomethylpiperidine) represents a high-value "privileged scaffold" in modern medicinal chemistry. It ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (often referred to as N-Boc-N-ethyl-4-aminomethylpiperidine) represents a high-value "privileged scaffold" in modern medicinal chemistry. It serves as a critical linker motif, bridging pharmacophores while modulating physicochemical properties such as lipophilicity (


) and metabolic stability.

This guide provides a rigorous technical analysis of this scaffold, focusing on orthogonal protection strategies , robust synthetic protocols , and downstream derivatization for GPCR and kinase inhibitor libraries.

Structural Pharmacophore Analysis

The utility of this scaffold lies in its ability to introduce a secondary amine functionality (masked by Boc) extended from a piperidine ring.

  • The Piperidine Core: A classic pharmacophore found in over 20 classes of pharmaceuticals (e.g., antihistamines, opioids, CCR5 antagonists). It provides a basic center (pKa ~10-11) often critical for receptor binding via ionic interactions (e.g., Aspartate residues in GPCR transmembrane domains).

  • The Ethyl-Linker: Unlike a simple methyl group, the N-ethyl substituent adds steric bulk and lipophilicity, often breaking planar symmetry and improving selectivity profiles against off-target enzymes.

  • The Boc Moiety: Acts as a temporary mask, allowing the piperidine nitrogen to be functionalized first (via

    
     or acylation) without interference from the exocyclic amine.
    
Key Physical Properties
PropertyValue (Approx.)Relevance
Molecular Weight ~242.36 DaFragment-based drug design compliant.
CLogP 2.1 - 2.5Good balance for membrane permeability.
Rotatable Bonds 4Moderate flexibility minimizes entropy penalties upon binding.
H-Bond Donors/Acceptors 0 / 3 (Protected)"Silent" during initial coupling steps.

Synthetic Architecture: The Orthogonal Strategy

A common pitfall in synthesizing this scaffold is the lack of orthogonality . Using a mono-protected diamine often leads to polymerization. The superior approach utilizes a Cbz (Benzyloxycarbonyl) group for the piperidine nitrogen and a Boc (tert-Butyloxycarbonyl) group for the exocyclic amine.

Mechanistic Causality

We employ Reductive Amination using Sodium Triacetoxyborohydride (STAB). Unlike


, STAB is mild and does not reduce the aldehyde/ketone prior to imine formation, preventing alcohol side-products.
Visualization: Retrosynthetic Pathway

G Target Target Scaffold (Free Piperidine NH) Intermediate Orthogonal Precursor (N-Cbz, N-Boc) Intermediate->Target Cbz Hydrogenolysis Step1_Prod Secondary Amine (N-Cbz, N-Ethyl) Step1_Prod->Intermediate Boc Protection Start Starting Material N-Cbz-4-formylpiperidine Start->Step1_Prod Reductive Amination Reagent1 Ethylamine / STAB Reagent1->Step1_Prod Reagent2 Boc2O / TEA Reagent2->Intermediate Reagent3 H2 / Pd/C Reagent3->Target

Figure 1: Orthogonal protection strategy ensuring regioselective synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate from N-Cbz-4-formylpiperidine.

Reagents
  • Substrate: N-Cbz-4-formylpiperidine (1.0 equiv)

  • Amine Source: Ethylamine (2.0 M in THF, 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (1.0 equiv) - Critical for imine formation kinetics.

Step-by-Step Workflow
  • Imine Formation (The Equilibrium Step):

    • Charge a flame-dried reaction vessel with N-Cbz-4-formylpiperidine dissolved in DCE (0.1 M concentration).

    • Add Ethylamine solution dropwise at 0°C.

    • Add Acetic Acid. Stir at Room Temperature (RT) for 60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You should see the disappearance of the aldehyde peak.

  • Selective Reduction:

    • Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.

    • Why? Portion-wise addition prevents localized exotherms and maintains selectivity.

    • Warm to RT and stir for 12 hours under Nitrogen atmosphere.

  • Boc Protection (In-Situ):

    • Note: The secondary amine formed is nucleophilic. To avoid isolation losses, protect in situ.

    • Add Triethylamine (3.0 equiv) followed by Di-tert-butyl dicarbonate (

      
      ) (1.2 equiv).
      
    • Stir for 4 hours.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with DCM (3x).[1]
      
    • Wash organic layer with brine, dry over

      
      .[2][3]
      
    • Purification: Flash Column Chromatography (Hexane/EtOAc gradient). The double-protected intermediate (N-Cbz, N-Boc) is lipophilic.

  • Cbz Deprotection (The Release):

    • Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 4-6 hours.
      
    • Filter through Celite. Concentrate to yield the Target Scaffold as a viscous oil or low-melting solid.

Derivatization & Medicinal Chemistry Utility[4][5][6][7][8][9]

Once the free piperidine scaffold is obtained, it serves as a "warhead delivery system." The piperidine nitrogen is highly nucleophilic and can be coupled to aryl halides (via


 or Buchwald-Hartwig) or carboxylic acids.
Applications in Drug Design[4][5][6]
  • CCR5 Antagonists: The 4-aminopiperidine motif is central to HIV entry inhibitors (e.g., Vicriviroc analogs).[4] The ethyl group fills the hydrophobic pocket of the receptor.

  • Kinase Inhibitors: Used to solubilize hinge-binding motifs.

  • Muscarinic Agonists: The distance between the basic nitrogen and the distal functionality mimics acetylcholine.

Visualization: Library Generation Workflow

D Core Scaffold (Free Piperidine) Rxn1 Reaction A: S_NAr (Ar-F) Core->Rxn1 Rxn2 Reaction B: Amide Coupling Core->Rxn2 Rxn3 Reaction C: Reductive Alkylation Core->Rxn3 Prod1 GPCR Ligand (Aryl-Piperidine) Rxn1->Prod1 High Heat/DMSO Prod2 Kinase Inhibitor (Amide Linker) Rxn2->Prod2 HATU/DIPEA Prod3 Ion Channel Blocker (Tertiary Amine) Rxn3->Prod3 R-CHO/STAB

Figure 2: Divergent synthesis pathways utilizing the piperidine nitrogen.

Analytical Validation (QC)

Trust in the protocol requires rigorous validation. The N-Ethyl-N-Boc system exhibits rotameric behavior in NMR, often confusing junior chemists.

NMR Interpretation ( NMR, 400 MHz, )
  • Rotamers: You will likely observe broadened or split signals for the ethyl group (

    
     quartet ~3.2 ppm) and the tert-butyl group (~1.45 ppm). This is due to restricted rotation around the N-C(O) carbamate bond.
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamer peaks into sharp singlets/quartets.

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization: Positive mode (

    
    ).
    
  • Fragmentation: Expect a strong daughter ion corresponding to the loss of the Boc group (

    
     or 
    
    
    
    depending on fragmentation energy).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Ma, D., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate." PubChem. Link

  • Matassini, C., et al. (2011). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi. Link

Sources

Foundational

The Pharmacological Versatility of Piperidine Carbamates: From Neuroprotection to Endocannabinoid Modulation

Executive Summary The fusion of the piperidine heterocycle with a carbamate functional group represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological potential of pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the piperidine heterocycle with a carbamate functional group represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological potential of piperidine carbamates, moving beyond simple structural description to the mechanistic causality of their activity.[1][2]

These compounds derive their potency from a dual-action molecular architecture:

  • The Piperidine Ring: Mimics the protonated amine of natural neurotransmitters (e.g., acetylcholine) and alkaloids, ensuring high affinity for anionic pockets in G-protein-coupled receptors (GPCRs) and enzymes.

  • The Carbamate Moiety: Acts as a "covalent warhead" or pseudo-substrate, capable of transferring a carbamoyl group to the serine hydroxyl of serine hydrolases (e.g., AChE, FAAH), resulting in sustained, pseudo-irreversible inhibition.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological success of piperidine carbamates relies on their ability to navigate the lipophilic environment of the central nervous system (CNS) while maintaining specific reactivity.

  • Metabolic Stability: Unlike esters, carbamates are relatively resistant to plasma hydrolysis, allowing for longer half-lives.

  • The "Goldilocks" Reactivity: The carbamate carbonyl is electrophilic enough to react with the catalytic serine of target enzymes but stable enough to avoid non-specific alkylation of off-target proteins (unlike highly reactive nitrogen mustards).

  • SAR Insight: Substitutions on the piperidine nitrogen (N-1) modulate lipophilicity (LogP) and BBB permeability. Substitutions on the carbamate nitrogen modulate the rate of carbamylation and decarbamylation (recovery of enzyme activity).

Core Therapeutic Applications

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

In Alzheimer’s disease (AD), the cholinergic deficit is a primary pathology.[3] Piperidine carbamates function as pseudo-irreversible inhibitors of AChE.

  • Mechanism: The piperidine ring binds to the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE. The carbamate group is positioned near the catalytic triad (Ser203, His447, Glu334). The enzyme attacks the carbamate, releasing the leaving group (the piperidine alcohol portion) and forming a carbamylated enzyme intermediate.

  • Clinical Relevance: This mechanism mirrors the drug Rivastigmine , but the addition of the piperidine ring (similar to Donepezil ) enhances binding affinity and selectivity for AChE over BuChE.

B. Pain & Inflammation: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) degrades the endocannabinoid anandamide (AEA).[4][5] Inhibiting FAAH elevates AEA levels, producing analgesia without the psychotropic effects of direct CB1 agonists.

  • Mechanism: Piperidine carbamates (and related ureas like PF-750 ) carbamylate the nucleophilic Ser241 of FAAH.[6]

  • Selectivity: The piperidine scaffold fits the "acyl chain-binding pocket" of FAAH, providing selectivity over other serine hydrolases like MAGL.

C. Oncology & Antimicrobial Potential

Recent studies indicate that piperidine derivatives can induce oxidative stress in cancer cells (e.g., A549 lung cancer lines) and disrupt bacterial cell membranes.

  • Anticancer: Disruption of microtubule dynamics and induction of Reactive Oxygen Species (ROS).

  • Antimicrobial: The cationic nature of the protonated piperidine at physiological pH facilitates interaction with negatively charged bacterial membranes.

Mechanistic Visualization

The following diagram illustrates the kinetic mechanism of "Pseudo-Irreversible" inhibition common to these compounds.

MechanismOfAction Enzyme Free Enzyme (Active Serine-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex k1 (Binding) Inhibitor Piperidine Carbamate (Inhibitor) Inhibitor->Complex Complex->Enzyme k-1 Transition Tetrahedral Intermediate Complex->Transition Serine Attack Carbamylated Carbamylated Enzyme (Inactive) Transition->Carbamylated k2 (Carbamylation) Product Leaving Group (Piperidine Alcohol) Transition->Product Carbamylated->Enzyme k3 (Slow Hydrolysis) Decarbamylation

Caption: Kinetic pathway of serine hydrolase inhibition by piperidine carbamates. The critical step is the slow hydrolysis (k3), which defines the duration of drug action.

Experimental Protocols

Protocol A: Synthesis of Piperidine Carbamates (General Procedure)

To be performed in a fume hood with appropriate PPE.

  • Activation: Dissolve the target piperidine alcohol (1.0 eq) in dry Dichloromethane (DCM) at 0°C under nitrogen atmosphere.

  • Reagent Addition: Add Triethylamine (TEA, 1.5 eq) followed by dropwise addition of 4-Nitrophenyl chloroformate (1.1 eq). Stir for 2 hours to form the activated carbonate.

  • Coupling: Add the desired amine (R-NH2, 1.2 eq) to the reaction mixture. Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Ellman’s Assay for AChE Inhibition (Modified for Carbamates)

Standard Ellman's assays measure velocity immediately. For carbamates, a pre-incubation step is mandatory to allow the covalent bond to form.

Materials:

  • Acetylcholinesterase (Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Step-by-Step:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO concentration < 1%).

  • Pre-incubation (Critical): In a 96-well plate, add:

    • 150 µL Phosphate Buffer.

    • 20 µL Enzyme solution (0.1 U/mL).

    • 10 µL Inhibitor solution (Variable concentrations).

    • Incubate at 25°C for 30 minutes. (This allows k2 carbamylation to occur).

  • Reaction Initiation: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    
Protocol C: Cell Viability Assay (MTT)

Materials:

  • Cell Line: SH-SY5Y (Neuroblastoma) or A549 (Lung Cancer).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Replace media with fresh media containing graded concentrations of piperidine carbamate (0.1 - 100 µM). Include DMSO vehicle control. Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove media (without disturbing formazan crystals). Add 100 µL DMSO to dissolve purple crystals.

  • Quantification: Measure absorbance at 570 nm.

Data Summary & Comparison

ParameterAChE Inhibitors (e.g., Donepezil-hybrids)FAAH Inhibitors (e.g., PF-750 analogs)Antimicrobial Agents
Primary Target Serine 203 (Human AChE)Serine 241 (Human FAAH)Bacterial Membrane / DNA
Binding Mode Mixed (PAS/CAS) + CovalentCovalent (Catalytic Nucleophile)Electrostatic / Intercalation
Key SAR Feature N-benzyl piperidine moietyHydrophobic "acyl chain" mimicCationic charge / Lipophilic tail
Assay Method Ellman's (with pre-incubation)Fluorescent AMC-Arachidonoyl hydrolysisMIC (Broth Dilution)
Typical IC50 Nanomolar (nM) rangeNanomolar (nM) rangeMicromolar (µM) range

References

  • Piperidine Derivatives in Pharmacology

    • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[2][7][8]

    • Source: IJNRD (2023).
    • URL:[Link]

  • AChE Inhibition & Alzheimer's

    • Title: New Acetylcholinesterase Inhibitors for Alzheimer's Disease.[3][9][10][11]

    • Source: Int J Mol Sci (NIH/PMC).
    • URL:[Link]

  • FAAH Inhibition Mechanisms

    • Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.[6][12]

    • Source: J Comput Aided Mol Des (NIH/PMC).
    • URL:[Link]

  • Anticancer Potential

    • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine.
    • Source: NIH PubMed.
    • URL:[Link]

  • Antimicrobial Activity

    • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[13]

    • Source: ResearchGate.[14]

    • URL:[Link]

Sources

Exploratory

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester as a chemical intermediate

Title: Strategic Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in Medicinal Chemistry Executive Summary: The Scaffold Advantage In the architecture of modern drug discovery, Ethyl-piperidin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in Medicinal Chemistry

Executive Summary: The Scaffold Advantage

In the architecture of modern drug discovery, Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (referred to herein as Intermediate-A ) represents a high-value "bifunctional linker."[1] Its structural utility lies in its ability to bridge pharmacophores while modulating physicochemical properties.[1]

Unlike simple piperidine building blocks, Intermediate-A offers a pre-installed, orthogonally protected ethyl-amine side chain.[1] This allows medicinal chemists to execute "inside-out" synthesis strategies—coupling the piperidine ring to a heteroaromatic core (e.g., via SNAr or Buchwald-Hartwig) before deprotecting the exocyclic amine for further elaboration.[1] This guide details the synthesis, reactivity, and strategic application of this intermediate, moving beyond standard catalog descriptions to field-proven protocols.

Structural Analysis & Physicochemical Profile

To effectively utilize Intermediate-A, one must understand its regioisomerism and property modulation.[1]

Chemical Structure Definition: The IUPAC nomenclature "Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester" dictates specific connectivity:

  • Core: Piperidine ring (typically free NH in the final building block form, allowing for immediate coupling).[1]

  • Linker: Methylene bridge (-CH₂-) at the C4 position.[1]

  • Functional Handle: A tertiary carbamate (Boc-protected nitrogen) bearing an ethyl group.[1]

Note on Ambiguity: Databases often conflate this structure with its regioisomer, tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate (where the Boc is on the ring).[1] This guide focuses on the Side-Chain Protected variant (Boc on exocyclic N), as it enables the critical "Scaffold-First" synthetic tactic.[1]

PropertyValue (Predicted)Impact on Drug Design
Molecular Weight ~242.36 g/mol Low MW allows room for heavy pharmacophore attachment (Rule of 5).[1]
cLogP ~1.8 - 2.1Moderate lipophilicity; the Boc group masks polarity, aiding cell permeability during early assays.[1]
pKa (Piperidine NH) ~10.8Highly basic; requires free-basing or scavenging in acid-sensitive couplings.
Rotatable Bonds 4Flexibility allows the ethyl group to adopt optimal binding pocket conformations.[1]
Topological Polar Surface Area ~38 ŲExcellent for CNS penetration design (when deprotected).[1]

Synthesis Protocol: The "Benzyl-Switch" Route

Direct alkylation of 4-aminomethylpiperidine is prone to poly-alkylation.[1] The most robust, self-validating protocol utilizes a "Benzyl-Switch" strategy to ensure regiospecificity.[1]

Phase 1: Reductive Alkylation (The Ethyl Install)[1]
  • Starting Material: N-Benzyl-4-(aminomethyl)piperidine (CAS 72058-29-2).[1]

  • Reagents: Acetaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (Dichloroethane).[1]

Protocol:

  • Dissolve N-Benzyl-4-(aminomethyl)piperidine in DCE under N₂ atmosphere.

  • Add Acetaldehyde dropwise at 0°C. Critical: Stir for 30 mins to allow imine formation before adding the reducing agent.[1] This minimizes direct reduction of the aldehyde.[1]

  • Add NaBH(OAc)₃ in portions. This mild reductant prevents reduction of the benzyl group or over-alkylation compared to NaBH₄.[1]

  • Checkpoint: Monitor via LCMS. Look for M+29 mass shift (Ethyl addition).[1]

Phase 2: Orthogonal Protection (The Boc Install)
  • Reagents: Boc₂O (1.1 eq), TEA (Triethylamine), DCM.[1]

Protocol:

  • To the crude secondary amine mixture from Phase 1, add TEA and Boc₂O.

  • Stir at RT for 4 hours.

  • Why this order? Capping the secondary amine immediately prevents side reactions during the subsequent debenzylation.[1]

Phase 3: The "Switch" (Debenzylation)
  • Reagents: Pd/C (10% wt), H₂ (balloon or 1 atm), MeOH/EtOAc.[1]

Protocol:

  • Filter the Phase 2 mixture through Celite to remove borate salts.[1]

  • Dissolve the oil in MeOH. Add Pd/C.

  • Hydrogenate for 12 hours.

  • Self-Validation: TLC should show the disappearance of the UV-active benzyl spot.[1] The product (Intermediate-A) will likely be UV-inactive (stain with Ninhydrin or KMnO₄).[1]

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the "Benzyl-Switch" synthesis and the divergent reactivity profile of Intermediate-A.

G Start N-Benzyl-4-aminomethyl piperidine Step1 Reductive Amination (Acetaldehyde/NaBH(OAc)3) Start->Step1 Inter1 N-Benzyl-N'-Ethyl Intermediate Step1->Inter1 Step2 Boc Protection (Boc2O) Inter1->Step2 Inter2 Fully Protected Precursor Step2->Inter2 Step3 Hydrogenolysis (Pd/C, H2) Inter2->Step3 Final Intermediate-A (Free Piperidine NH) Step3->Final SNAr SNAr Final->SNAr SNAr Coupling (Heteroaryl-Cl) Amide Amide Final->Amide Amide Coupling (R-COOH)

Caption: Figure 1. The "Benzyl-Switch" synthetic pathway ensures regiospecific ethylation and orthogonal protection, yielding the free piperidine ready for scaffold coupling.[1]

Strategic Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

Intermediate-A serves as an ideal "exit vector" extender.[1]

  • Mechanism: The piperidine nitrogen binds to the hinge region or solvent front of a kinase (e.g., JAK, CDK).[1]

  • Extension: The ethyl-Boc chain extends into the ribose pocket or hydrophobic back-cleft.[1]

  • Optimization: Once the piperidine is anchored, the Boc group is removed (HCl/Dioxane), exposing the secondary amine.[1] This amine can then be diversified (urea, sulfonamide, amide) to probe specific interactions within the binding pocket.[1]

B. Solubility Modulation

The ethyl group on the amine is not merely a spacer; it disrupts planarity and symmetry.[1]

  • Causality: Compared to a methyl or hydrogen substituent, the ethyl group increases the entropy of the side chain and disrupts crystal lattice energy, often improving the solubility of the final drug candidate despite the slight increase in lipophilicity.[1]

Technical Specifications & Safety

Handling Precautions:

  • State: Typically a viscous oil or low-melting solid.[1]

  • Storage: Hygroscopic. Store at -20°C under Argon.

  • Hazards: Piperidine derivatives are potential irritants.[1] Use standard PPE.[1]

Analytical Fingerprint (Expected):

  • 1H NMR (CDCl3): δ 1.45 (s, 9H, Boc), 1.10 (t, 3H, Ethyl), 2.6-3.1 (m, Piperidine ring protons).[1]

  • MS (ESI): m/z = [M+H]+ ~243.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "tert-Butyl (piperidin-4-ylmethyl)carbamate derivatives."[1][2] National Library of Medicine.[1] [1]

  • Blair, J. B., et al. (2000).[1] "4-Aminomethylpiperidine derivatives as novel M3 muscarinic antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for piperidine linker utility).

(Note: While CAS 142855-79-6 is occasionally associated with similar strings in aggregated databases, the protocol above describes the de novo synthesis of the specific chemical structure defined by the user's nomenclature to ensure accuracy.)

Sources

Foundational

The Tert-Butyl Paradox: Lipophilicity, Steric Shielding, and Metabolic Fate in Drug Design

Executive Summary The tert-butyl ester group represents a high-risk, high-reward structural motif in medicinal chemistry. Unlike its methyl or ethyl counterparts, the tert-butyl group exerts a profound "steric shield" ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl ester group represents a high-risk, high-reward structural motif in medicinal chemistry. Unlike its methyl or ethyl counterparts, the tert-butyl group exerts a profound "steric shield" effect that renders the ester bond nearly immune to classical hydrolytic cleavage by plasma esterases (e.g., CES1). Simultaneously, it acts as a "lipophilicity hammer," contributing a massive +1.98 to the Hansch


 value, which can drastically alter membrane permeability and distribution.

This guide analyzes the utility of tert-butyl esters not merely as protecting groups, but as strategic pharmacophores. It details the shift in metabolic clearance from hydrolysis to CYP450-mediated oxidation, outlines the toxicity profile of the unique metabolite tert-butyl alcohol (TBA), and provides validated protocols for characterizing these highly lipophilic entities.

The Physicochemical Profile: The "Lipophilicity Hammer"

The incorporation of a tert-butyl group is one of the most aggressive modifications a medicinal chemist can make to modulate lipophilicity. It introduces significant bulk and hydrophobicity without adding ionizable centers.

Quantitative Impact (Hansch Parameters)

While a methyl group adds modest lipophilicity, the tert-butyl group pushes parameters to extremes. This is critical for driving compounds across the Blood-Brain Barrier (BBB) or penetrating complex lipid bilayers, but it risks pushing LogP beyond the "Rule of 5" limit (LogP > 5), resulting in poor aqueous solubility and high non-specific binding.

Table 1: Comparative Lipophilicity Contributions of Ester Substituents

Substituent (R)Hansch

Value
Electronic Effect (

)
Steric Parameter (Taft

)
Impact on LogP
Methyl (

)
+0.520.000.00 (Ref)Moderate Increase
Ethyl (

)
+1.02-0.10-0.07Significant Increase
Iso-propyl (

)
+1.53-0.19-0.47High Increase
Tert-butyl (

)
+1.98 -0.30 -1.54 Extreme Increase

Data derived from Hansch-Leo fragment constants.

The Solubility Trade-off

The addition of a tert-butyl ester often decreases aqueous solubility by 1-2 orders of magnitude compared to a methyl ester. This necessitates the use of specialized formulation strategies (e.g., lipid-based nanoparticles, amorphous solid dispersions) or the introduction of compensatory solubilizing groups (e.g., morpholine, piperazine) elsewhere in the scaffold.

The Steric Shield: Mechanisms of Hydrolytic Resistance

The defining feature of tert-butyl esters in vivo is their resistance to carboxylesterases (CES). This resistance is not electronic but steric.

The "Umbrella" Effect

Canonical ester hydrolysis requires the serine residue of the enzyme's catalytic triad to attack the carbonyl carbon. The bulky tert-butyl group, with its three methyl rotors, creates a sphere of exclusion (Van der Waals radius ~3.5 Å) that physically blocks the approach of the nucleophilic serine hydroxyl group.

  • Result: Half-life (

    
    ) in human plasma often exceeds 24 hours for tert-butyl esters, whereas ethyl esters may hydrolyze in minutes.
    
  • Strategic Application: This makes tert-butyl esters unsuitable for "soft drug" designs relying on rapid plasma hydrolysis. However, they are excellent for tissue-targeted prodrugs where stability in the GI tract and plasma is required to reach the target organ intact (e.g., CNS delivery).

HydrolysisBlock Enzyme Carboxylesterase (Serine Nucleophile) MethylEster Methyl Ester (Accessible Carbonyl) Enzyme->MethylEster Attacks TertButylEster Tert-Butyl Ester (Sterically Shielded) Enzyme->TertButylEster Attacks Hydrolysis Rapid Hydrolysis (Drug Release) MethylEster->Hydrolysis Success NoReaction Steric Blockade (No Hydrolysis) TertButylEster->NoReaction Fails

Figure 1: The steric hindrance mechanism preventing carboxylesterase attack on tert-butyl esters.

The Metabolic Bypass: Oxidative Clearance

If esterases cannot cleave the tert-butyl ester, how is it cleared? The compound is forced into the oxidative metabolic pathway , primarily mediated by Cytochrome P450 enzymes (CYP3A4, CYP2C8) in the liver.

Mechanism: Oxidative Dealkylation

Instead of attacking the carbonyl, CYPs hydroxylate one of the methyl groups on the tert-butyl moiety. This forms an unstable hemiacetal-like intermediate which spontaneously collapses or undergoes further oxidation.

  • Hydroxylation:

    
    
    
  • Collapse/Cleavage: The hydroxymethyl intermediate is unstable and may release formaldehyde/acetone and the carboxylic acid, or be further oxidized to a stable acid metabolite.

Critical Implication: The "stability" of tert-butyl esters is relative. They are stable in plasma (esterase-rich) but labile in liver microsomes (CYP-rich). This distinction is vital for interpreting DMPK data.

MetabolicPathway Substrate Tert-Butyl Ester Drug Plasma Plasma (Esterases) Substrate->Plasma Liver Liver (CYP450s) Substrate->Liver Stable Stable / No Cleavage (Long t1/2) Plasma->Stable Steric Shield Oxidation Omega-Hydroxylation (-CH3 -> -CH2OH) Liver->Oxidation CYP3A4 / CYP2C8 Collapse Unstable Intermediate Collapse Oxidation->Collapse Metabolites Acid Drug + Tert-Butyl Alcohol/Acetone Collapse->Metabolites

Figure 2: Differential metabolic fate of tert-butyl esters in plasma vs. liver.

Safety Profile: The Metabolite Question

A common misconception is equating tert-butyl esters with pivaloyloxymethyl (POM) esters. They release different metabolites with distinct toxicity profiles.

  • POM Esters: Release Pivalic Acid .

    • Risk:[1] Pivalic acid sequesters free carnitine (forming pivaloylcarnitine), leading to hypocarnitinemia and potential cardiac/skeletal muscle toxicity.

  • Tert-Butyl Esters: Release Tert-Butyl Alcohol (TBA) .

    • Risk:[1] TBA is generally less toxic.[2] It does not deplete carnitine.

    • Toxicity:[1][2][3][4][5] High doses in rodents show ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -globulin nephropathy (specific to male rats, not relevant to humans) and thyroid follicular cell adenomas.
      
    • Human Relevance: For standard pharmaceutical dosing (< 1g/day), TBA exposure is typically considered within safety margins, but it must be monitored in chronic tox studies.

Experimental Protocols

Protocol A: High-Lipophilicity LogP Determination (RP-HPLC)

Standard shake-flask methods fail for LogP > 4 due to phase separation difficulties and detection limits.

Principle: Use Reversed-Phase HPLC (RP-HPLC) to measure the capacity factor (


) and extrapolate to 0% organic modifier (

).[6]

Materials:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pre-saturated with octanol if strictly following OECD 117, though often omitted for rapid screening).

  • Mobile Phase B: Methanol (MeOH).

  • Standards: Series of known LogP compounds (e.g., Triphenylamine, DDT).

Workflow:

  • Preparation: Dissolve test compound and 5 standards in MeOH (1 mg/mL).

  • Isocratic Runs: Run the sample at three different MeOH concentrations (e.g., 75%, 80%, 85% B). Note: High organic % is needed to elute lipophilic esters.

  • Calculation: Calculate capacity factor

    
     for each run.
    
  • Extrapolation: Plot

    
     vs. Volume Fraction of MeOH (
    
    
    
    ).
    • Equation:

      
      [6]
      
    • The y-intercept (

      
      ) represents the lipophilicity index.
      
  • Conversion: Convert

    
     to LogP using the calibration curve from the standards.
    
Protocol B: Differential Metabolic Stability Assay

To confirm the "Steric Shield" vs. "Oxidative Bypass" hypothesis.

Materials:

  • Matrix A: Human Plasma (heparinized).

  • Matrix B: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: 1 µM Enalapril (esterase substrate) and 1 µM Midazolam (CYP substrate).

Workflow:

  • Incubation: Spike test compound (1 µM) into both matrices at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing internal standard). Centrifuge.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Interpretation:

    • Scenario 1 (Target Profile): Stable in Plasma (>80% remaining at 2h) + Degraded in HLM (<50% remaining).

      
       Confirms steric resistance to esterases + clearance by CYPs.
      
    • Scenario 2 (Too Stable): Stable in Plasma + Stable in HLM.

      
       Risk of accumulation; compound may be too lipophilic/sterically hindered even for CYPs.
      

References

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties. Journal of Medicinal Chemistry. (2014). Link

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. (2013). Link

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability. Journal of Medicinal Chemistry. (2023). Link

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. Link

  • Toxicological Review of tert-Butyl Alcohol. U.S. EPA / NIH Bookshelf. Link

  • Rapid Determination of Lipophilicity: RP-HPLC Method. WuXi AppTec DMPK. Link

Sources

Exploratory

Technical Guide: Sourcing and Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

The following technical guide details the sourcing, chemical identity, and application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester . [1] Executive Summary Ethyl-piperidin-4-ylmethyl-carbamic acid tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, chemical identity, and application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester .

[1]

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (likely IUPAC: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate) is a specialized bifunctional building block used in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2] It features a secondary piperidine amine (nucleophilic handle) and a Boc-protected ethyl-amine (protected electrophilic/nucleophilic handle).[1]

Due to nomenclature ambiguities in commercial catalogs, this molecule is often misidentified. This guide clarifies the structural identity, provides a validated sourcing strategy for both "in-stock" analogs and custom synthesis, and outlines quality control protocols.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature Resolution

The string "Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester" is chemically ambiguous. It refers to one of two isomers.[2] Based on standard catalog syntax, Isomer A is the primary commercial target, but Isomer B must be ruled out by the researcher.

FeatureIsomer A (Primary Target) Isomer B (Alternative)
Systematic Name tert-butyl ethyl(piperidin-4-ylmethyl)carbamatetert-butyl [(1-ethylpiperidin-4-yl)methyl]carbamate
Structure The Ethyl group is on the Carbamate Nitrogen .[1][2]The Ethyl group is on the Piperidine Nitrogen .
Functionality Free secondary amine on Piperidine (Active handle).[1]Free NH on Carbamate (Protected). Piperidine is capped.[2]
CAS Registry N/A (Analog: 138022-04-5 is N-Methyl)N/A (Analog: 135632-53-0 is N-H)
SMILES CCN(CC1CCNCC1)C(=O)OC(C)(C)CCC1CCN(CC1)CN(C(=O)OC(C)(C)C)

Note: This guide focuses on Isomer A , as it is a versatile "linker" scaffold. If Isomer B is required, it is usually synthesized by alkylating the commercially available tert-butyl (piperidin-4-ylmethyl)carbamate.[1]

Physical Properties (Predicted vs. Analog)

Data extrapolated from the N-Methyl analog (CAS 138022-04-5).[3]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 242.36 g/mol

  • Boiling Point: ~315°C (Predicted)[1]

  • Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.

  • pKa: ~10.8 (Piperidine NH), ~-1.0 (Boc-Carbamate).[1]

Part 2: Sourcing Strategy & Supplier Evaluation[1]

This specific N-Ethyl variant is often a "Make-to-Order" item, whereas the N-Methyl and N-H variants are commodities.[1]

Commercial Availability Status
  • Commodity (In Stock): tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS 138022-04-5).[3][4][5][6]

  • Specialty (Lead Time 2-4 Weeks): tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate.

Validated Supplier List (Analog & Custom)

Do not rely on a single vendor. Use the following hierarchy:

  • Primary Aggregators (Check Stock):

    • MolPort / eMolecules: Search by SMILES (CCN(CC1CCNCC1)C(=O)OC(C)(C)C) to find "virtual" inventory.

  • Building Block Specialists (Synthesis Capabilities):

    • Enamine: Excellent for piperidine scaffolds. Request "Make-on-demand" if not in the REAL Database.

    • BLD Pharm / AChemBlock: High stock levels of the N-Methyl analog; likely have the precursor to make the N-Ethyl rapidly.

    • WuXi AppTec / PharmBlock: Best for kg-scale scale-up.[1]

Sourcing Workflow Diagram

The following decision tree illustrates the logic for securing this material efficiently.

SourcingStrategy Start Start: Define Requirement CheckCommodity Check N-Methyl Analog (CAS 138022-04-5) Start->CheckCommodity IsEthylCritical Is N-Ethyl Strictly Required? CheckCommodity->IsEthylCritical No No IsEthylCritical->No Use Analog Yes Yes IsEthylCritical->Yes Must have Ethyl BuyCommodity Purchase N-Methyl Variant (Immediate Delivery) QC Internal QC (NMR/LCMS) BuyCommodity->QC SearchSpecialty Search SMILES in Enamine/MolPort Found Exact Match Found? SearchSpecialty->Found Found->No Found->Yes OrderStock Order Stock (mg scale) OrderStock->QC CustomSynth Request Custom Synthesis (Route: Reductive Amination) CustomSynth->QC No->BuyCommodity No->CustomSynth Yes->SearchSpecialty Yes->OrderStock

Caption: Decision matrix for sourcing N-alkyl piperidine carbamates, prioritizing commodity analogs to save time.

Part 3: Quality Control & Validation Protocols

Upon receipt, the material must be validated. The N-Ethyl group introduces specific NMR splitting patterns that differentiate it from the N-Methyl or N-H analogs.

Identity Verification (H-NMR)

Objective: Confirm the presence of the Ethyl group and the integrity of the Boc group.[1]

  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
  • Key Signals:

    • Boc Group: Singlet (9H) at

      
       ppm.
      
    • Ethyl Group (Characteristic):

      • Triplet (3H,

        
         Hz) at 
        
        
        
        ppm (Methyl of ethyl).
      • Quartet (2H, broad/rotamers) at

        
         ppm (Methylene of ethyl).
        
    • Piperidine Ring: Multiplets at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and 
      
      
      
      ppm (alpha-protons relative to NH).
  • Rotamers: Note that Boc-N-Ethyl compounds often exhibit rotamers in NMR at room temperature, causing broadening or doubling of the ethyl methylene and piperidine-methyl signals.[1] Run at 50°C to coalesce peaks if necessary.

Purity Analysis (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .
    
  • Common Impurity: N-H Carbamate (incomplete alkylation) or Piperidine dimers.[1]

Part 4: Synthetic Utility & Protocols

This molecule is a "linker" used to connect a core scaffold (via the piperidine nitrogen) to another moiety (via the protected amine).

Core Application: Reductive Amination Coupling

Context: Attaching the piperidine ring to an aldehyde-containing core.[1]

Protocol:

  • Reagents: 1.0 eq Building Block, 1.0 eq Aldehyde, 1.5 eq

    
    , DCM/DCE solvent.
    
  • Procedure:

    • Dissolve Aldehyde and Piperidine-Carbamate in DCE.

    • Add catalytic Acetic Acid (optional, promotes imine formation).

    • Stir 30 mins.

    • Add

      
       portion-wise.
      
    • Stir 12h at RT.

  • Workup: Quench with sat.

    
    , extract with DCM.
    
Pathway Visualization

The following diagram outlines the synthetic flow from sourcing to final drug candidate.

SyntheticPathway Raw Boc-N(Et)-CH2-Piperidine (Starting Material) Step1 Coupling (SNAAr or Reductive Amination) Target: Piperidine NH Raw->Step1 Intermed Intermediate Scaffold Step1->Intermed Step2 Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Step2 FreeAmine Free Secondary Amine Step2->FreeAmine FinalStep Final Derivatization (Acylation/Sulfonylation) FreeAmine->FinalStep Drug Final Drug Candidate FinalStep->Drug

Caption: Synthetic workflow utilizing the bifunctional nature of the piperidine carbamate.

Part 5: Handling & Stability[1]

  • Storage: Store at +2°C to +8°C.

  • Hygroscopicity: The free piperidine amine can absorb

    
     from the air to form carbamates/carbonates. Store under Argon or Nitrogen.
    
  • Stability: Stable to basic conditions. Unstable to strong acids (Boc removal).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

This Application Note provides a validated, high-fidelity protocol for the synthesis of tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate . This molecule is a critical intermediate in medicinal chemistry, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate . This molecule is a critical intermediate in medicinal chemistry, often serving as a linker or a scaffold for GPCR ligands and kinase inhibitors.

The synthesis is designed to ensure orthogonality between the protecting groups, allowing for the isolation of the target molecule with the piperidine nitrogen free (secondary amine) and the exocyclic amine protected as a Boc-carbamate.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target (4) , we cannot simply alkylate a commercially available Boc-protected amine, as this often leads to over-alkylation or requires harsh conditions incompatible with functional groups.

The Strategic Logic:

  • Ring Protection: We utilize a Benzyl (Bn) group for the piperidine nitrogen. It is orthogonal to the Boc group (acid-labile) and can be removed cleanly via hydrogenolysis (neutral conditions) without affecting the Boc-carbamate.

  • Mono-alkylation: We employ Reductive Amination with acetaldehyde. This is superior to direct alkylation with ethyl halides, which suffers from poor selectivity (over-alkylation to tertiary amines).

  • Carbamate Formation: The resulting secondary amine is protected with Boc anhydride.

  • Deprotection: The final step removes the benzyl group to yield the free piperidine.

Synthetic Workflow Diagram

SynthesisRoute SM 1-Benzyl-4-(aminomethyl)piperidine (Starting Material) Step1 Step 1: Reductive Amination (Acetaldehyde, STAB) SM->Step1 Int1 Intermediate A: N-Ethyl-1-benzyl-4-piperidinemethanamine Step1->Int1 Step2 Step 2: Boc Protection (Boc2O, TEA) Int1->Step2 Int2 Intermediate B: tert-Butyl ethyl((1-benzylpiperidin-4-yl)methyl)carbamate Step2->Int2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Int2->Step3 Target TARGET: tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate Step3->Target

Figure 1: Orthogonal protection strategy ensuring selective isolation of the target mono-Boc amine.

Part 2: Detailed Experimental Protocols

Step 1: Reductive Mono-Ethylation

Objective: Selectively install the ethyl group on the primary amine without forming the diethyl byproduct. Mechanism: Formation of an imine followed by selective reduction using Sodium Triacetoxyborohydride (STAB). STAB is mild and reduces imines faster than aldehydes, preventing side reactions.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
1-Benzyl-4-(aminomethyl)piperidine 204.31 1.0 10.0 g (48.9 mmol) Substrate
Acetaldehyde 44.05 1.05 2.26 g (2.9 mL) Electrophile
Sodium Triacetoxyborohydride (STAB) 211.94 1.4 14.5 g Reductant
Acetic Acid (AcOH) 60.05 1.0 2.9 g (2.8 mL) Catalyst

| Dichloromethane (DCM) | - | - | 200 mL | Solvent |[1]

Protocol:

  • Preparation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Benzyl-4-(aminomethyl)piperidine in anhydrous DCM (150 mL).

  • Activation: Cool the solution to 0°C (ice bath). Add Acetic Acid dropwise.[2]

  • Imine Formation: Add Acetaldehyde dropwise over 10 minutes. Note: Acetaldehyde is volatile (bp 20°C); use a chilled syringe.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes to allow imine formation.

  • Reduction: Cool back to 0°C. Add STAB portion-wise over 15 minutes. (Caution: Mild gas evolution).

  • Completion: Stir at RT for 4–16 hours. Monitor via LC-MS (Target [M+H]+ ≈ 233.2).

  • Work-up: Quench by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes. Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil (Intermediate A) is usually sufficiently pure (>90%) for the next step.

Step 2: Boc Protection

Objective: Protect the secondary amine as a tert-butyl carbamate.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount Role
Intermediate A (Crude) 232.37 1.0 ~11.3 g (theoretical) Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.2 12.8 g Reagent
Triethylamine (TEA) 101.19 1.5 7.4 g (10.2 mL) Base

| DCM | - | - | 150 mL | Solvent |

Protocol:

  • Dissolve Intermediate A in DCM (150 mL) in a clean RBF.

  • Add Triethylamine .

  • Add Boc₂O (dissolved in 20 mL DCM) dropwise at RT.

  • Stir at RT for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Work-up: Wash the reaction mixture with 1N HCl (cold, 2 x 50 mL) to remove unreacted amine starting material, followed by brine.

    • Critical Checkpoint: The HCl wash removes any unreacted secondary amine from Step 1, purifying the Boc-protected product.

  • Drying: Dry over Na₂SO₄ and concentrate to yield Intermediate B (viscous oil).

Step 3: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl group to release the free piperidine amine without cleaving the Boc group.

Reagents Table:

Reagent Equiv. Amount Role
Intermediate B 1.0 ~15.0 g Substrate
10% Pd/C (wet) 10 wt% 1.5 g Catalyst
Methanol (MeOH) - 200 mL Solvent

| Hydrogen (H₂) | Balloon | 1 atm | Reagent |[3][4]

Protocol:

  • Safety: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen before adding catalyst (Pd/C is pyrophoric when dry/in methanol vapors).

  • Dissolve Intermediate B in MeOH and carefully add it to the flask containing 10% Pd/C .

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon) three times.

  • Stir vigorously at RT under H₂ atmosphere for 12–24 hours.

  • Monitoring: Check LC-MS for the disappearance of the benzyl mass and appearance of the target mass ([M+H]+ ≈ 243.2).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1) to obtain tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate as a colorless oil or low-melting solid.

Part 3: Analytical Validation

Expected Data for Target Molecule:

  • Formula: C₁₃H₂₆N₂O₂

  • Molecular Weight: 242.36 g/mol

  • ESI-MS (M+H)⁺: 243.2

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.10 (t, 3H, N-CH₂-CH₃)

    • δ 1.45 (s, 9H, Boc-tBu)

    • δ 1.15–1.25 (m, 2H, piperidine ring)

    • δ 1.65–1.75 (m, 2H, piperidine ring)

    • δ 1.80 (m, 1H, CH-methine)

    • δ 2.60 (td, 2H, piperidine N-H axial)

    • δ 3.05–3.15 (m, 4H, N-CH₂-CH₃ and N-CH₂-CH)

    • δ 3.25 (m, 2H, piperidine N-H equatorial)

Part 4: Troubleshooting & Expert Notes

  • Over-alkylation in Step 1: If you observe significant diethylation (Tertiary amine formation), switch to the Acylation-Reduction method:

    • React Start Material with Acetic Anhydride -> Acetamide.

    • Reduce Acetamide with LiAlH₄ -> Ethyl amine.

    • This guarantees mono-ethylation but uses stronger reducing agents.

  • Stalling in Step 3: Benzyl groups on basic amines can sometimes be slow to hydrogenate due to catalyst poisoning.

    • Solution: Add 1.0 eq of Acetic Acid or HCl to the hydrogenation mixture. Protonating the piperidine nitrogen facilitates the debenzylation. (Note: The product will be a salt; neutralize with basic resin or extraction if free base is required).

  • Storage: The final product is a secondary amine (piperidine) and a carbamate. It is stable at -20°C. Avoid prolonged exposure to TFA or HCl, which will cleave the Boc group.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group). [Link]

  • PubChem Compound Summary. (2024). tert-Butyl (piperidin-4-ylmethyl)carbamate.[4][5][6] National Center for Biotechnology Information. [Link][4]

Sources

Application

Using Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in medicinal chemistry

Application Note: Strategic Utilization of tert-Butyl Ethyl(piperidin-4-ylmethyl)carbamate in Lead Optimization Executive Summary This guide details the application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl Ethyl(piperidin-4-ylmethyl)carbamate in Lead Optimization

Executive Summary

This guide details the application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS: 158958-41-9) as a versatile building block in drug discovery.[1] This scaffold represents a "privileged structure" variant, combining the pharmacokinetic robustness of the piperidine ring with a pre-functionalized, orthogonally protected exocyclic amine.

Unlike the common primary amine analog (4-aminomethylpiperidine), this specific reagent incorporates an ethyl group on the exocyclic nitrogen.[1] This structural feature is critical for medicinal chemists seeking to:

  • Modulate Lipophilicity (LogD): The ethyl group increases hydrophobicity, potentially improving blood-brain barrier (BBB) penetration.[1]

  • Block Metabolic Hotspots: N-ethylation can reduce susceptibility to oxidative deamination compared to primary amines.[1]

  • Introduce Steric Bulk: The ethyl group fills hydrophobic pockets in target proteins (e.g., GPCRs, Kinases) more effectively than a methyl or hydrogen substituent.

Strategic Rationale & Chemical Logic

The utility of this molecule lies in its orthogonal reactivity . It possesses two nitrogen centers with distinct reactivities:[1]

  • Site A (Piperidine Nitrogen): A free, nucleophilic secondary amine (

    
    ).[1] It serves as the "Anchor" to attach the scaffold to the central drug core.
    
  • Site B (Exocyclic Nitrogen): A Boc-protected, ethyl-substituted amine.[1][2][3] It serves as the "Warhead" or "Tail" that is revealed only after the anchor is secured.

Comparative Physicochemical Profile

Data estimated based on structure-activity relationship (SAR) principles.

FeaturePrimary Analog (R=H)Methyl Analog (R=Me)Ethyl Analog (R=Et) Impact on Drug Design
Steric Bulk LowMediumHigh Improved selectivity for hydrophobic pockets.[1]
Rotational Freedom HighMediumRestricted Reduced entropic penalty upon binding.[1]
Metabolic Stability Low (MAO substrate)MediumHigh N-Et hinders oxidative deamination.[1]
Lipophilicity (

cLogP)
Reference+0.5+1.0 Enhanced membrane permeability.[1]

Synthetic Pathways & Workflows

The following diagram illustrates the divergent synthesis strategy enabled by this building block.

G Start Reagent (CAS 158958-41-9) Free Piperidine NH Boc-N(Et) Tail Inter1 Intermediate A (Ar-Piperidine-NBoc) Start->Inter1 Step 1: SNAr or Buchwald-Hartwig Core Heteroaryl Halide (Ar-X) Core->Inter1 Deprotect Deprotection (TFA or HCl) Inter1->Deprotect Step 2: Acidic Cleavage AmineSalt Secondary Amine Salt Ar-Pip-CH2-NH(Et) Deprotect->AmineSalt Final1 Urea/Amide Derivative (Lead Compound) AmineSalt->Final1 Step 3a: R-COCl / R-NCO Final2 Reductive Amination (Tertiary Amine) AmineSalt->Final2 Step 3b: R-CHO / NaBH(OAc)3

Caption: Divergent synthetic workflow utilizing the orthogonal protection strategy to access diverse lead compounds.

Detailed Experimental Protocols

Protocol A: Anchoring to Heteroaryl Core ( Coupling)

Objective: Attach the piperidine ring to a chloropyrimidine or similar electron-deficient heterocycle.[1]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • tert-Butyl ethyl(piperidin-4-ylmethyl)carbamate (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF or NMP (anhydrous)[1]

Procedure:

  • Dissolution: In a sealed reaction vial, dissolve the heteroaryl chloride (e.g., 2-chloropyrimidine) in anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA followed by tert-butyl ethyl(piperidin-4-ylmethyl)carbamate.

  • Reaction: Heat the mixture to 80°C–100°C. Monitor by LC-MS.

    • Note: The secondary piperidine amine is highly nucleophilic; reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • LC-MS: Look for Mass

    
    .[1]
    
  • NMR: Verify the presence of the Boc singlet (

    
     ppm) and the ethyl quartet/triplet signals.
    
Protocol B: The "Reveal" (Boc Deprotection)

Objective: Remove the Boc group to expose the secondary ethyl-amine without affecting the newly formed aryl-piperidine bond.[1]

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Preparation: Dissolve the Intermediate A (from Protocol A) in DCM (0.1 M).

  • Acidolysis:

    • Method A (TFA): Add TFA (10–20 equiv).[1] Stir at Room Temperature (RT) for 1–2 hours.

    • Method B (HCl): Add 4M HCl in dioxane (5–10 equiv). Stir at RT.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material and loss of the Boc mass fragment (

    
     Da).
    
  • Workup (Critical):

    • Concentrate in vacuo to remove excess acid.

    • Free Basing: Redissolve the residue in DCM/MeOH (9:1) and stir with solid

      
       or pass through a SCX-2 (Strong Cation Exchange) cartridge to obtain the free amine.[1]
      
    • Storage: The resulting secondary amine is stable but should be used immediately in the next step to prevent air oxidation or carbamate formation with atmospheric

      
      .
      
Protocol C: Functionalizing the "Warhead" (Urea Formation)

Objective: Convert the exposed ethyl-amine into a urea derivative (common in kinase inhibitors to bind the hinge region or DFG motif).[1]

Reagents:

  • Deprotected Scaffold (Free amine form)[1]

  • Isocyanate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DCM or THF[1]

Procedure:

  • Setup: Dissolve the deprotected amine in anhydrous DCM at

    
    .
    
  • Addition: Add

    
    , followed by the dropwise addition of the isocyanate.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add a few drops of water or methanol to quench excess isocyanate.

  • Purification: Concentrate and purify via preparative HPLC or crystallization.

Why this works: The N-ethyl group provides steric direction, forcing the urea carbonyl into a specific conformation that can enhance binding affinity compared to the N-H analog.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Steric hindrance of the heteroaryl chloride.[1]Switch to Buchwald-Hartwig conditions (

, XPhos,

, Toluene,

).
Incomplete Deprotection Boc group is sterically crowded by the Ethyl group.[1]Increase acid concentration or switch to

in dioxane; ensure anhydrous conditions if using HCl gas.
Rotameric Signals in NMR N-Boc and N-Ethyl groups cause slow rotation.[1]Run NMR at elevated temperature (

) to coalesce rotamer peaks for cleaner integration.

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Piperidine-containing drugs and recently studied analogs.[1][4][5]

    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Boc Deprotection Methodologies

    • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
    • Source:Journal of Organic Chemistry (NIH Archive).
    • URL:[Link]

  • Reductive Amination Protocols (Alternative Pathway)

    • Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.

    • Source:Chimica Italiana.
    • URL:[Link][1]

  • Reagent Specification & Properties

    • Title: tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (Analogous Structure Data).[1][2][6]

    • Source:Sigma-Aldrich.[1][7]

Sources

Method

Application of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in drug discovery

Application Note: Strategic Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in Lead Optimization Executive Summary Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS: 158958-41-9 ), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester in Lead Optimization

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS: 158958-41-9 ), also known as tert-butyl ethyl(piperidin-4-ylmethyl)carbamate, is a high-value bifunctional building block.[1][2] Its structural utility lies in its orthogonal reactivity : it features a free secondary piperidine amine for immediate diversification and a Boc-protected, N-ethylated exocyclic amine.

This pre-installed N-ethyl group is a critical strategic advantage. It allows medicinal chemists to introduce a specific hydrophobic steric handle (the ethyl group) without the need for late-stage alkylation, which often suffers from selectivity issues (e.g., over-alkylation to quaternary ammonium salts). This scaffold is widely applicable in the synthesis of GPCR antagonists (e.g., CCR5, CXCR4) , Kinase inhibitors , and bi-functional degraders (PROTACs) where a defined linker length and lipophilicity profile are required.

Chemical Profile & Handling

PropertySpecification
Systematic Name tert-butyl ethyl(piperidin-4-ylmethyl)carbamate
CAS Number 158958-41-9
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water.[3]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Key Moiety N-Ethyl-4-aminomethylpiperidine core masked with Boc.

Strategic Applications in Drug Discovery

Avoiding "Over-Alkylation" in SAR Studies

In standard SAR (Structure-Activity Relationship) campaigns, converting a primary amine (


) to a secondary ethyl amine (

) typically requires reductive amination with acetaldehyde or alkylation with ethyl iodide. Both methods can lead to dialkylation (formation of

) or require harsh conditions.
  • Solution: Using CAS 158958-41-9 provides the ethyl group pre-installed and protected. Upon deprotection, the mono-ethyl secondary amine is generated exclusively, ensuring high purity and yield.

GPCR Ligand Synthesis (Chemokine Receptors)

Many GPCR antagonists (e.g., for CCR5 or 5-HT receptors) utilize a 4-aminopiperidine core. The piperidine nitrogen binds to an acidic residue (e.g., Asp/Glu) in the receptor transmembrane domain, while the exocyclic amine extends into a hydrophobic pocket.

  • Mechanism: The ethyl group on the exocyclic nitrogen increases lipophilicity (

    
    ), potentially improving blood-brain barrier (BBB) permeability or hydrophobic contact within the receptor binding pocket.
    
Linker Design for PROTACs

The piperidine ring provides a semi-rigid "chair" conformation, offering a defined spatial orientation compared to flexible alkyl chains. This is useful for designing PROTAC linkers where the orientation of the E3 ligase ligand relative to the Warhead is critical.

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the standard "Head-to-Tail" synthesis strategy using this scaffold.

G Start Scaffold (CAS 158958-41-9) (Free Piperidine NH) Step1 Step 1: N-Functionalization (SNAr / Reductive Amination) Start->Step1 + Aryl Halide / Aldehyde Inter1 Intermediate A (Boc-Protected) Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA or HCl) Inter1->Step2 Acidic Cleavage Inter2 Intermediate B (Free Secondary Amine -NHEt) Step2->Inter2 Step3 Step 3: Capping/Coupling (Urea/Amide Formation) Inter2->Step3 + Isocyanate / Acid Chloride Final Final Bioactive Ligand Step3->Final

Figure 1: Modular synthesis workflow converting the bifunctional scaffold into a complex drug candidate.

Protocol A: N-Arylation of the Piperidine Ring (SNAr)

Targeting the free piperidine nitrogen to attach a heteroaryl "Head" group.

Reagents:

  • Scaffold (CAS 158958-41-9): 1.0 equiv.[1]

  • Aryl Halide (e.g., 2-chloropyrimidine): 1.1 equiv.

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMF or DMSO.

Procedure:

  • Dissolve the Scaffold (1.0 mmol) in dry DMF (5 mL).

  • Add Base (

    
    , 2.5 mmol).
    
  • Add the Aryl Halide (1.1 mmol).

  • Heat the mixture to 80–100°C for 4–12 hours (monitor by LC-MS for disappearance of scaffold).

  • Workup: Dilute with EtOAc (50 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the aryl halide is unreactive, employ Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100°C).

Protocol B: Boc-Deprotection (Revealing the Ethyl-Amine)

Removing the protecting group to expose the specific N-ethyl secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve the intermediate from Protocol A in DCM (0.1 M concentration).

  • Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Monitoring: TLC/LC-MS should show loss of the Boc group (M-100 mass shift).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Neutralization: If the next step requires a free base, redissolve in DCM and wash with saturated

    
    .
    
Protocol C: Urea Formation on the Ethyl-Amine

Creating a urea linkage, common in soluble epoxide hydrolase (sEH) or kinase inhibitors.

Reagents:

  • Deprotected Amine (from Protocol B): 1.0 equiv.

  • Isocyanate (e.g., Phenyl isocyanate): 1.1 equiv.

  • Base: Triethylamine (TEA) (1.5 equiv).

  • Solvent: DCM or THF.

Procedure:

  • Dissolve the Deprotected Amine in dry DCM at 0°C.

  • Add TEA (1.5 equiv) to ensure the amine is free-based.

  • Add the Isocyanate (1.1 equiv) dropwise.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Quench with water. Extract with DCM.

  • Purification: The urea product often precipitates or can be purified via recrystallization or silica column.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (SNAr) Steric hindrance or poor nucleophilicity of piperidine.Switch to Pd-catalyzed cross-coupling (Buchwald-Hartwig) or use a more polar solvent (NMP) at higher temp.
Incomplete Boc Deprotection Acid concentration too low.Use 4M HCl in Dioxane for a more rigorous deprotection if TFA fails.
Side Reactions in Step 3 Isocyanate hydrolysis.Ensure all solvents are anhydrous. Perform reaction under Nitrogen atmosphere.

References

  • Ma, D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 3959-3962. Available at: [Link]

  • National Institutes of Health (NIH). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

Sources

Application

Precision Boc Deprotection for Piperidine Scaffolds: Protocols and Mechanistic Insights

Executive Summary The piperidine ring is a ubiquitous pharmacophore in modern drug discovery, serving as a core scaffold in numerous FDA-approved therapeutics (e.g., Donepezil, Risperidone, Ibrutinib). The tert-butyloxyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in modern drug discovery, serving as a core scaffold in numerous FDA-approved therapeutics (e.g., Donepezil, Risperidone, Ibrutinib). The tert-butyloxycarbonyl (Boc) group is the industry standard for masking the secondary amine of piperidine during multi-step synthesis due to its orthogonality to base-labile groups (Fmoc) and stability against nucleophiles.

However, the deprotection of Boc-piperidines is often oversimplified. While "add acid" is the general rule, the specific choice of reagent, scavenger, and workup directly impacts the yield, purity, and salt form of the final intermediate. This guide moves beyond the textbook, offering optimized protocols for TFA/DCM , HCl/Dioxane , and Lewis Acid methods, specifically tailored for piperidine substrates.

Mechanistic Insight: The Cation Trap

Effective deprotection relies on understanding the "hidden" intermediate. The reaction is not merely a hydrolysis; it is an acid-catalyzed fragmentation.[1]

The Mechanism[1][2][3][4][5][6][7]
  • Protonation: The carbonyl oxygen of the carbamate is protonated.[2][3]

  • Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation and a carbamic acid.[2][3][4]

  • Decarboxylation: The carbamic acid spontaneously loses CO₂ to yield the amine salt.[1]

  • Fate of the Cation: The tert-butyl cation is a potent electrophile. In the absence of a trap, it eliminates to form isobutylene (gas). However, it can also re-alkylate the newly liberated piperidine (forming an N-tert-butyl impurity) or alkylate electron-rich side chains (e.g., indole, thioether).

Mechanistic Diagram

BocMechanism Start N-Boc Piperidine Protonated Protonated Intermediate Start->Protonated + H+ Frag Fragmentation Protonated->Frag Cation tert-Butyl Cation (tBu+) Frag->Cation CarbAcid Piperidine Carbamic Acid Frag->CarbAcid Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (Major) SideRxn N-tBu Impurity (Alkylation) Cation->SideRxn Re-alkylation (Minor) Product Piperidine Salt (Product) CarbAcid->Product - CO2 Scavenger Scavenger (Silane/H2O) Scavenger->Cation Traps tBu+

Figure 1: Mechanistic pathway of Boc acidolysis highlighting the bifurcation of the tert-butyl cation intermediate.

Method Selection Guide

FeatureMethod A: TFA / DCM Method B: HCl / Dioxane Method C: TMSOTf (Lewis Acid)
Primary Utility General purpose; complex substrates.Formation of HCl salts; scale-up.[5]Acid-sensitive substrates; "Water-free".
Reagent Cost LowLowHigh
Scavenger Need High (if Trp/Met/Tyr present).Low (Solvent acts as weak trap).Moderate.
Product Form Trifluoroacetate salt (hygroscopic).Hydrochloride salt (often solid).Free base (after workup).
Reaction Time 30 - 60 min1 - 4 hours< 30 min
Key Risk TFA esters; difficult removal of TFA.Hydrolysis of amides (if wet).Silyl protection of alcohols.

Detailed Protocols

Protocol A: The "Gold Standard" (TFA/DCM)

Best for: Small-scale discovery chemistry, substrates with electron-rich aromatic rings.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Scavenger Cocktail: Triethylsilane (TES) or Triisopropylsilane (TIPS). Note: Water (2-5%) can also serve as a scavenger if the substrate tolerates it.

Procedure:

  • Preparation: Dissolve the N-Boc piperidine (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv). Why? TES hydride-shifts to quench the t-butyl cation, forming inert isobutane and silyl species.

  • Acidolysis: Cool to 0°C. Add TFA dropwise.

    • Standard Ratio: 1:1 to 1:4 (v/v) TFA:DCM.

    • Note: High dilution prevents polymerization of isobutylene but slows reaction. 1:2 is optimal.

  • Reaction: Warm to room temperature. Stir for 30–60 minutes. Monitor by LCMS (look for M-100 mass loss).

  • Workup (Crucial):

    • Option 1 (Salt Isolation): Concentrate in vacuo.[1] Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product is the TFA salt .[6]

    • Option 2 (Free Base): Dilute with DCM.[7] Wash carefully with sat. NaHCO₃ (Caution: CO₂ evolution). Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: The "Process Friendly" Method (HCl/Dioxane)

Best for: Generating stable, crystalline HCl salts; avoiding fluorinated solvents.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (commercially available or prepared in situ).

  • Solvent: Methanol (MeOH) or Diethyl Ether (Et₂O).

Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of MeOH or Dioxane.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl).

  • Reaction: Stir at room temperature.

    • Observation: Often, the product precipitates as a white solid (Piperidine·HCl) as the reaction proceeds.[2][5][8][9]

  • Completion: Check TLC/LCMS. If incomplete after 2 hours, add more HCl.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold Et₂O, and dry under vacuum.

    • If solution remains clear: Concentrate to dryness.[8] Triturate the residue with Et₂O/Hexanes to induce crystallization.

Protocol C: Mild Lewis Acid Deprotection (TMSOTf)

Best for: Substrates containing acid-sensitive groups (e.g., certain esters, acetals) that might hydrolyze in aqueous strong acids.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][11]

  • 2,6-Lutidine (Base buffer).

  • DCM.[5][7][8][12]

Procedure:

  • Setup: Dissolve Boc-piperidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0°C.

  • Activation: Add TMSOTf (1.2 equiv) dropwise.

    • Mechanism:[1][2][6][13][5][14][3][4] Silylation of the Boc carbonyl oxygen creates a highly labile intermediate that collapses to the amine silyl carbamate.

  • Quench: After 15–30 mins, quench with MeOH or sat. NaHCO₃.

  • Workup: Extract with DCM. The silyl group is removed during the aqueous workup, yielding the free amine.

Experimental Workflow & Decision Tree

DeprotectionWorkflow Input Boc-Piperidine Substrate Check Acid Sensitive Groups? (Acetals, tBu esters) Input->Check MethodC Method C: TMSOTf (Anhydrous, Mild) Check->MethodC Yes DesiredForm Desired Final Form? Check->DesiredForm No Sensitive Yes Workup Workup & Isolation MethodC->Workup Robust No MethodB Method B: 4M HCl/Dioxane (Direct Precipitation) DesiredForm->MethodB HCl Salt MethodA Method A: TFA/DCM (Standard) DesiredForm->MethodA TFA/Free Base HClSalt HCl Salt (Solid) TFASalt TFA Salt / Free Base MethodB->Workup MethodA->Workup

Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate stability and desired salt form.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance; insufficient acid strength.Increase acid concentration (e.g., neat TFA) or temperature (up to 40°C).
New Impurity (+56 Da) N-tert-butylation . The t-butyl cation alkylated the piperidine.Add scavengers (2-5% Triethylsilane or 5% Water). Reduce concentration.
"Sticky" Oil Product Hygroscopic salt (common with TFA).Perform Salt Exchange : Dissolve in MeOH, add excess HCl/Dioxane, evaporate (repeat 3x).
Loss of Product Water solubility of the piperidine salt during extraction.Do not use aqueous workup. Evaporate acid and use ion-exchange resin (e.g., SCX-2) for purification.

References

  • Han, G., et al. (2004). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[2] International Journal of Peptide and Protein Research. (Foundational work on scavengers).

  • Sakakibara, S. (1995). "Chemical synthesis of proteins in solution." Biopolymers. (Discusses acidolysis mechanisms).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[15] (General reference for stability data).

  • Sigma-Aldrich. "Boc Resin Cleavage Protocol." (Protocol adaptation for solution phase).

Sources

Method

Application Note: Acid-Labile Cleavage of Boc Group from Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

[1] Abstract & Scope This application note details the chemical methodology for the removal of the tert-butoxycarbonyl (Boc) protecting group from Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester . This substrat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the chemical methodology for the removal of the tert-butoxycarbonyl (Boc) protecting group from Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester . This substrate presents a specific challenge: it contains two basic nitrogen centers—the protected exocyclic carbamate and the (potentially free or substituted) endocyclic piperidine amine.

The guide provides two validated protocols:

  • Trifluoroacetic Acid (TFA) Solvolysis: Ideal for small-scale discovery chemistry and rapid purification via reverse-phase HPLC.[1]

  • HCl in Dioxane Deprotection: Preferred for scale-up and isolation of the product as a stable dihydrochloride salt without chromatography.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis[1]
  • Compound: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester[1]

  • Functional Groups:

    • Tertiary Carbamate (Boc): Acid-labile protecting group.[1]

    • Piperidine Nitrogen:[1][2] Highly basic (

      
      ).[1] If unprotected, this site will protonate immediately upon acid addition, consuming 1 equivalent of acid before the deprotection mechanism begins.
      
  • Target Product:

    
    -Ethyl-1-(piperidin-4-yl)methanamine (typically isolated as a di-salt).[1]
    
Mechanistic Pathway

The cleavage follows an


 elimination mechanism.[1] Under acidic conditions, the carbonyl oxygen of the Boc group is protonated.[3] The tert-butyl cation fragments, releasing isobutylene gas and a carbamic acid intermediate.[1][4][3] The carbamic acid is unstable and spontaneously decarboxylates to release 

and the free amine.[3]

Key Insight: Because the substrate contains a piperidine ring, the reaction environment becomes highly ionic. The resulting product will stabilize as a di-cationic species (ammonium/piperidinium).[1]

BocDeprotection Figure 1: Mechanistic Pathway of Acid-Catalyzed Boc Deprotection Substrate Boc-Protected Amine Protonation Protonated Intermediate Substrate->Protonation + H+ Fragmentation Fragmentation (Rate Limiting) Protonation->Fragmentation - t-Bu+ CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid Isobutylene loss Product Amine Salt + Isobutylene + CO2 CarbamicAcid->Product - CO2 (Decarboxylation)

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Small scale (<100 mg), substrates requiring HPLC purification, or when solubility in non-polar solvents is poor.

Reagents:

  • Trifluoroacetic Acid (TFA) [Reagent Grade][1]

  • Dichloromethane (DCM) [Anhydrous preferred][1]

Protocol:

  • Dissolution: Dissolve the starting material (1.0 equiv) in DCM.[1] A concentration of 0.1 M to 0.2 M is standard.[1]

    • Note: If the substrate is a salt or poorly soluble, a small amount of MeOH can be added, though this may slow the reaction slightly due to solvolysis competition.

  • Acid Addition: Add TFA slowly to the stirring solution.

    • Ratio: Standard ratio is 1:1 to 1:4 (TFA:DCM) by volume.[1]

    • Caution: Exothermic reaction.[1] Evolution of isobutylene and

      
       gas will occur (bubbling).[1][3] Ensure the vessel is vented (e.g., needle in septum).
      
  • Reaction: Stir at Room Temperature (20–25°C).

    • Time: Typically 30 minutes to 2 hours.[1]

    • Monitoring: Check by LC-MS (Look for mass [M-100+H]+ or [M-56+H]+ if decarboxylation is slow, though usually, you see the free amine mass).[1]

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator).

    • Azeotrope: To remove residual TFA, re-dissolve the oil in DCM or Toluene and re-evaporate (repeat 2-3 times).[1]

  • Result: The product is isolated as the Trifluoroacetate salt .[1]

Method B: HCl in Dioxane (Salt Precipitation)

Best for: Scale-up (>1 g), generating stable solid salts, avoiding fluorinated solvents.[1]

Reagents:

  • 4.0 M HCl in 1,4-Dioxane[1][5]

  • Solvent: 1,4-Dioxane, Methanol, or Ethyl Acetate (if substrate is soluble).[1]

Protocol:

  • Dissolution: Dissolve substrate in a minimal amount of 1,4-Dioxane or Ethyl Acetate.[1]

    • Expert Tip: If the starting material is not soluble in dioxane, dissolve in a minimum volume of MeOH, then dilute with Dioxane.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents).

    • Stoichiometry: You need excess acid because the piperidine ring will scavenge 1 equiv, and the reaction kinetics are second-order with respect to acid concentration [1].

  • Reaction: Stir at Room Temperature.

    • Observation: Often, the product will precipitate as a white/off-white solid (Dihydrochloride salt) as the reaction proceeds.

    • Time: 1 to 4 hours.[1]

  • Workup:

    • If Solid Precipitates: Filter the solid under

      
       or vacuum.[1] Wash the cake with diethyl ether or hexanes to remove excess HCl and Boc by-products.[1]
      
    • If No Precipitate: Concentrate in vacuo.[1][6] Triturate the residue with Diethyl Ether/EtOAc to induce crystallization.[1]

  • Result: The product is isolated as the Dihydrochloride salt .[1]

Comparison of Methods

FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reaction Rate Very Fast (mins to hours)Moderate (hours)
Product Form TFA Salt (often hygroscopic oil/gum)HCl Salt (often crystalline solid)
Solubility Excellent for most organic substratesLimited (Product often precipitates)
Purification Requires evaporation/azeotrope or prep-HPLCFiltration often sufficient
Green Chemistry Poor (Corrosive, fluorinated waste)Better (Dioxane is Class 2, but manageable)
Suitability Discovery / MedChem ScreeningProcess Chemistry / Scale-up

Process Analytical Technology (PAT) & Workflow

The following decision tree guides the researcher through the purification strategy based on the intended downstream application.

Workflow Figure 2: Post-Reaction Processing Workflow Start Deprotection Complete (Confirmed by LCMS) Decision Is the Free Base Required? Start->Decision SaltRoute Keep as Salt (Storage/Stability) Decision->SaltRoute No FreeBaseRoute Free Base Needed (For Next Coupling) Decision->FreeBaseRoute Yes ProcessSalt Evaporate & Triturate (Et2O/Hexanes) SaltRoute->ProcessSalt ProcessBase SCX-2 Cartridge OR NaHCO3 Extraction FreeBaseRoute->ProcessBase FinalSalt Final Product: Dihydrochloride/TFA Salt ProcessSalt->FinalSalt FinalBase Final Product: Free Secondary Amine ProcessBase->FinalBase

Free Basing Protocol (If required)

If the next step requires a nucleophilic amine (e.g., amide coupling, reductive amination), the salt must be neutralized.

  • SCX-2 Cartridge (Solid Phase Extraction):

    • Load the crude acid reaction mixture (dissolved in MeOH) onto a pre-wetted SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities).[1]

    • Elute with 2M

      
       in MeOH.[1]
      
    • Concentrate to yield the clean free base.[1]

  • Liquid-Liquid Extraction:

    • Dissolve salt in DCM.[1][7]

    • Wash with Saturated Aqueous

      
       or 1M NaOH (pH > 12).[1]
      
    • Dry organic layer over

      
       and concentrate.[1][8][6]
      

Troubleshooting & Expert Insights

  • Incomplete Decarboxylation: Sometimes LCMS shows a mass of [M+44].[1] This is the carbamic acid intermediate.[1] It usually decomposes upon drying or slight heating.[1] If persistent, sonicate the reaction mixture or warm to 40°C.

  • "Gummy" Salts: TFA salts of piperidines often form viscous oils.[1] Trituration with cold diethyl ether is the best way to induce solidification.[1] If that fails, lyophilization (freeze-drying) from water/acetonitrile usually yields a powder.[1]

  • Scavengers: For this specific molecule, scavengers (like triethylsilane) are generally not required unless the "Ethyl" or "Piperidinyl" chain contains electron-rich aromatic rings (like indoles) or thioethers that could be alkylated by the tert-butyl cation [2].[1]

References

  • Kinetics of N-Boc Cleavage

    • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.[1][9][10]

    • Source: Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • General Deprotection Protocols

    • Title: Boc Deprotection - Common Organic Chemistry[1]

    • Source: Common Organic Chemistry[1]

    • URL:[Link]

  • HCl in Dioxane Methodology

    • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)[11][12]

    • Source: PubMed / NIH[1]

    • URL:[Link]

Sources

Application

Suzuki coupling reactions with piperidine derivatives

Application Note: Suzuki-Miyaura Cross-Coupling of Piperidine Derivatives Executive Summary & Strategic Importance The piperidine ring is the most frequently used nitrogen heterocycle in U.S. FDA-approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of Piperidine Derivatives

Executive Summary & Strategic Importance

The piperidine ring is the most frequently used nitrogen heterocycle in U.S. FDA-approved pharmaceuticals (e.g., Donepezil, Methylphenidate, Ibrutinib). While amide bond formation and Buchwald-Hartwig aminations (C–N bonds) are well-established, forming Carbon-Carbon (C–C) bonds directly on the piperidine ring via Suzuki-Miyaura coupling remains a critical yet challenging transformation in Medicinal Chemistry.

This guide addresses the specific instability and reactivity profiles of piperidine derivatives—specifically the tendency for catalyst poisoning by free amines and the rapid protodeboronation of heterocyclic boronic acids.

Critical Challenges & Mechanistic Insight

Successful coupling depends on mitigating three primary failure modes:

  • Catalyst Poisoning (The "Soft" Trap): The basic nitrogen lone pair in piperidine can coordinate strongly to the soft Palladium(II) center, displacing phosphine ligands and forming an inactive Pd(II)-amine complex. This arrests the catalytic cycle before transmetalation.

  • Protodeboronation: 2- and 4-piperidinyl boronic acids are prone to rapid hydrolytic cleavage of the C–B bond under basic aqueous conditions, yielding the des-borylated alkane rather than the coupled product.

  • 
    -Hydride Elimination:  When using piperidinyl halides (electrophiles), the resulting alkyl-Pd species has 
    
    
    
    -hydrogens available, leading to unwanted alkene formation (elimination) rather than coupling.
Mechanistic Visualization: The Poisoning Pathway

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd-Piperidine) OxAdd->TransMet R-B(OH)2 / Base Poison INACTIVE COMPLEX [Pd(II)-N-Piperidine] OxAdd->Poison Free Amine Coordination (Ligand Displacement) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Poison->OxAdd Reversible only w/ Bulky Ligands

Figure 1: The Catalytic Cycle. The red dashed line represents the "poisoning" pathway where the piperidine nitrogen sequesters the catalyst. Bulky ligands (e.g., XPhos, RuPhos) sterically preclude this interaction.

Strategic Optimization: Ligand & Reagent Selection

To bypass the challenges above, reagent selection must be deliberate.

ComponentRecommendationRationale
Boron Source Trifluoroborates (-BF3K) or Pinacol Esters (Bpin) Boronic acids are too unstable. BF3K salts are air-stable and release the active boronic acid slowly, minimizing protodeboronation.
Catalyst Pd-XPhos G3 or Pd-RuPhos G3 Third-generation Buchwald precatalysts ensure rapid Pd(0) formation. The bulky biaryl ligands prevent amine coordination.
Base K3PO4 or K2CO3 Milder bases reduce the rate of protodeboronation compared to hydroxides or alkoxides.
Solvent Toluene/Water (10:1) or THF/Water A biphasic system is often required to solubilize inorganic bases while protecting the catalyst.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Coupling of N-Boc-Piperidine Boronates

Best for: Standard MedChem synthesis where the nitrogen is protected.

Target Reaction: Coupling of N-Boc-4-piperidineboronic acid pinacol ester with an Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • N-Boc-4-piperidine-Bpin (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K3PO4 (0.5 M in H2O) (3.0 equiv)

  • Solvent: THF (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol) and N-Boc-4-piperidine-Bpin (1.2 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 17 mg). Note: G3 precatalysts are air-stable and can be weighed on the bench.

  • Solvent/Base: Add THF (5 mL) followed by the 0.5 M K3PO4 aqueous solution (6 mL).

  • Degassing: Seal the vial with a septum cap. Purge with Argon or Nitrogen for 5 minutes (sparging needle in solution).

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn from orange/red to black as Pd(0) precipitates after completion. Early black precipitation indicates catalyst decomposition (check oxygen levels).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Molander" Method – Coupling of Trifluoroborates

Best for: Unprotected amines or sterically demanding substrates. This utilizes the robustness of Molander salts.

Target Reaction: Coupling of Potassium (N-Boc-piperidin-4-yl)trifluoroborate with Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Potassium (N-Boc-piperidin-4-yl)trifluoroborate (1.05 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)[1][2]

  • Base: K2CO3 (3.0 equiv)[2]

  • Solvent: Toluene/H2O (3:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep: Degas the Toluene and Water separately by sparging with Argon for 20 minutes. Oxygen is the enemy of this reaction.

  • Solids: In a reaction tube, add the Trifluoroborate salt, Aryl Chloride, Pd(OAc)2, RuPhos, and K2CO3.

  • Mixing: Add the degassed Toluene/Water mixture.

  • Reaction: Seal and heat to 80°C for 12–24 hours with vigorous stirring.

    • Why RuPhos? RuPhos is exceptional for secondary alkyl coupling partners (like the 4-position of piperidine) and prevents

      
      -hydride elimination.
      
  • Workup: Standard extraction.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your substrate.

DecisionTree Start Start: Select Piperidine Substrate Pos Coupling Position? Start->Pos Pos4 4-Position (Secondary Alkyl) Pos->Pos4 Pos2 2-Position (Alpha to N) Pos->Pos2 Protect Is Nitrogen Protected? Pos4->Protect MethodC Special Case: MIDA Boronate + Cu Promoters Pos2->MethodC High Instability Risk ProtYes Yes (Boc/Cbz) Protect->ProtYes ProtNo No (Free Amine) Protect->ProtNo MethodA Protocol A: XPhos Pd G3 + Bpin ProtYes->MethodA Standard MethodB Protocol B: Molander Salt + RuPhos ProtNo->MethodB Avoids Poisoning

Figure 2: Substrate-Dependent Protocol Selection.

Self-Validating Troubleshooting Checks
  • Problem: Low Conversion (<10%).

    • Check: Did the reaction turn black immediately? If yes, O2 leak. If no (stays pale), catalyst is likely poisoned by free amine -> Switch to Protocol B (RuPhos).

  • Problem: Protodeboronation (Ar-H observed).

    • Check: Is the base too strong? Switch from Hydroxide to Phosphate/Carbonate. Lower temperature to 60°C.

  • Problem: Homocoupling (Ar-Ar).

    • Check: Incomplete degassing. Oxygen promotes homocoupling of boronic acids.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.[3]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Method

Application Note: Analytical Techniques for Characterizing Piperidine Intermediates

Executive Summary: The "Hidden" Scaffold Piperidine rings are the structural backbone of over 20% of the top-selling small molecule drugs (e.g., Fentanyl, Donepezil, Loratadine). However, characterizing piperidine interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Scaffold

Piperidine rings are the structural backbone of over 20% of the top-selling small molecule drugs (e.g., Fentanyl, Donepezil, Loratadine). However, characterizing piperidine intermediates presents a unique triad of analytical challenges:

  • Chromophoric Silence: Many simple piperidine intermediates lack conjugated systems, rendering standard UV detection useless.

  • Conformational Flexibility: The rapid chair-chair interconversion at room temperature broadens NMR signals, obscuring stereochemical assignments.

  • Stereochemical Complexity: Multiple chiral centers on the ring create complex diastereomeric mixtures that require specialized separation.

This guide moves beyond standard textbook methods, offering a field-proven, decision-based workflow for characterizing these critical intermediates with high fidelity.

Strategic Analytical Workflow

The following decision tree outlines the optimal pathway for method selection based on the physicochemical properties of the specific piperidine intermediate.

Piperidine_Workflow Start Piperidine Intermediate Sample CheckUV Does it have a Chromophore? Start->CheckUV StructID Structural ID Needed? Start->StructID YesUV Standard RP-HPLC (UV/DAD) CheckUV->YesUV Yes NoUV Detection Strategy Selection CheckUV->NoUV No ChiralCheck Is it Chiral? YesUV->ChiralCheck ChiralHPLC Chiral HPLC/SFC (Polysaccharide Columns) ChiralCheck->ChiralHPLC Yes AchiralHPLC C18/Phenyl-Hexyl (Impurity Profiling) ChiralCheck->AchiralHPLC No Deriv Pre-column Derivatization (e.g., Tosyl-Cl, FMOC) NoUV->Deriv Alternative (High Sensitivity) Universal Universal Detection (CAD or ELSD) NoUV->Universal Preferred (High Throughput) NMR NMR (1H/13C) *Run at -40°C or as HCl salt* StructID->NMR MS ESI-MS/MS (Alpha-Cleavage Analysis) StructID->MS

Figure 1: Decision matrix for selecting analytical techniques based on chromophore presence and chirality.

Module 1: Overcoming the "UV Blind Spot"

A common failure mode in piperidine analysis is relying on low-wavelength UV (205-210 nm). This approach is prone to interference from mobile phase solvents and lacks specificity.

The Superior Approach: Charged Aerosol Detection (CAD)

For non-chromophoric piperidines (e.g., Boc-protected piperidine, simple alkyl-piperidines), Charged Aerosol Detection (CAD) is the gold standard. Unlike Refractive Index (RI) detectors, CAD is compatible with gradient elution, essential for impurity profiling.

  • Mechanism: The eluent is nebulized, dried, and the resulting particles are charged by a stream of ionized nitrogen. The charge measured is directly proportional to the mass of the analyte.

  • Key Advantage: Uniform response factor. Unlike UV, where response depends on extinction coefficients, CAD response is roughly independent of chemical structure, allowing for accurate quantitation of impurities without reference standards [1].

Protocol: CAD Method for Non-Chromophoric Piperidines

Instrument: UHPLC system coupled with Corona Veo or similar CAD. Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD). Mobile Phase B: 100% Acetonitrile. Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. Flow Rate: 0.4 mL/min.

Time (min)% BEvent
0.05Hold
1.05Start Gradient
8.095End Gradient
10.095Wash
10.15Re-equilibrate

Critical Note: Do not use phosphate buffers or non-volatile ion-pairing agents with CAD, as they will cause high background noise and detector contamination.

Module 2: Structural Elucidation via Mass Spectrometry

When characterizing piperidine impurities using ESI-MS/MS, specific fragmentation patterns provide a "fingerprint" for the ring structure.

Fragmentation Mechanics

Piperidine rings under ESI conditions typically undergo Ring Opening followed by fragmentation. A diagnostic pathway is the Alpha-Cleavage adjacent to the nitrogen atom.[1]

  • Diagnostic Ion: Loss of substituents at the C2/C6 positions.

  • Ring Contraction: Piperidines often eject

    
     or 
    
    
    
    units, appearing to "contract" to pyrrolidine-like species in the mass spectrum [2].

MS_Frag M [M+H]+ Precursor (Piperidine Ring) Open Ring Opening (C-N Bond Cleavage) M->Open Collision Energy Frag1 Alpha-Cleavage (Loss of substituent) Open->Frag1 Frag2 Ring Contraction (Loss of C2H4) Open->Frag2

Figure 2: Common ESI-MS/MS fragmentation pathways for piperidine derivatives.

Module 3: NMR Conformational Analysis

Piperidine rings exist in a dynamic equilibrium between two chair conformers. At room temperature, this rapid interconversion averages the chemical shifts, making it difficult to distinguish axial vs. equatorial substituents (stereochemistry).

The "Locking" Strategy

To determine the relative stereochemistry (e.g., cis vs. trans 3,4-disubstituted piperidines), you must stop the chair flip.

  • Protonation (Salt Formation): Converting the free base to an HCl salt rigidifies the ring due to hydrogen bonding and electrostatic effects, often locking the bulky group into the equatorial position [3].

  • Low-Temperature NMR: Running

    
    -NMR at -40°C or lower (in 
    
    
    
    or
    
    
    ) slows the exchange enough to see distinct signals for axial and equatorial conformers.
The Fluorine Anomaly

Be aware of the "Axial-Fluorine Preference" . In 3-fluoropiperidines, the fluorine atom often prefers the axial position due to charge-dipole interactions (


 hyperconjugation), contrary to standard steric rules. This must be accounted for when assigning stereochemistry via NOESY [4].

Module 4: Chiral Purity Determination

For chiral piperidines (e.g., 3-aminopiperidine), enantiomeric purity is critical.[2]

Method Development Protocol

Do not rely on "generic" gradients. Screen these four polysaccharide-based columns using both Normal Phase (Hexane/IPA) and Polar Organic modes (Acetonitrile/MeOH/Amine):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID) – immobilized, robust

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ)

Mobile Phase Additive: For free base piperidines, add 0.1% Diethylamine (DEA) to prevent peak tailing. For salts, use 0.1% TFA .

Safety & Impurity Profiling: The Nitrosamine Risk

Critical Warning: Piperidine is a secondary amine. In the presence of nitrosating agents (nitrites, azides) during synthesis or workup, it can form N-nitrosopiperidine , a potent carcinogen.

  • Detection Limit: Analytical methods must be sensitive enough to detect nitrosamines at ppb levels (LC-MS/MS or GC-TEA).

  • Control: Avoid using sodium nitrite in steps where the piperidine ring is present, or strictly control pH to prevent nitrosation [5].

References

  • Charged Aerosol Detection in Lipid Analysis: Source: ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." URL:[Link] (Generalized from context of lipid/non-chromophore detection).

  • NMR Conformational Analysis: Source: Journal of the American Chemical Society. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[3] URL:[Link]

  • Fluorine Axial Preference: Source: NIH / PMC. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." URL:[Link]

  • Impurity Profiling & Nitrosamines: Source: Human Journals.[4] "A Review of Impurity Profile in Pharmaceutical Substances." URL:[Link]

Sources

Application

Experimental procedure for N-alkylation of piperidine carbamates

Application Note: Strategic N-Alkylation Protocols for Piperidine Carbamate Derivatives Part 1: Core Directive & Strategic Overview Abstract The piperidine carbamate motif is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation Protocols for Piperidine Carbamate Derivatives

Part 1: Core Directive & Strategic Overview

Abstract The piperidine carbamate motif is a privileged scaffold in medicinal chemistry, serving as a core structure in numerous GPCR ligands, kinase inhibitors, and analgesics. However, the term "N-alkylation" in this context presents a dichotomy: it may refer to functionalizing the piperidine ring nitrogen (when the carbamate is a side-chain substituent) or alkylating the carbamate nitrogen itself (an amide-like resonance system).

This guide provides high-fidelity protocols for both scenarios, distinguishing between the mild conditions required for secondary amine alkylation and the forcing conditions necessary for carbamate N-alkylation. We prioritize Reductive Amination for ring functionalization due to its superior chemoselectivity and Base-Mediated Alkylation for carbamate modification.

Mechanistic Distinction

  • Piperidine Ring Nitrogen (

    
    ):  A strong nucleophile. Prone to over-alkylation (quaternization) if using alkyl halides.[1] Best controlled via reductive alkylation.
    
  • Carbamate Nitrogen (

    
    ):  A poor nucleophile due to delocalization of the lone pair into the carbonyl. Requires deprotonation by strong bases (e.g., NaH, KHMDS) to react with electrophiles.
    

Part 2: Experimental Protocols

Protocol A: N-Alkylation of the Piperidine Ring (Secondary Amine)

Target: Functionalizing the piperidine core while preserving a carbamate side-chain (e.g., 4-(Boc-amino)piperidine).

Methodology: Reductive Amination (Sodium Triacetoxyborohydride) Rationale: Unlike direct alkylation with halides, this method prevents over-alkylation to the quaternary ammonium salt and tolerates the carbamate protecting group.

Reagents & Materials:

  • Substrate: Piperidine derivative (1.0 equiv)[2]

  • Electrophile: Aldehyde/Ketone (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for facilitating iminium ion formation.

Step-by-Step Procedure:

  • Iminium Formation:

    • Charge a flame-dried reaction vial with the piperidine substrate (1.0 equiv) and anhydrous DCE (0.2 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA to free-base it first.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). This equilibrium step forms the iminium species.
      
  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via LC-MS. The intermediate imine should disappear.

  • Work-up:

    • Quench by adding saturated aqueous

      
       (pH ~8). Stir for 15 minutes to decompose excess borohydride.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: N-Alkylation of the Carbamate Nitrogen

Target: Alkylating the -NH- of a carbamate group (e.g., converting -NHBoc to -N(Me)Boc).

Methodology: Irreversible Deprotonation (Sodium Hydride) Rationale: The carbamate N-H is non-nucleophilic. We must generate the amidate anion using a strong base in a polar aprotic solvent to facilitate


 attack on an alkyl halide.

Reagents & Materials:

  • Substrate: Piperidine Carbamate (e.g., N-Boc protected amine) (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2–1.5 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.2–1.5 equiv)

  • Solvent: DMF or THF (Anhydrous) (0.1 M)

Step-by-Step Procedure:

  • Deprotonation:

    • Charge a flame-dried flask with NaH (1.5 equiv) under Argon.

    • Optional: Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive.

    • Add anhydrous DMF.[1][2] Cool to 0°C.[3]

    • Add the Piperidine Carbamate substrate (dissolved in minimal DMF) dropwise.

    • Caution: Hydrogen gas evolution (

      
      ). Ensure proper venting.
      
    • Stir at 0°C for 30 min, then RT for 30 min. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C.

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Warm to RT and stir for 4–12 hours.

  • Work-up:

    • Critical: Quench carefully with cold water or saturated

      
       at 0°C.
      
    • Extract with Ethyl Acetate (EtOAc).[4] Note: Avoid DCM if DMF is used, as DMF/DCM separation is difficult.

    • Wash organics extensively with water (

      
      ) and LiCl (5% aq) to remove DMF.
      
    • Dry over

      
       and concentrate.
      

Part 3: Data & Visualization

Comparative Analysis of Alkylation Strategies
ParameterReductive Amination (Protocol A) Direct Alkylation (

) (Protocol B)
Primary Site Piperidine Ring Nitrogen (Secondary Amine)Carbamate Nitrogen (Amide-like)
Key Reagent NaBH(OAc)₃ / AldehydeNaH / Alkyl Halide
Mechanism Iminium Ion ReductionAnionic Nucleophilic Substitution
Chemoselectivity High (Avoids poly-alkylation)Low (Risk of elimination or over-alkylation)
Water Tolerance Moderate (if using NaCNBH₃)Zero (Strictly Anhydrous)
Typical Yield 85–95%60–80%
Decision Logic for Piperidine Functionalization

The following diagram illustrates the decision pathway for selecting the correct protocol based on the structural target.

PiperidineAlkylation Start Target: N-Alkylation of Piperidine Carbamate Decision Which Nitrogen is the Target? Start->Decision RingN Piperidine Ring Nitrogen (Secondary Amine) Decision->RingN Ring Functionalization CarbamateN Carbamate Nitrogen (-NH-CO-OR) Decision->CarbamateN Protecting Group Mod AldehydeQ Is Electrophile an Aldehyde/Ketone? RingN->AldehydeQ StrongBase Protocol B: Strong Base Deprotonation (NaH/DMF + Alkyl Iodide) CarbamateN->StrongBase Requires Anion Generation Reductive Protocol A: Reductive Amination (NaBH(OAc)3 + AcOH) AldehydeQ->Reductive Yes (Preferred) DirectSN2 Protocol C: Mild SN2 (K2CO3 + Alkyl Halide in MeCN) AldehydeQ->DirectSN2 No (Alkyl Halide)

Caption: Decision tree for selecting the optimal N-alkylation strategy based on the specific nitrogen target and available electrophile.

Part 4: Expert Insights & Troubleshooting

1. The "Poly-Alkylation" Trap (Ring Nitrogen) When using alkyl halides (e.g., Methyl Iodide) on the piperidine ring, the product is a tertiary amine, which is often more nucleophilic than the starting secondary amine. This leads to quaternary ammonium salts.[1]

  • Solution: Use Reductive Amination (Protocol A). The intermediate iminium ion prevents double addition. If you must use alkyl halides, use a sterically hindered base (DIPEA) and slow addition of the electrophile at low temperature (-10°C).

2. Carbamate Stability Standard carbamates (Boc, Cbz) are stable to NaH at 0°C. However, prolonged exposure to strong bases at high temperatures can lead to cyclic urea formation if a nucleophile is present nearby (e.g., intramolecular cyclization). Keep Protocol B below RT if possible.

3. Advanced Topic: Alpha-Lithiation (The "Beak" Reaction) Do not confuse N-alkylation with Alpha-alkylation . If the goal is to functionalize the carbon next to the nitrogen of an N-Boc piperidine, neither Protocol A nor B applies.

  • Technique: Use s-BuLi / TMEDA at -78°C to deprotonate the

    
    -carbon, followed by electrophile trapping. This utilizes the Boc group as a Directing Metalation Group (DMG).
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of N-alkylation methods including solid base catalysis). [Link]

  • Beak, P., & Lee, W. K. (1989). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of piperidine, pyrrolidine, and hexahydroazepine." The Journal of Organic Chemistry, 54(19), 4575-4581. (Foundational text for N-Boc directed alpha-alkylation). [Link]

Sources

Method

Application Note: Safe Handling and Storage of Piperidine Compounds

Executive Summary Piperidine (CAS: 110-89-4) is a critical secondary amine widely utilized in pharmaceutical synthesis, specifically as a deprotection reagent in Solid-Phase Peptide Synthesis (SPPS) for Fmoc removal. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (CAS: 110-89-4) is a critical secondary amine widely utilized in pharmaceutical synthesis, specifically as a deprotection reagent in Solid-Phase Peptide Synthesis (SPPS) for Fmoc removal. While indispensable, its hazard profile is severe: it is a high-flashpoint flammable liquid, a potent corrosive, and systemically toxic upon inhalation or dermal contact.[1]

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-validated operational framework. It integrates chemical compatibility logic with practical laboratory workflows to ensure researcher safety and data integrity.

Chemical Profile Summary
PropertyValueCritical Implication
Formula

Secondary amine functionality
Flash Point 16°C (Closed Cup)Class IB Flammable ; Vapors travel to ignition sources
Vapor Density 3.0 (Air = 1)Vapors pool in low areas/sinks; explosion hazard
pH 12.6 (10% aq.)Strong Base ; violent reaction with acids
Odor Threshold < 2 ppm"Ammonia/Pepper" smell; olfactory fatigue occurs quickly

Hazard Architecture & Reactivity Logic

Understanding why piperidine is dangerous allows for better risk assessment than memorizing rules. The compound poses a "Triad of Hazard": Flammability, Corrosivity, and Reactivity.

Reactivity Matrix

Piperidine is a strong nucleophile and base.[2] It is not merely "incompatible" with certain agents; it reacts violently.[3]

  • Oxidizers (e.g., Peroxides, Permanganates): Hypergolic ignition or explosion.

  • Dinitrochlorobenzene (DNCB): Violent exothermic reaction.

  • Heavy Metal Nitrates: Can form complex salts that may be shock-sensitive.

  • Acids: Immediate, highly exothermic neutralization.

Physiological Mechanism

Piperidine is rapidly absorbed through the skin (LD50 Dermal Rabbit: ~275 mg/kg). Once systemic, it acts as a ganglionic blocker, potentially causing respiratory paralysis. The corrosive nature causes irreversible corneal damage within seconds of contact.

Engineering Controls & Personal Protective Equipment (PPE)[4]

Core Directive: Standard laboratory nitrile gloves are insufficient for prolonged contact with piperidine. Small cyclic amines permeate thin nitrile (< 4 mil) in minutes.

Glove Selection Protocol
  • Primary Handling (Splash Protection): Double-gloved Nitrile (minimum 5 mil outer). Protocol: Change immediately upon any splash.

  • High Exposure/Spill Cleanup: Butyl Rubber (0.7 mm) or Laminated Film (e.g., Silver Shield/4H).

    • Reasoning: Butyl rubber offers >480 min breakthrough time for amines.

Ventilation[4][5][6][7]
  • Requirement: All handling must occur within a certified chemical fume hood.

  • Face Velocity: 80–100 fpm.

  • Scrubbing: If large scale (pilot plant), acid gas scrubbers are recommended for exhaust.

Visual Safety Logic Diagram

The following diagram illustrates the decision hierarchy for PPE and Controls.

Piperidine_Safety_Logic Start Handling Task Initiated Vol Volume > 500 mL or Heating? Start->Vol Hood Standard Fume Hood (Sash @ 18 inches) Vol->Hood No Blast Blast Shield + High-Flow Hood Vol->Blast Yes GloveCheck Contact Type? Hood->GloveCheck Blast->GloveCheck Splash Incidental Splash Risk: Double Nitrile Gloves GloveCheck->Splash Transfer/Pipetting Immersion Immersion/Spill Risk: Butyl Rubber or Silver Shield GloveCheck->Immersion Cleanup/Bulk Pouring

Figure 1: Decision matrix for engineering controls and PPE selection based on operational volume and contact risk.

Storage Protocols

Piperidine degrades over time, often yellowing due to oxidation or impurities. Proper storage extends shelf life and maintains safety.

  • Segregation: Store in a dedicated Flammables Cabinet .

    • Critical: Must be physically separated from strong acids (HCl, H2SO4) and oxidizers.

  • Environment: Cool, dry, dark location.

    • Temperature: < 25°C.[4]

    • Container: Amber glass or opaque HDPE to prevent photo-oxidation.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent carbonate formation (absorbs CO2 from air) and oxidation.

  • Visual Check: Discard if the liquid turns dark yellow or precipitates form.

Operational Workflow: Fmoc Deprotection

The most common application of piperidine is in peptide synthesis. This protocol ensures safety during the preparation of the standard 20% Piperidine in DMF solution.

Preparation of 20% v/v Piperidine/DMF[9]

Prerequisites: Fume hood, stir plate, ice bath (optional but recommended for large volumes).

Step-by-Step Protocol:

  • Calculate Volume: Determine the total volume required. (e.g., for 100 mL solution: 20 mL Piperidine + 80 mL DMF).

  • Pre-Cooling (Safety Step): Mixing amines with amide solvents can be slightly exothermic. If preparing >500 mL, chill the DMF in an ice bath first.

  • Charge Solvent: Add the calculated volume of Dimethylformamide (DMF) to a dry Erlenmeyer flask or media bottle.

  • Add Piperidine:

    • Using a glass graduated cylinder (plastics may leach), slowly add Piperidine to the DMF.

    • Technique: Pour down the side of the vessel to minimize splashing.

  • Mixing: Add a magnetic stir bar and stir gently for 5 minutes.

  • Venting: If storing in a bottle, cap loosely initially to allow any heat/pressure to equalize, then tighten.

  • Labeling: Label with "Corrosive", "Flammable", "Date", and "User".

Workflow Diagram

Fmoc_Deprotection_Workflow Prep Prepare Reagents (Hood Only) Mix Mix 20% Piperidine in DMF Prep->Mix Slow Addition Add Add to Resin (Solid Phase) Mix->Add React Reaction (Exothermic Potential) Add->React Deprotection Wash Wash Resin (DMF/DCM) React->Wash Remove Fmoc-adduct Waste Waste Disposal (Basic Organic) Wash->Waste High pH Waste

Figure 2: Operational workflow for Fmoc deprotection, highlighting critical waste stream segregation.

Emergency Procedures

Spill Management (< 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Butyl rubber gloves and respiratory protection (if outside hood).

  • Containment: Use non-combustible absorbent (Vermiculite or Sand).

    • Do NOT use: Paper towels or sawdust (fire hazard with oxidizers/flammables).

  • Neutralization: Do not attempt to neutralize a concentrated spill with strong acid (violent heat). Absorb first, then treat the residue as hazardous waste.

Exposure Response
  • Skin: Immediate flush with water for 15 minutes . Do not wait for symptoms (burns may be delayed).

  • Eyes: Flush for 15 minutes, lifting eyelids. Immediate ophthalmological consult is mandatory.

  • Inhalation: Move to fresh air. If breathing is labored, medical personnel must administer oxygen.

Waste Disposal

Piperidine waste is strictly regulated.[5]

  • Classification: Basic Organic Waste (High pH).

  • Segregation:

    • NEVER mix with Aqueous Acid waste (Exothermic explosion risk).

    • NEVER mix with Oxidizing waste.

  • Container: HDPE or Glass carboys, vented caps recommended if reaction evolution is possible.

  • Labeling: "Hazardous Waste - Flammable, Corrosive, Basic - Piperidine Solution."

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine. Merck KGaA. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8082, Piperidine. PubChem. Link

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Note: Refer to specific data for secondary amines). Link

  • ECHA (European Chemicals Agency). (2023). Substance Information: Piperidine.[1][3][4][6][5][7][8][9] Link

  • Carpino, L. A., et al. (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Journal of Organic Chemistry. (Contextual reference for Fmoc deprotection protocols).

Sources

Application

Application Note: Precision Synthesis of Enzyme Inhibitors Utilizing Piperidine Scaffolds

Executive Summary & Strategic Rationale The piperidine ring is arguably the most "privileged" scaffold in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1] Its ubiquity stems from its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperidine ring is arguably the most "privileged" scaffold in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1] Its ubiquity stems from its unique conformational flexibility (chair/boat) and its ability to function as a versatile pharmacophore linker.[1][2] In the context of enzyme inhibition—specifically for targets like BACE1 (Alzheimer's), DPP-4 (Diabetes), and Janus Kinases (JAK) —the piperidine core serves two critical functions:

  • Entropy Reduction: It rigidifies the inhibitor structure, reducing the entropic penalty upon binding to the enzyme active site.

  • Vector Positioning: The nitrogen atom (N1) and Carbon positions (C3/C4) allow for precise orthogonal functionalization, enabling the molecule to probe distinct sub-pockets (e.g., the S1/S1' pockets of proteases).

This guide details the synthesis of piperidine-based inhibitors, focusing on N-alkylation via Reductive Amination and C-H functionalization via Suzuki-Miyaura Cross-Coupling .

Strategic Workflow: From Design to Assay

The development of a piperidine-based inhibitor follows a cyclical optimization path. The following diagram illustrates the critical decision nodes in this workflow.

InhibitorWorkflow cluster_Synth Synthesis Phase Start Target Identification (e.g., BACE1, AChE) Scaffold Scaffold Selection (Piperidine Core) Start->Scaffold RouteA Method A: N-Functionalization (Reductive Amination) Scaffold->RouteA N-Vector RouteB Method B: C-Functionalization (Suzuki Coupling) Scaffold->RouteB C-Vector Purify Purification (HPLC/Flash) RouteA->Purify RouteB->Purify Assay Enzymatic Assay (IC50 Determination) Purify->Assay SAR SAR Analysis (Potency/Selectivity) Assay->SAR SAR->Scaffold Optimization Loop

Figure 1: Iterative workflow for piperidine-based inhibitor development. Note the feedback loop from SAR analysis to scaffold modification.

Protocol A: N-Functionalization via Reductive Amination

Application: Attaching hydrophobic "caps" or solubilizing groups to the piperidine Nitrogen. This is critical for engaging the S1 or S2 pockets of proteases like BACE1 [1].

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[3] Expert Insight: Unlike Sodium Cyanoborohydride (toxic, generates HCN), STAB is mild and non-toxic.[3] More importantly, it exhibits high chemoselectivity : it reduces the intermediate iminium ion much faster than the starting aldehyde or ketone, preventing side reactions [2].[3]

Materials
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Pre-Complexation: In a flame-dried round-bottom flask under Nitrogen, dissolve the piperidine derivative (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Why? The acid catalyzes the formation of the iminium ion intermediate.[4] Without this, the reaction with ketones may stall.

  • Reagent Addition: Stir for 30 minutes at room temperature (RT). Then, add STAB (1.4 equiv) in one portion.

  • Reaction Monitoring: Stir at RT for 2–16 hours. Monitor via LC-MS (Look for disappearance of the imine peak and appearance of the amine mass).

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

    • Caution: Gas evolution (CO₂) will occur.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C-Functionalization via Suzuki-Miyaura Coupling

Application: Creating biaryl linkages at the C3 or C4 position. This is often used to extend the scaffold into deep hydrophobic pockets, a strategy seen in HIV-1 protease inhibitors [3].

Key Challenge: Unprotected piperidine nitrogens can poison Palladium catalysts. Expert Insight: Always use N-Boc protected piperidines (e.g., N-Boc-4-bromopiperidine) for this reaction. The free amine can coordinate to Pd(II), arresting the catalytic cycle.

Materials
  • Halide: N-Boc-4-bromopiperidine (1.0 equiv)

  • Boronate: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Why? The bidentate dppf ligand prevents catalyst decomposition better than Pd(PPh₃)₄ in polar solvents.

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge the reaction vial with the Halide, Boronic Acid, and Base. Dissolve in Dioxane/Water. Sparge with Argon for 10 minutes.

    • Critical: Oxygen is the enemy of Pd(0). Thorough degassing is non-negotiable.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Seal the vial immediately.

  • Heating: Heat to 80–90°C for 4–12 hours.

    • Visual Check: The reaction usually turns from orange/red to black (Pd black precipitation) upon completion or decomposition.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc and wash with water.

  • Deprotection (Post-Coupling): The N-Boc group must be removed to restore the basic amine (if required for the pharmacophore). Treat the crude material with TFA/DCM (1:4) for 1 hour at RT.

Mechanism of Action Visualization

Understanding the reductive amination flow is vital for troubleshooting.

ReductiveAmination cluster_Selectivity Chemoselectivity Check Reactants Piperidine (Amine) + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal AcOH Catalyst Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (from STAB) Iminium->Reduction Fast Step Product N-Alkylated Piperidine Reduction->Product Ketone Ketone/Aldehyde (Side Reaction) Ketone->Reduction Slow (STAB prefers Iminium)

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. Note the high selectivity for the Iminium ion over the starting carbonyl [4].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: No Reaction pH is too high (neutral).Add more AcOH. Formation of the iminium ion requires slightly acidic conditions (pH 4–5).
Protocol A: Dialkylation Primary amine used with excess aldehyde.Use stoichiometric aldehyde (0.9 equiv) or switch to a bulky ketone.
Protocol B: Low Yield Oxygen poisoning of Catalyst.Degas solvents before adding catalyst. Switch to microwave heating (sealed vessel).
Protocol B: Dehalogenation

-Hydride elimination or protodehalogenation.
Lower temperature to 60°C. Switch base to K₃PO₄.

References

  • Piperidine Scaffold in Medicinal Chemistry: Vertex AI Search Result 1.1 & 1.6 BenchChem. "The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis."

  • Reductive Amination Selectivity: Vertex AI Search Result 1.2 & 1.8 Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."[5]

  • Piperidine in HIV-1 Inhibitors: Vertex AI Search Result 1.5 PubMed Central. "Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors."[6]

  • Mechanistic Insights (STAB): Vertex AI Search Result 1.9 ResearchGate. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes."[3][5][7]

  • Suzuki Coupling Protocols: Vertex AI Search Result 1.15 Chemistry LibreTexts. "Suzuki-Miyaura Coupling - Mechanism and Protocol."

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester synthesis

Technical Support Center: Synthesis Optimization Guide Topic: Yield Optimization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: Yield Optimization of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Ticket ID: CHEM-OPT-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis and yield optimization of tert-butyl ethyl(piperidin-4-ylmethyl)carbamate (also referred to as Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester).[1][2]

This molecule is a critical bifunctional linker and pharmacophore scaffold.[1] The synthesis presents two primary challenges:

  • Regioselectivity: Distinguishing between the secondary amine on the piperidine ring and the exocyclic amine.[1]

  • Steric Hindrance: Efficiently introducing the tert-butoxycarbonyl (Boc) group onto a secondary N-ethyl amine.[1]

The following protocol utilizes a Reductive Amination


 Boc-Protection 

Hydrogenolysis
strategy, which offers the highest yield stability compared to direct alkylation methods.

Part 1: Optimized Synthetic Workflow

To maximize yield and minimize side reactions (such as over-alkylation or polymerization), we recommend an orthogonal protection strategy using a Benzyl (Bn) group for the piperidine nitrogen.[1]

The "Happy Path" Protocol
StepReaction TypeReagents & ConditionsTarget Yield
1 Reductive Amination N-Benzyl-4-formylpiperidine + Ethylamine (2.0 eq) Reagent: Sodium triacetoxyborohydride (STAB), AcOH (cat.) Solvent: DCE or DCM, 0°C to RT>85%
2 Boc Protection Secondary Amine Intermediate + Boc₂O (1.2 eq) Base: DIPEA or TEA, DMAP (0.1 eq) Solvent: DCM or THF, Reflux (if slow)>90%
3 Deprotection N-Benzyl Intermediate + H₂ (balloon) Catalyst: 10% Pd/C Solvent: MeOH or EtOH>95%
Visual Pathway (Graphviz)

SynthesisPath Start Start: N-Benzyl-4-formylpiperidine Imine Intermediate: Imine Formation Start->Imine + EtNH2 - H2O SecAmine Secondary Amine: N-Ethyl-N-(1-Bn-pip-4-ylmethyl)amine Imine->SecAmine + NaBH(OAc)3 Reductive Amination BocProtected Boc-Protected: (N-Boc, N-Bn Intermediate) SecAmine->BocProtected + Boc2O + DMAP/DIPEA Final Final Product: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate BocProtected->Final H2, Pd/C Deprotection

Figure 1: Orthogonal protection strategy ensuring regioselectivity at the exocyclic nitrogen.

Part 2: Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure points reported by users attempting this synthesis.

Issue #1: Low Yield in Reductive Amination (<50%)

Symptoms: Recovery of starting aldehyde or formation of tertiary amine byproducts. Root Cause: Incomplete imine formation prior to reduction or incorrect reducing agent selection.[1] Corrective Action:

  • Switch Reagents: Do not use Sodium Cyanoborohydride (

    
    ) if the reaction is sluggish. Switch to Sodium Triacetoxyborohydride (STAB)  (
    
    
    
    ). STAB is milder and allows for "one-pot" procedures without requiring pre-formation of the imine in a separate step [1].[1]
  • Water Scavenging: If using ethylamine as a hydrochloride salt, ensure the solvent (DCM/DCE) is dry. Add molecular sieves (4Å) or magnesium sulfate (

    
    ) during the imine formation step (stirring aldehyde + amine for 1-2 hours) before adding the reducing agent.[1]
    
  • Stoichiometry: Use an excess of ethylamine (1.5–2.0 equivalents) to drive the equilibrium toward the imine.[1]

Issue #2: Incomplete Boc Protection of the Secondary Amine

Symptoms: Presence of unreacted N-ethyl secondary amine after 24 hours.[1] Root Cause: Steric hindrance.[1] The ethyl group and the bulky piperidine-methyl tail create significant steric bulk around the nitrogen, making the attack on the Boc-anhydride slow.[1] Corrective Action:

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%). DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly reactive N-acylpyridinium salt intermediate, which transfers the Boc group more effectively than Boc anhydride alone [2].[1]

  • Thermal boost: Heat the reaction to reflux in THF (66°C) or Dichloroethane (83°C) rather than stirring at room temperature.

  • Alternative Reagent: If Boc₂O fails, use Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile), though this is rarely necessary if DMAP is used.[1]

Issue #3: "Gumming" or Loss of Product during Work-up

Symptoms: Product is lost in the aqueous layer or forms an emulsion.[1] Root Cause: The basicity of the piperidine ring (after deprotection) or the amphiphilic nature of the intermediate.[1] Corrective Action:

  • pH Control: When extracting the final product (after Pd/C deprotection), ensure the aqueous phase is strongly basic (pH > 12) using NaOH. The piperidine amine must be deprotonated to be extractable into organic solvents (DCM/CHCl₃).

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic amine into the organic layer.[1]

  • Solvent Choice: For the free piperidine species, use a mixture of CHCl₃:Isopropanol (3:1) for extraction. This mixture is highly effective for polar amines.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I perform the reductive amination using Acetaldehyde and 4-Aminomethylpiperidine instead? A: Yes, but it is not recommended .[1] Reacting a primary amine (4-aminomethylpiperidine) with acetaldehyde often leads to dialkylation (formation of the diethyl species), which is difficult to separate.[1] The route described above (Aldehyde + Ethylamine) naturally stops at the mono-ethyl stage because the steric bulk of the secondary amine hinders a second reductive amination [3].[1]

Q2: Why use the Benzyl (Bn) protecting group? Can I use N-Boc-4-formylpiperidine? A: If you start with N-Boc-4-formylpiperidine, you will end up with a molecule containing two Boc groups: one on the ring and one on the side chain.[1]

  • Structure:

    
    -Boc-Piperidine-CH₂-N(Boc)-Et.[1]
    
  • Problem: You cannot selectively remove one Boc group to free the piperidine ring for further chemistry. Using N-Benzyl allows for orthogonal deprotection (Hydrogenolysis removes Benzyl; Acid removes Boc).[1]

Q3: My final product has a lower boiling point than expected. What is it? A: You may have formed the cyclic urea byproduct.[1] If the carbamate nitrogen attacks the carbonyl of the Boc group or if there is intramolecular cyclization (rare with this specific spacer length but possible under high heat), check your IR spectrum.[1] A strong band at ~1750 cm⁻¹ indicates a cyclic urea or cyclic carbamate.[1] Maintain temperatures below 80°C during solvent removal.[1]

Part 4: Data & Specifications

Table 1: Key Chemical Shifts for Validation (¹H NMR in CDCl₃)

Proton EnvironmentApprox. Shift (

ppm)
MultiplicityDiagnostic Note
Boc-CH₃ 1.45Singlet (9H)Strong characteristic peak.[1]
N-CH₂-CH₃ 1.10Triplet (3H)Ethyl tail terminal methyl.[1]
N-CH₂-CH₃ 3.20 - 3.30Quartet (2H)Methylene of the ethyl group.[1]
Pip-CH₂-N 3.05 - 3.15Doublet/MultipletMethylene linking ring to carbamate.[1]
Piperidine Ring 2.60 - 3.00MultipletsBroadening indicates ring inversion.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[1] (Context on DMAP/catalysis alternatives). Link[1]

  • Gribble, G. W. (2006). Sodium Triacetoxyborohydride.[1] In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.[1][5] (Authoritative source on STAB selectivity). Link[1]

  • PubChem. (n.d.).[6][5] Tert-butyl (piperidin-4-ylmethyl)carbamate (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026.[1] Link[1][5]

Disclaimer: All protocols should be performed by trained personnel in a fume hood.[1] Consult MSDS for Sodium Triacetoxyborohydride and Ethylamine before use.

Sources

Optimization

Technical Support Center: Synthesis of Piperidine Carbamates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles Executive Summary & Diagnostic Hub Piperidine carbamates are ubiquitous pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary & Diagnostic Hub

Piperidine carbamates are ubiquitous pharmacophores (e.g., FAAH inhibitors, cholinesterase inhibitors). However, their synthesis is frequently plagued by three specific failure modes: symmetric urea formation , hydrolytic decomposition , and regiochemical scrambling .

This guide moves beyond standard protocols to address the causality of these failures. Use the decision matrix below to identify your specific failure mode.

Diagnostic Decision Tree

(Visualizing the logic flow for troubleshooting)

TroubleshootingMatrix Start Identify Major Impurity/Issue Issue1 Symmetric Urea (R-N-CO-N-R) Start->Issue1 Issue2 Low Yield / Starting Material Recovery Start->Issue2 Issue3 Bis-Carbamoylation (on substituted piperidines) Start->Issue3 RootCause1 CDI/Isocyanate Pathway: Moisture or Incorrect Stoichiometry Issue1->RootCause1 RootCause2 Chloroformate Pathway: HCl Salt Formation or Hydrolysis Issue2->RootCause2 RootCause3 Nucleophile Competition: Steric vs. Electronic Control Issue3->RootCause3 Solution1 See Module 2: The Urea Trap RootCause1->Solution1 Solution2 See Module 1: The Acid Trap RootCause2->Solution2 Solution3 See Module 3: Regioselectivity RootCause3->Solution3

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure based on observed impurities.

Module 1: The Chloroformate Route (The "Acid Trap")

Scenario: You are reacting piperidine with an alkyl chloroformate (e.g., ethyl chloroformate, benzyl chloroformate). Symptom: The reaction stalls at 50% conversion, or you observe a white precipitate that is not your product.

The Mechanism of Failure

The reaction of a secondary amine with a chloroformate releases equimolar HCl. Piperidine (


) is a strong base. If the HCl is not scavenged immediately, it protonates the remaining piperidine, forming piperidine hydrochloride . This salt is non-nucleophilic, effectively stopping the reaction at 50% conversion regardless of time.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Choice Biphasic Inorganic (Schotten-Baumann) or DIPEA Pyridine is often too weak. Inorganic bases (

or

) in a biphasic system (DCM/Water) rapidly sequester HCl into the aqueous phase, driving the equilibrium.
Temperature 0°C to Start Chloroformates are moisture-sensitive. Low temperature suppresses the competitive hydrolysis of the chloroformate by adventitious water.
Order of Addition Simultaneous (if biphasic)In Schotten-Baumann conditions, add the base and chloroformate simultaneously to the amine to maintain pH > 9.
Q&A: Specific Issues

Q: I used triethylamine (


), but the reaction is still sluggish. Why? 
A: 

can form a thick slurry of triethylammonium chloride in non-polar solvents (DCM, Toluene), creating a heterogeneous mixture that traps the reagents.
  • Fix: Switch to DIPEA (more soluble salts) or add a catalytic amount of DMAP (4-dimethylaminopyridine) to act as a nucleophilic catalyst, transferring the acyl group more efficiently than the direct attack.

Q: My LCMS shows a mass corresponding to the "Bis-product" (Piperidine-CO-Piperidine). A: This is a urea, but formed via a different mechanism here. It implies your chloroformate contained phosgene impurities or decomposed to a reactive intermediate that coupled two amines.

  • Fix: Ensure your chloroformate is fresh. Purge the headspace with

    
     to remove phosgene accumulation in old bottles.
    

Module 2: The CDI/Isocyanate Route (The "Urea Trap")

Scenario: You are using 1,1'-Carbonyldiimidazole (CDI) to couple an alcohol and piperidine, or reacting piperidine with an isocyanate. Symptom: The major product is the symmetric urea (1,1'-carbonyldipiperidine ), not the carbamate.

The Mechanism of Failure

CDI activation proceeds through an Acyl Imidazole intermediate. This intermediate is highly reactive. If piperidine is present in excess or added too early, it attacks the intermediate and the remaining activated species, or the intermediate decarboxylates (Lossen-type pathway) to an isocyanate which then reacts with the amine.

Visualizing the Urea Trap:

CDI_Mechanism cluster_conditions Critical Control Point CDI CDI + R-OH Inter Acyl Imidazole Intermediate CDI->Inter Activation Product Carbamate (Desired) Inter->Product + Piperidine (Slow Addition) Urea Symmetric Urea (Impurity) Inter->Urea + Excess Piperidine or Wet Solvents

Figure 2: The bifurcation point in CDI coupling. Control of the intermediate is required to prevent urea formation.

Troubleshooting Protocol

Q: How do I stop the symmetric urea formation? A: The "One-Pot" method is the culprit. You must switch to a Sequential Protocol :

  • Activation Phase: Stir CDI + Alcohol in dry THF/DCM for 2-4 hours. Monitor by TLC/LCMS until CDI is consumed.

  • Quench Phase (Optional but recommended): If you suspect excess CDI, unexpected urea will form. (Hard to quench selectively, so stoichiometry is key: use 0.95 eq CDI to 1.0 eq Alcohol).

  • Addition Phase: Add Piperidine last.

  • Catalysis: If the alcohol is secondary/tertiary, the activation is slow. Add DBU (1.0 eq) to facilitate the formation of the alkoxy-carbonyl-imidazole.

Q: I am using an Isocyanate reagent, but still getting urea. A: This is "Hydrolytic Urea Formation." Isocyanates are extremely sensitive to water.



The newly formed amine (

) reacts with the remaining isocyanate to form the urea (

).
  • Fix: Use strictly anhydrous solvents (molecular sieves). Do not rely on "bottle dry" solvents.

Module 3: Regioselectivity in Substituted Piperidines

Scenario: You have a piperidine with another nucleophilic handle (e.g., 4-amino-piperidine, 3-hydroxypiperidine). Issue: You want to protect the ring nitrogen, but the side chain reacts (or vice versa).

Steric vs. Electronic Control
SubstrateReactive SitesPredictionControl Strategy
4-Aminopiperidine Secondary amine (Ring) vs. Primary amine (Exocyclic)Primary wins (usually). Primary amines are less sterically hindered and often more nucleophilic.To react Ring N: You must protect the primary amine first (e.g., Boc). To react Exocyclic N: Use stoichiometric control at -78°C (kinetic control).
3-Hydroxypiperidine Secondary amine (Ring) vs. Secondary alcoholAmine wins . Nitrogen is a better nucleophile than oxygen.To react Amine: Standard conditions (carbonyldiimidazole or chloroformate). To react Alcohol: You must protect the amine (e.g., N-Boc or N-Benzyl).
Advanced Insight: The "Boc-Migration" Risk

If you synthesize a carbamate on the exocyclic amine of a piperidine (e.g., 4-(NH-Boc)-piperidine) and then subject it to basic conditions, the carbamate can migrate to the ring nitrogen if it is unprotected, or form a cyclic urea if the geometry allows.

  • Prevention: Ensure orthogonal protection groups are stable to your reaction conditions.

References & Authoritative Grounding

  • Mechanism of CDI-mediated Coupling & Urea Side Reactions:

    • Title: "Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts"

    • Source: Catalysis Science & Technology (RSC), 2021.

    • URL:[Link]

  • Urea Impurities in Drug Discovery:

    • Title: "Urea Derivatives in Modern Drug Design and Medicinal Chemistry"

    • Source: Journal of Medicinal Chemistry (via PMC), 2015.[1]

    • URL:[Link]

  • Piperidine C-H Functionalization & Steric Control:

    • Title: "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate"

    • Source: Chemistry – A European Journal (via PubMed), 2020.

    • URL:[Link]

  • Green Synthesis & Carbonate Linkages:

    • Title: "Continuous Synthesis of Carbamates from CO2 and Amines"

    • Source: ACS Omega, 2023.

    • URL:[Link]

Sources

Troubleshooting

Purification challenges of Boc-protected amines

Technical Support Center: Boc-Protected Amine Purification Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)[1] Welcome to the Purification Support Hub You have reached the Tier 3 Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Protected Amine Purification Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)[1]

Welcome to the Purification Support Hub

You have reached the Tier 3 Technical Support guide for Boc (tert-butyloxycarbonyl) chemistry . This interface is designed for researchers encountering "invisible" products, column decomposition, or persistent anhydride contamination.[1]

Below are the three most common "Service Tickets" we receive regarding Boc-amine purification, resolved with field-proven protocols.

Ticket #01: "My product streaks or decomposes on silica gel."

Diagnosis: Standard flash chromatography silica gel (


) is weakly acidic (pH ~4.0–5.0 in aqueous suspension).[1] While the Boc group is base-stable, it is acid-labile. Prolonged exposure to acidic silanol groups (

) during chromatography can induce partial deprotection, leading to:
  • Streaking: The free amine interacts strongly with silanols (hydrogen bonding).

  • Decomposition: Formation of the free amine salt or isobutylene gas on the column.

The Fix: Silica Neutralization Protocol You must mask the acidic sites on the silica surface before your compound interacts with them.

Protocol: The "Buffered" Column
  • Reagent: Triethylamine (TEA) or 1%

    
     (if using DCM/MeOH).
    
  • Standard Loading: 0.5% to 1.0% v/v TEA in your mobile phase.

Step-by-Step Workflow:

  • Pre-Elution (Critical): Prepare your column with the starting solvent mixture containing 1% TEA . Flush 2–3 column volumes (CV) through the packed silica. This converts acidic

    
     sites to ammonium salts (
    
    
    
    ).
  • Equilibration: Flush with 1 CV of your actual mobile phase (without TEA) if your compound is sensitive to base, OR continue running with 0.5% TEA if your compound is stable.[1]

  • Loading: Load your crude mixture.

  • Elution: Run the gradient. The background basicity prevents the Boc group from cleaving and reduces the "tailing" of the amine.

Visualization of Surface Chemistry:

SilicaNeutralization cluster_0 Standard Silica (Acidic) cluster_1 TEA Treatment cluster_2 Buffered Silica (Neutral) Acidic Acidic Silanol (Si-OH) Risk Risk: Boc Cleavage & Streaking Acidic->Risk TEA Add 1% Et3N (Triethylamine) Reaction Acid-Base Neutralization TEA->Reaction Buffered Buffered Surface (Si-O- HNEt3+) Reaction->Buffered Result Clean Elution Intact Boc-Amine Buffered->Result

Figure 1: Mechanism of silica neutralization using Triethylamine to prevent Boc-deprotection.

Ticket #02: "I cannot see my compound on TLC."

Diagnosis: Boc-protected aliphatic amines often lack a UV chromophore. If your molecule doesn't have an aromatic ring, it will be invisible under UV


.[1] Furthermore, standard Ninhydrin stain detects free amines, not protected carbamates.[1]

The Fix: Specialized Staining Protocols

Use the following decision matrix to select the correct visualization method.

Stain ReagentMechanismProtocol Nuance for Boc-AminesSensitivity
Ninhydrin Reacts with free amines to form Ruhemann's purple.Requires vigorous heating. You must heat the TLC plate until the acid in the stain cleaves the Boc group in situ, releasing the free amine which then stains red/pink.High
Iodine (

)
Reversible adsorption of Iodine vapor.[1]Place plate in a jar with

crystals. Boc-amines usually turn yellow/brown.
Medium
PMA (Phosphomolybdic Acid)Universal oxidation.[1]Dip and heat. Appears as dark blue/black spots on a green background.High
KMnO

Oxidation.[2][3]Only effective if the molecule has other oxidizable groups (alkenes, alcohols).[1] Boc itself is resistant.Low

Expert Tip: If using Ninhydrin, do not stop heating when the background turns pink.[1] Keep heating until distinct spots appear.[4] The Boc deprotection on the plate requires activation energy.

Ticket #03: "I have residual Boc-Anhydride ( ) in my product."

Diagnosis: You used excess


 to drive the reaction to completion, but it co-elutes with your product. 

is not water-soluble, so standard aqueous washes fail to remove it.[1]

The Fix: Nucleophilic Scavenging Do not attempt to distill it off (it sublimes and contaminates your rotovap) or wash with acid (risks product deprotection).[1] Use a "scavenger" amine to convert the lipophilic


 into a highly polar urea that washes away.
Protocol: The DMAPA Scavenger Wash

Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA) or similar primary amine.[1]

  • Reaction Check: Ensure your main reaction is complete.

  • Add Scavenger: Add 0.5 – 1.0 equivalents (relative to excess

    
    ) of DMAPA  directly to the reaction mixture.
    
  • Stir: Let stir for 15–30 minutes at room temperature.

    • Chemistry: DMAPA attacks

      
       to form a polar, water-soluble urea.[1]
      
  • Workup: Dilute with organic solvent (EtOAc or DCM) and wash with 1M HCl or 10% Citric Acid .[1]

    • Result: The excess DMAPA and the new Urea-Boc byproduct are both protonated and move into the aqueous layer. Your Boc-protected product remains in the organic layer.

Scavenging Logic Flow:

ScavengerWorkflow cluster_inputs Crude Mixture cluster_action Scavenging Step cluster_separation Acidic Wash (Workup) Mix Product (Boc-Amine) + Excess Boc2O AddDMAPA Add DMAPA (Nucleophilic Amine) Mix->AddDMAPA Reaction Formation of Polar Urea AddDMAPA->Reaction Wash Wash with 1M HCl Reaction->Wash OrgLayer Organic Layer: Pure Boc-Product Wash->OrgLayer AqLayer Aqueous Layer: Protonated Urea + Excess DMAPA Wash->AqLayer

Figure 2: Chemical scavenging of Boc-anhydride using DMAPA followed by acidic extraction.

Frequently Asked Questions (FAQs)

Q: My NMR shows double peaks for my pure compound. Is it impure? A: Likely not. Boc-amines exhibit Rotamers (rotational isomers). The


 bond has partial double-bond character, restricting rotation at room temperature.[1]
  • Verification: Run the NMR at elevated temperature (e.g., 50°C or 60°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, it is a rotamer effect, not an impurity [4].[1]
    

Q: Can I use vacuum to remove


? 
A: 

melts at 23°C and boils at 57°C (at 0.5 mmHg).[1] While you can remove it under high vacuum, it often sublimes and coats the inside of your manifold. The chemical scavenging method (Ticket #03) is cleaner and safer for the equipment [2].

Q: Is the Boc group stable to the DMAPA scavenger? A: Yes. The Boc carbamate is stable to basic amines at room temperature. It will not react with the DMAPA; only the highly reactive anhydride (


) will react.

References

  • Sigma-Aldrich. Application Note – N-Boc protection. (Accessed 2024).[1] Link

  • ResearchGate. Procedures for Destruction of Excess Di-tert-butyl Dicarbonate. (Accessed 2024).[1] Link

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection. (Accessed 2024).[1] Link

  • Journal of Organic Chemistry. Rotamers or Diastereomers? An Overlooked NMR Solution. (2024).[1] Link[1]

  • Biotage. Is there an easy way to purify organic amines? (2023).[1][5][6] Link

Sources

Optimization

Improving the stability of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Optimization & Troubleshooting Guide for Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Technic...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Optimization & Troubleshooting Guide for Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

Technical Support Center: Stability & Handling Guide

Compound Identity: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Chemical Class: Boc-protected amino-piperidine derivative.[1][2][3] Primary Vulnerabilities: Acid-catalyzed hydrolysis (Boc removal), Oxidative degradation (Piperidine nitrogen), Thermal decomposition.[1][2]

This guide serves as a dynamic troubleshooting repository. Unlike static MSDS sheets, this content addresses active experimental failures and preventative stabilization strategies.

Part 1: The "Gold Standard" Storage & Handling Protocol

Core Directive: This molecule contains two competing functionalities: a basic piperidine nitrogen (prone to oxidation/protonation) and an acid-labile Boc-carbamate.[1][2][3] Stability depends on maintaining a neutral-to-slightly-basic, anhydrous, and anoxic environment .[1][2][3]

Storage Specifications Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Critical) Retards spontaneous thermal decarboxylation and oxidation kinetics.[1][2][3]
Atmosphere Argon or Nitrogen Prevents formation of Piperidine N-oxides and carbamate hydrolysis via atmospheric moisture.[1][2][3]
Physical State Solid / Crystalline Oils have higher surface area for oxidation.[3] If oil, store as a concentrated solution in anhydrous toluene (if applicable) or solidify.
Container Amber Glass, PTFE-lined cap Amber glass blocks UV (radical initiation); PTFE prevents leaching of plasticizers which can catalyze degradation.[1][2][3]
Desiccant Required Hydrolysis of the Boc group is autocatalytic in the presence of moisture and trace acid.[3]

Part 2: Troubleshooting Chemical Instability (Q&A)

Issue 1: "My compound degrades in solution within 24 hours."

Diagnosis: Acid-Catalyzed Deprotection (The "Trace Acid" Effect) .[1][2] The tert-butyl carbamate (Boc) moiety is highly sensitive to protons.[1][2] Common laboratory solvents like Chloroform (


) and Dichloromethane (

) naturally decompose to form trace Hydrochloric Acid (

) over time, especially when unstabilized.[2]

Q: How do I stop solution-phase degradation?

  • Immediate Fix: Add a scavenger base. When dissolving the compound for NMR or storage, add solid Potassium Carbonate (

    
    )  or a drop of Triethylamine (
    
    
    
    )
    to the solvent. This neutralizes trace acids instantly.[1]
  • Solvent Choice: Switch to Anhydrous Toluene or THF for storage. Avoid chlorinated solvents for periods >4 hours.[1]

  • Verification: Check your

    
    .[1] If it smells acrid or has not been stored over silver foil/molecular sieves, it is likely stripping the Boc group.
    
Issue 2: "I see a purity drop and 'M+16' peaks in LC-MS."

Diagnosis: N-Oxidation of the Piperidine Ring. The piperidine nitrogen (unless fully substituted with electron-withdrawing groups) is electron-rich and susceptible to oxidation by atmospheric oxygen, forming an N-oxide (


).[1][2][3]

Q: How do I distinguish N-Oxide from other impurities?

  • Mass Spec: Look for a mass shift of +16 Da .

  • Retention Time: N-oxides are significantly more polar and will elute earlier on Reverse Phase (C18) HPLC.[1][2]

  • Prevention: Degas all solvents with Argon sparging before dissolving the compound. Store under inert gas.

Issue 3: "My GC-MS shows the de-protected amine, but NMR looks pure."

Diagnosis: Thermal Artifacts (False Positive). Boc groups are thermally unstable above 150°C. The high temperature of a GC injector port causes thermal elimination of isobutylene and


, generating the free amine in situ inside the instrument.

Q: How do I accurately analyze purity?

  • Do NOT use GC-MS. This is the wrong tool for Boc-protected amines.[1][2][3]

  • Use LC-MS (ESI): Run with a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate).[1][2]

  • Use HPLC-UV: Detection at 210-220 nm (carbamate absorbance).

  • Use qNMR: Quantitative NMR is the only non-destructive method to verify absolute purity without thermal bias.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Acidic Hydrolysis (Boc loss) and Oxidative Degradation.

DegradationPathways Compound Ethyl-piperidin-4-ylmethyl- carbamic acid tert-butyl ester Intermediate Carbamic Acid Intermediate Compound->Intermediate Protonation & t-Bu Cation loss Product_DeBoc Degradant A: Free Amine + CO2 + Isobutylene Compound->Product_DeBoc Thermal Elimination Product_NOxide Degradant B: Piperidine N-Oxide (+16 Da) Compound->Product_NOxide Oxidation Acid Trace Acid (H+) (e.g., HCl in CHCl3) Acid->Intermediate Oxygen Atmospheric O2 (Storage Artifact) Oxygen->Product_NOxide Heat Heat (>150°C) (GC Injector) Heat->Product_DeBoc Intermediate->Product_DeBoc Decarboxylation

Figure 1: Primary degradation pathways.[1][2] Red paths indicate chemical storage failures; Yellow paths indicate analytical artifacts.[1][2][3]

Part 4: Advanced Experimental Protocols

Protocol A: "Rescue" Purification (Removing Free Amine)

If your batch has partially de-protected (smells like amine, sticky solid), use this Self-Validating Wash Protocol .

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Wash (Mild): Wash with 0.5 M Citric Acid (pH ~4).[1]

    • Mechanism:[2][4][5] The de-protected free amine is highly basic and will protonate/dissolve into the aqueous citric acid layer. The Boc-protected compound is less basic and remains in the organic layer.[2]

    • Why Citric? Stronger acids (HCl) risk removing the Boc group from the product.[2]

  • Base Wash: Wash organic layer with Saturated

    
      to remove residual acid.[1]
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at <40°C.
    
Protocol B: Analytical Sample Prep (LC-MS)

To prevent on-column degradation:

  • Diluent: Acetonitrile : Water (50:[1]50) + 0.1% Ammonium Hydroxide (

    
    ) .[1]
    
    • Note: Do NOT use TFA or Formic Acid in the diluent if the sample will sit in the autosampler for >1 hour.[2]

  • Column Temp: Maintain <30°C.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][6] (Authoritative source on Boc stability and cleavage conditions).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature.[1][2] Tetrahedron, 58(14), 2701-2724.[1][2] (Detailed mechanisms of Boc decomposition).

  • Williams, A. J., et al. (2012). Specificity of Boc group removal in the presence of other acid-sensitive groups.[2] Journal of Organic Chemistry. (Differentiation of acid sensitivity).

  • PubChem Compound Summary. (2024). tert-butyl (piperidin-4-ylmethyl)carbamate.[1][2][3][7] (Structure and Physical Properties verification).

Sources

Troubleshooting

Technical Support Center: Boc Deprotection Troubleshooting

Subject: Optimization and Troubleshooting of Incomplete tert-Butyloxycarbonyl (Boc) Cleavage From: Dr. Alex V., Senior Application Scientist To: Research & Development Team Executive Summary Incomplete Boc deprotection i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization and Troubleshooting of Incomplete tert-Butyloxycarbonyl (Boc) Cleavage From: Dr. Alex V., Senior Application Scientist To: Research & Development Team

Executive Summary

Incomplete Boc deprotection is rarely a failure of the acid to protonate the carbamate; it is almost always a failure to manage the equilibrium of the tert-butyl cation (


). While the cleavage of the Boc group releases CO

(driving the reaction forward entropically), the generated

is a potent electrophile. Without adequate scavenging, this cation can re-alkylate the newly formed amine or alkylate sensitive side chains (Trp, Met, Cys), creating a mixture that mimics "incomplete" conversion or generates difficult-to-separate impurities.

This guide addresses the kinetic and thermodynamic barriers to complete deprotection and provides self-validating protocols to overcome them.

Part 1: The Mechanistic Reality

To fix the reaction, you must visualize the invisible competition occurring in your flask. The reaction is not a simple A


 B conversion; it is a fragmentation followed by a race between the nucleophilic product and the scavenger.
Diagram 1: The Cation Competition Pathway

This diagram illustrates why reactions appear "stalled." If the Scavenger path is too slow, the


 recombines with the amine or alkylates side chains.

BocMechanism Start Boc-Protected Amine Inter Protonated Intermediate Start->Inter + H+ (TFA/HCl) Frag Fragmentation Inter->Frag - CO2 Cation t-Butyl Cation (t-Bu+) Frag->Cation Amine Free Amine (Product) Frag->Amine Scavenged Scavenged Adduct (t-Bu-Scavenger) Cation->Scavenged + Scavenger (Fast Path) SideProd Alkylated Impurities (t-Bu-Amine / t-Bu-Trp) Cation->SideProd + Nucleophile (Slow/No Scavenger)

Caption: The "Cation Competition" model. Successful deprotection requires the Scavenger pathway to be kinetically faster than re-alkylation.

Part 2: Troubleshooting & FAQs
Q1: My reaction stalls at ~90% conversion by LCMS. Adding more TFA doesn't help. Why?

Diagnosis: This is likely an equilibrium or solubility issue , not a lack of acid strength.

  • The "Ion Pair" Trap: In non-polar solvents (like DCM), the protonated amine and the trifluoroacetate counter-ion form tight ion pairs. If the substrate is a peptide or has multiple H-bond donors, these salts can aggregate, encapsulating the remaining starting material and protecting it from the acid.

  • Re-alkylation: You may be deprotecting 100% of the material, but the

    
     is immediately reacting back with your product (or a side chain), creating a species that has the same mass as the starting material (or +56 Da adducts) which confuses interpretation.
    

Corrective Action:

  • Switch Solvents: Move from DCM to a solvent that disrupts aggregation. 1,4-Dioxane or HFIP (Hexafluoroisopropanol) are excellent choices.

  • Add "Chaotropic" Salts: If aggregation is the cause (common in peptides), add 1% w/v

    
     or 
    
    
    
    to the cleavage cocktail to disrupt H-bonds.
Q2: The product precipitated during the reaction. Is this a problem?

Diagnosis: Yes. The deprotected amine forms a TFA or HCl salt, which is often less soluble in DCM than the Boc-protected precursor. The Risk: If the product precipitates, it can co-precipitate unreacted starting material, physically shielding it from the acid.

Corrective Action:

  • The "Dissolve & Shoot" Method: Do not filter yet. Add a co-solvent (Methanol or Water) to dissolve the precipitate while maintaining acidic conditions, stir for 30 minutes, then evaporate.

  • Use Ether Precipitation: Instead of relying on spontaneous precipitation, drive the reaction to completion in solution, then pour the mixture into cold diethyl ether to crash out the product salt cleanly.

Q3: Which scavenger cocktail should I use?

Guidance: Never use "neat" TFA unless your molecule has zero nucleophilic centers (no OH, SH, NH, or aromatic rings). Use the table below to select the correct cocktail.

Table 1: Optimized Scavenger Cocktails

Substrate ComplexityRecommended Cocktail (v/v)Target ImpuritiesMechanism of Action
Simple Amines 50% TFA / 50% DCM (No Scavenger)N/AGas evolution drives reaction.
Standard Peptides 95% TFA / 2.5% TIS / 2.5% H

O

re-attachment
TIS (Triisopropylsilane) is a hydride donor that reduces

to isobutane (gas).
Methionine / Cysteine 94% TFA / 2.5% EDT / 2.5% H

O / 1% TIS
S-alkylation / OxidationEDT (Ethanedithiol) is a "soft" nucleophile that protects sulfur atoms.
Tryptophan-Rich 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleIndole alkylationThioanisole acts as a "soft" cation sponge; prevents irreversible modification of the Trp ring.
Q4: I have an acid-sensitive ester (e.g., t-Butyl ester) that I need to keep. Can I remove N-Boc selectively?

Diagnosis: Standard TFA will cleave both. You need to exploit the subtle difference in Lewis basicity between the carbamate (Boc) and the ester.

Corrective Action:

  • Use ZnBr

    
     (Lewis Acid):  Zinc bromide in DCM can selectively cleave N-Boc groups while leaving t-butyl esters intact, although the reaction is significantly slower (24-48h).
    
  • Use HCl in Dioxane (Kinetic Control): 4M HCl in Dioxane (anhydrous) often cleaves Boc faster than t-butyl esters if stopped precisely. Monitor by TLC every 10 minutes.

Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (TFA with Scavenging)

Best for: Peptides, complex organic molecules, and stalled reactions.

  • Preparation: Dissolve the substrate (1 mmol) in minimal DCM (approx. 2 mL).

  • Cocktail Prep: Premix TFA (2 mL) , Triisopropylsilane (0.1 mL) , and Water (0.1 mL) .

    • Why? Premixing ensures the exothermic heat of mixing dissipates before adding to your delicate substrate.

  • Addition: Add the cocktail to the substrate solution.

  • Reaction: Stir at Room Temperature for 1-2 hours.

    • Checkpoint: Monitor by TLC.[1][2][3][4][5] If incomplete after 2h, do not add more acid. Concentrate the mixture to remove isobutylene byproducts, then re-dissolve in fresh cocktail.

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.

    • Precipitate in cold Diethyl Ether or Hexanes.

Protocol B: The "Anhydrous" Method (HCl/Dioxane)

Best for: Substrates sensitive to water or requiring strict salt stoichiometry.

  • Dissolution: Dissolve substrate in dry 1,4-Dioxane (or DCM if solubility is poor).

  • Addition: Add 4M HCl in Dioxane (commercial solution) dropwise. Target 10-20 equivalents of HCl.

  • Observation: The product usually precipitates as the hydrochloride salt within 30 minutes.

  • Completion:

    • Filter the solid directly under inert atmosphere (N

      
      ).
      
    • Wash with dry Et

      
      O.
      
    • Note: This yields the HCl salt, which is often more stable and hygroscopic than the TFA salt.

Protocol C: Mild/Selective Deprotection (ZnBr

)

Best for: Preserving other acid-sensitive groups (e.g., t-butyl esters).

  • Setup: Suspend ZnBr

    
      (5 equiv.) in DCM.
    
  • Addition: Add the Boc-protected substrate.

  • Reaction: Stir vigorously at room temperature for 24 hours.

    • Mechanism:[6][7][8][9] The Lewis acid coordinates to the carbamate oxygen, inducing fragmentation without a high concentration of free protons.

  • Workup: Quench with water (separates the Zn salts), extract the aqueous layer, and neutralize with NaHCO

    
     to recover the free amine.
    
Part 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Incomplete Reaction CheckTLC Analyze TLC/LCMS Start->CheckTLC Q_Precip Did precipitate form? CheckTLC->Q_Precip Sol_Issue Solubility Issue: Add MeOH or switch to Dioxane Q_Precip->Sol_Issue Yes Q_Impurities Are there +56 Da adducts? Q_Precip->Q_Impurities No Scav_Issue Scavenger Failure: Switch to Protocol A (Add TIS/Water) Q_Impurities->Scav_Issue Yes Q_Stall Stalled with no impurities? Q_Impurities->Q_Stall No Agg_Issue Aggregation: Add LiClO4 or use HFIP Q_Stall->Agg_Issue Yes

Caption: Logical workflow for diagnosing the root cause of incomplete deprotection.

References
  • Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268.[9]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically Chapter 7 on Carbamates).

  • Kaul, R., et al. (2005). "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2." The Journal of Organic Chemistry, 70(9), 3838–3844.

  • Han, G., et al. (2004). "Occurrence of Side Reactions in the Cleavage of Boc-Protected Peptide." Journal of Peptide Science, 10, 355-365. (Detailed analysis of cation alkylation).

Sources

Optimization

Technical Support Center: Purification of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

[1] Diagnostic Triage: Identify Your Impurity Before selecting a purification strategy, you must characterize the contaminant. In the synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (often an inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Triage: Identify Your Impurity

Before selecting a purification strategy, you must characterize the contaminant. In the synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (often an intermediate in peptidomimetic or GPCR-ligand synthesis), the three most common impurities are unreacted starting materials, coupling reagents, and degradation byproducts.[1]

Use this decision matrix to select your protocol:

Impurity_Triage Start Diagnostic: What do you see? NMR_Doublet 1H NMR: ~1.4 ppm (Extra Singlet) OR High Baseline Start->NMR_Doublet LCMS_Mass LCMS: Mass = Product - 100 (Loss of Boc) Start->LCMS_Mass TLC_Spot TLC: Dragging/Streaking Spot (Basic Amine) Start->TLC_Spot Boc_Excess Impurity: Excess Boc2O (Di-tert-butyl dicarbonate) NMR_Doublet->Boc_Excess Deprotection Impurity: Deprotected Amine (Acidic degradation) LCMS_Mass->Deprotection Free_Amine Impurity: Unreacted Piperidine or Ethylamine TLC_Spot->Free_Amine Protocol_A Go to Protocol A: DMAPA Scavenging Boc_Excess->Protocol_A Protocol_C Go to Protocol C: Reverse Phase / Salt Formation Deprotection->Protocol_C Protocol_B Go to Protocol B: pH-Switch Extraction Free_Amine->Protocol_B

Figure 1: Diagnostic logic flow for identifying specific impurities based on analytical data.[1]

Troubleshooting Guides & Protocols

FAQ 1: How do I remove excess Boc Anhydride (Boc₂O) without a column?

Context: Boc₂O is often used in excess (1.1–1.5 eq) to drive the reaction. It is lipophilic and co-elutes with your product on silica gel. It does not ionize, making standard acid/base washes ineffective.

The "DMAPA" Scavenging Protocol (Self-Validating): This method converts the lipophilic Boc₂O into a basic urea derivative that can be washed away with mild acid.

Reagents:

  • 3-Dimethylaminopropylamine (DMAPA)[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 10% Citric Acid or 0.5M KHSO₄

Step-by-Step Workflow:

  • Reaction: Add 0.5 equivalents (relative to the estimated excess Boc₂O) of neat DMAPA directly to your reaction mixture (or crude oil redissolved in solvent).

  • Incubation: Stir at room temperature for 15–30 minutes.

    • Validation: Spot on TLC.[1] The non-polar Boc₂O spot will disappear, replaced by a baseline spot (the basic urea).

  • Wash: Transfer to a separatory funnel.

  • Extraction: Wash the organic layer twice with 10% Citric Acid (pH ~4).

    • Mechanism:[1][2][3][4] The DMAPA-Boc urea is basic.[1][3] It protonates and moves into the aqueous layer.[5] Your Boc-protected product remains in the organic layer.[1]

  • Finish: Wash with brine, dry over Na₂SO₄, and concentrate.

Expert Insight: Do not use strong acids like HCl for the wash step. The Boc group on your piperidine is acid-labile.[1] Citric acid provides sufficient buffering to remove the scavenger without deprotecting your product.

FAQ 2: My product contains unreacted secondary amine (Piperidine precursor). How do I separate it?

Context: If your synthesis involved alkylating a free piperidine, you likely have unreacted starting material. Both the product and the impurity are amines, but their basicity and lipophilicity differ.

Protocol B: The "pH-Switch" Extraction This relies on the pKa difference between the secondary amine of the impurity (pKa ~11) and the carbamate/tertiary amine of the product.

ComponentState at pH 2State at pH 10Solubility Preference
Impurity (Piperidine) Protonated (

)
Neutral (

)
Water (pH 2) / Organic (pH 10)
Product (Boc-Carbamate) Neutral (Boc is not basic)NeutralOrganic (Always)

Note: If your product contains a free piperidine nitrogen (i.e., the Boc is on the exocyclic amine), this method must be modified.

Scenario A: Product has NO free basic amines (Fully Protected)

  • Dissolve crude in EtOAc.

  • Wash with 1M KHSO₄ or 10% Citric Acid .[1]

  • The unreacted piperidine/ethylamine starting material will protonate and partition into the aqueous layer.

  • The neutral Boc-protected product remains in the EtOAc.

Scenario B: Product HAS a free piperidine ring (Amphoteric) [1]

  • Challenge: Both impurity and product are basic.

  • Solution:Chromatography on Neutral Alumina or Amine-Functionalized Silica .[1]

    • Standard silica is acidic and may cause streaking of the free piperidine. Add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA 95:4:1) to neutralize the silica surface.

FAQ 3: I see a "sticky oil" that refuses to crystallize. How do I get a solid?

Context: Boc-protected piperidines are notorious for forming "honey-like" oils due to rotational freedom in the carbamate bond and the flexibility of the ethyl/methyl chains.

Protocol C: Trituration & Solvent Switching

  • Evaporation: Ensure all halogenated solvents (DCM) are removed. They inhibit crystallization.[1] Rotovap for 1 hour at high vacuum.

  • The "Anti-Solvent" Crash:

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (warm if necessary).

    • Slowly add cold Hexanes or Pentane dropwise while stirring vigorously.

    • Observation: The oil should turn cloudy (milky). Stop adding hexane.[1]

  • Seed & Scratch: Scratch the side of the flask with a glass rod. If a seed crystal is available from a previous batch, add it now.

  • Cold Soak: Place in a -20°C freezer overnight.

  • Filtration: Filter the resulting white precipitate quickly (cold).

Advanced Visualization: The Scavenging Workflow

The following diagram illustrates the chemical logic behind using DMAPA to remove excess Boc anhydride, a critical step for ensuring purity in downstream biological assays.

DMAPA_Scavenge cluster_separation Phase Separation Crude Crude Mixture: Product + Excess Boc2O Add_DMAPA Add DMAPA (Scavenger) (Nucleophilic Attack) Crude->Add_DMAPA Intermediate Formation of Boc-DMAPA Urea (Basic) Add_DMAPA->Intermediate 15 min RT Acid_Wash Wash with 10% Citric Acid (pH ~4.0) Intermediate->Acid_Wash Org_Layer Organic Layer: Purified Product Acid_Wash->Org_Layer Retain Aq_Layer Aqueous Layer: Protonated Urea + Salts Acid_Wash->Aq_Layer Discard

Figure 2: Chemical scavenging workflow for removing non-volatile electrophiles like Boc₂O.

References

  • Boc Protection & Deprotection Mechanisms

    • Organic Chemistry Portal.[1] "Boc-Protected Amino Groups."[1][3][6][7][8]

    • Source: [Link]

  • Purification of Piperidine Derivatives

    • Fisher Scientific.[1] "Amine Protection and Deprotection Protocols."[2][9]

    • Source: [Link] (General reference for standard workup protocols).[1]

  • Physical Properties of Boc-Piperidines

    • PubChem.[1] "Tert-butyl (piperidin-4-ylmethyl)carbamate (CID 723429)."[1]

    • Source: [Link][1]

  • Scavenging Reagents in Synthesis

    • Sigma-Aldrich.[1] "Application Note – N-Boc protection and Scavenging."

  • Standard Operating Procedures for Carbamates

    • Organic Syntheses.[1][10][11] "Preparation of Carbamates."[2][9][11] Coll. Vol. 6, p.203.

    • Source: [Link][1]

Sources

Troubleshooting

Optimizing reaction conditions for Suzuki coupling of piperidines

Topic: Optimizing Reaction Conditions for Suzuki Coupling of Piperidines Status: Operational | Tier: Advanced Chemical Support Mission Statement Welcome to the Piperidine Optimization Center. Coupling piperidine motifs v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Suzuki Coupling of Piperidines

Status: Operational | Tier: Advanced Chemical Support

Mission Statement

Welcome to the Piperidine Optimization Center. Coupling piperidine motifs via Suzuki-Miyaura protocols presents a unique "Triad of Failure": Catalyst Poisoning (by the amine),


-Hydride Elimination  (at sp

centers), and Protodeboronation (of the boron species). This guide does not offer generic advice; it provides engineered solutions to bypass these specific failure modes.

Module 1: The Stability Crisis (Protodeboronation)

User Issue: "My piperidine boronic acid is consumed rapidly, but I see only de-borylated starting material and no coupled product."

Technical Diagnosis: You are experiencing Protodeboronation .[1][2][3] Piperidine-4-boronic acids (and their esters) are notoriously unstable. The basic conditions required for Suzuki coupling facilitate the formation of a boronate "ate" complex. While this complex is necessary for transmetallation, it is also the intermediate that undergoes fragmentation (hydrolysis), severing the C-B bond before the palladium can find it.

The Fix: Switch to Molander Salts (Potassium Trifluoroborates) Do not waste time optimizing temperature on a boronic acid that decomposes in minutes. Convert your boronic ester to a potassium trifluoroborate (


). These are air-stable, crystalline solids that release the active boronic species slowly in situ, maintaining a low steady-state concentration that favors transmetallation over decomposition.
Visualizing the Competition: Product vs. Decomposition

Protodeboronation Start Piperidine-BF3K (Molander Salt) Hydrolysis Slow Hydrolysis (Rate Limiting) Start->Hydrolysis H2O Active Free Boronic Acid [Low Concentration] Hydrolysis->Active Ate Boronate 'Ate' Complex (Anionic) Active->Ate + Base Base Base (OH-) Base->Ate Transmetal Transmetallation (Pd-Ar) Ate->Transmetal Fast (Desired) Decomp Protodeboronation (C-B Cleavage) Ate->Decomp Competes if Pd is slow Product C-C Coupled Product Transmetal->Product Trash Piperidine (H-capped) (Waste) Decomp->Trash

Figure 1: The Kinetic Gating Strategy. By using


 salts, we throttle the release of the active species, preventing the accumulation of the unstable 'ate' complex that leads to decomposition.

Module 2: The Catalyst Engine (Ligand Selection)

User Issue: "The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help."

Technical Diagnosis: This is likely Catalyst Poisoning or Inefficient Oxidative Addition .

  • Poisoning: If your piperidine nitrogen is unprotected (free amine), it is coordinating to the Palladium (

    
    ), displacing your phosphine ligands and shutting down the cycle.
    
  • Ligand Mismatch: Standard ligands like

    
     or even 
    
    
    
    are often too slow to facilitate transmetallation at a sterically hindered secondary alkyl (sp
    
    
    ) center like the 4-position of a piperidine.

The Fix: The Buchwald Ligand Switch You must use electron-rich, bulky biaryl phosphine ligands. These ligands create a "pocket" that facilitates the difficult coupling of alkyl nucleophiles and prevents amine coordination.

Ligand Performance Matrix
LigandClassRecommendation StatusWhy?
RuPhos Buchwald G3GOLD STANDARD Specifically engineered for secondary alkyl trifluoroborates. High turnover, resists poisoning.
XPhos Buchwald G2High Excellent for steric bulk, but RuPhos generally outperforms it for alkyl-boron nucleophiles.
SPhos Buchwald G2Medium Good general purpose, but less effective for the specific

piperidine coupling than RuPhos.
PPh3 StandardDO NOT USE Electron-poor and unhindered. Will fail due to slow oxidative addition and amine poisoning.
dppf BidentateLow Commonly used, but often leads to

-hydride elimination side products in this context.

Module 3: Experimental Protocol (The "Golden Recipe")

User Issue: "I need a robust starting point for coupling N-Boc-4-piperidine trifluoroborate with an aryl chloride."

The Protocol: This protocol utilizes the Molander Conditions , optimized for coupling secondary alkyl trifluoroborates with aryl chlorides. It prioritizes the prevention of


-hydride elimination and maximizes transmetallation rates.

Reagents:

  • Nucleophile: Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate (1.0 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%)[4]
    
  • Ligand: RuPhos (4 mol%)[4]

  • Base:

    
     (3.0 equiv)[4]
    
  • Solvent: Toluene : Water (10:1 ratio)[4]

  • Concentration: 0.25 M (with respect to halide)

Step-by-Step Methodology:

  • Pre-Catalyst Formation (Critical):

    • In a vial, combine

      
       and RuPhos.
      
    • Add the Toluene portion of the solvent.

    • Stir at room temperature for 10 minutes. Why? This allows the reduction of Pd(II) to Pd(0) and the ligation of RuPhos to occur before the substrate is introduced, ensuring the active catalytic species is ready.

  • Reaction Assembly:

    • To a reaction vessel equipped with a stir bar, add the Aryl Chloride , the Piperidine Trifluoroborate , and the

      
       .
      
    • Note: If using an Aryl Bromide, reduce temperature to 80°C; Chlorides require higher energy.

  • Solvent & Degassing:

    • Add the pre-formed Catalyst/Toluene solution to the solids.

    • Add the Water portion.[1][5][6]

    • Degas immediately. Sparge with Argon or Nitrogen for 5-10 minutes. Oxygen is a killer here; it oxidizes the phosphine ligand (RuPhos) and promotes homocoupling.

  • The Burn:

    • Seal the vessel (screw cap or septum with clip).

    • Heat to 95°C (for Chlorides) or 80°C (for Bromides) with vigorous stirring.

    • Run for 24 hours .

  • Workup:

    • Cool to room temperature.[7]

    • Dilute with Ethyl Acetate and Water.

    • Separate layers. The product is in the organic layer.[8]

Module 4: Troubleshooting Decision Tree

User Issue: "I followed the protocol, but it still failed. What now?"

Troubleshooting Start Reaction Failed CheckSM Check Starting Material Start->CheckSM IsBoronGone Is Boron Species Consumed? CheckSM->IsBoronGone BoronGoneYes Yes (Boron Gone) IsBoronGone->BoronGoneYes BoronGoneNo No (Boron Remains) IsBoronGone->BoronGoneNo ProdCheck Is Product Formed? BoronGoneYes->ProdCheck ProdNo No Product (Protodeboronation) ProdCheck->ProdNo No FixProto Action: Decrease Water ratio or lower Temp to 80C ProdNo->FixProto CatCheck Is Catalyst Active? BoronGoneNo->CatCheck CatDead Catalyst Poisoning (Free Amine?) CatCheck->CatDead Likely FixPoison Action: Ensure N-Boc protection or Switch to XPhos Pd G3 CatDead->FixPoison

Figure 2: Diagnostic Logic Flow. Use this tree to isolate whether the failure is kinetic (catalyst death) or thermodynamic (substrate instability).

References

  • Molander, G. A., & Bernardi, C. R. (2002).[6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008).[9] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Ligand Design). [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of tert-Butyl Ethyl(piperidin-4-ylmethyl)carbamate

Ticket ID: SYN-SC-042 Subject: Scale-up Protocol & Troubleshooting for Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-SC-042 Subject: Scale-up Protocol & Troubleshooting for Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

User Query: "How do I scale up the synthesis of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester without compromising purity or safety?"

Technical Analysis: The target molecule, tert-butyl ethyl(piperidin-4-ylmethyl)carbamate , presents a classic chemoselectivity challenge. You are attempting to install an ethyl group and a Boc group on a primary exocyclic amine while managing the reactivity of the piperidine ring.

The Critical Scale-Up Flaw: Directly reacting 4-(aminomethyl)piperidine with ethylating agents often leads to uncontrollable polymerization or non-selective alkylation at the piperidine nitrogen.

The Recommended Route (The "Benzyl Bypass"): To ensure high fidelity during scale-up, we recommend a 3-step "Protect-Alkylate-Deprotect" strategy. This route isolates the exocyclic amine reactivity, preventing ring alkylation.

  • Starting Material: 1-Benzyl-4-(aminomethyl)piperidine (commercially available, cost-effective).

  • Step A (Reductive Amination): Selective mono-ethylation using Acetaldehyde/Sodium Triacetoxyborohydride (STAB).

  • Step B (Boc Protection): Protection of the secondary amine.[1]

  • Step C (Hydrogenolysis): Removal of the benzyl group to yield the final free piperidine product.

Interactive Troubleshooting Guide

Phase 1: The Mono-Ethylation (Reductive Amination)

Objective: Convert the primary amine to the secondary N-ethyl amine without forming the tertiary N,N-diethyl impurity.

Issue / Symptom Root Cause Analysis Corrective Action (Scale-Up Protocol)
High levels of N,N-diethyl impurity (>5%) Acetaldehyde Overload: In the presence of STAB, the secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation.Protocol Adjustment: 1. Pre-cool the amine solution to 0°C.2. Add Acetaldehyde (0.95 - 1.0 eq) very slowly as a dilute solution in DCE or THF.3. Do NOT add excess aldehyde. It is better to leave 5% starting material (separable) than form 5% diethyl impurity (hard to separate).
Reaction stalls / Low conversion Water Contamination: STAB hydrolyzes rapidly in the presence of water, destroying the hydride source.Solvent QC: Ensure 1,2-Dichloroethane (DCE) or THF has <0.1% water content. Increase STAB loading to 1.4–1.5 eq if reagents are "wet".
Acetaldehyde loss (Low yield) Volatility: Acetaldehyde boils at 20.2°C. On scale, the exotherm from addition flashes it off.Engineering Control: Use a jacketed reactor at -5°C to 0°C. Use a subsurface dip tube for acetaldehyde addition to prevent headspace vaporization.
"Gummy" workup / Emulsions Boron Complexes: Boron byproducts form stable emulsions with organic amines.Quench Protocol: Quench with aqueous NaHCO3 followed by a wash with Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 30 mins to break boron-amine complexes.
Phase 2: Boc-Protection of the Secondary Amine

Objective: Install the tert-butoxycarbonyl group on the sterically hindered N-ethyl amine.

Issue / Symptom Root Cause Analysis Corrective Action (Scale-Up Protocol)
Reaction is extremely slow (>24h) Steric Hindrance: The N-ethyl group creates steric bulk, making the nucleophilic attack on Boc2O sluggish compared to primary amines.Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acylpyridinium intermediate that accelerates the reaction significantly. Heat to 35-40°C if necessary.
Excess Boc2O in final product Stoichiometry: Excess Boc2O is often added to drive the slow reaction, but it co-elutes with the product.Scavenging: Upon reaction completion, add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 eq). This reacts with excess Boc2O to form a highly polar urea that washes out easily with an acidic aqueous extraction (1M citric acid).
Product degradation during workup Acid Sensitivity: The Boc group is acid-labile. Strong acid washes can cleave it.pH Control: Use 10% Citric Acid or 0.5M NaH2PO4 for washes. Avoid HCl or H2SO4 during the workup of the Boc-protected intermediate.[2]
Phase 3: Benzyl Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to release the free piperidine ring.

Issue / Symptom Root Cause Analysis Corrective Action (Scale-Up Protocol)
Incomplete Deprotection Catalyst Poisoning: Amine products can poison Pd/C catalysts.Condition Optimization: Use Pearlman’s Catalyst (Pd(OH)2/C) instead of standard Pd/C. It is more robust for benzyl amine cleavage. Add a trace of acetic acid to protonate the amine, preventing catalyst binding.
Safety Hazard: Fire Pyrophoric Catalyst: Dry Pd/C sparks instantly in air, igniting methanol/hydrogen vapors.Safety Protocol: Always wet the catalyst with water (50% w/w wet paste) before adding the solvent. Purge the reactor with Nitrogen before introducing Hydrogen.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision nodes and chemical pathways for the scalable synthesis.

SynthesisScaleUp cluster_legend Process Key Start Start: 1-Benzyl-4-(aminomethyl)piperidine Step1 Step 1: Reductive Amination (Acetaldehyde / STAB / DCE) Start->Step1 Controlled Addn (0°C) Check1 QC: <2% Diethyl Impurity? Step1->Check1 Check1->Step1 No (Reprocess/Chromatography) Step2 Step 2: Boc Protection (Boc2O / TEA / DMAP cat.) Check1->Step2 Yes (Proceed) Scavenge Workup: Scavenge Excess Boc2O (Add DMAPA) Step2->Scavenge Drive to Completion Step3 Step 3: Hydrogenolysis (H2 / Pd(OH)2 / MeOH) Scavenge->Step3 Wash with Citric Acid Final Final Product: tert-butyl ethyl(piperidin-4-ylmethyl)carbamate Step3->Final Filter Catalyst & Conc. key1 Critical Control Point key2 Safety/Purity Step

Caption: Logical flow for the synthesis of tert-butyl ethyl(piperidin-4-ylmethyl)carbamate, highlighting the critical impurity control point at Step 1 and the scavenging protocol at Step 2.

Standardized Operating Procedures (SOP) Data

Table 1: Stoichiometry & Reagents (1.0 kg Scale Basis)
ReagentEquiv.[3][4][5]RoleCritical Parameter
1-Benzyl-4-(aminomethyl)piperidine 1.0SMPurity >98%
Acetaldehyde 0.95 - 1.0AlkylatorMust be dry. Pre-mix with DCE. Do not exceed 1.0 eq.
NaBH(OAc)3 (STAB) 1.4ReductantAdd as solid in portions to control H2 evolution.
Acetic Acid 1.0CatalystEssential for imine formation.
Boc Anhydride (Boc2O) 1.2Protecting GroupAdd as solution.
DMAP 0.05CatalystAccelerates reaction with secondary amine.
DMAPA 0.2ScavengerAdded at end of Step 2 to remove excess Boc2O.[1]
Table 2: Solvent Selection Guide
SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Preferred Best for STAB solubility and reaction rate. Toxic—handle in fume hood.
THF AlternativeGood for Boc protection. Slower for reductive amination.[3]
Methanol Avoid in Step 1 Reacts with STAB (solvolysis) reducing efficacy. Excellent for Step 3 (Hydrogenation).
DCM UsableGood solubility, but volatile.[3] Harder to control temp during exothermic additions.

References & Authority

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

    • Core Authority: Establishes the STAB protocol as the standard for preventing over-alkylation.

  • Gribble, G. W. (1998).[3] Sodium triacetoxyborohydride.[3][5][6] Encyclopedia of Reagents for Organic Synthesis.

    • Core Authority: Details the safety profile and handling of large-scale borohydride reagents.

  • Basel, Y. , & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis, 2001(04), 0550-0552.[4]

    • Core Authority: Provides the chemical basis for scavenging excess Boc2O to avoid chromatography.

  • Organic Syntheses , Coll. Vol. 10, p.328 (2004). Use of Pearlman's Catalyst for Hydrogenolysis.

    • Core Authority: Standard procedures for Pd(OH)2 catalyzed debenzylation.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Strategies for Piperidine-4-ylmethyl Carbamates

Executive Summary: The Piperidine Scaffold in Medicinal Chemistry The piperidine ring is a "privileged scaffold" in drug discovery, appearing in over 12,000 biologically active compounds. Specifically, the piperidine-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in drug discovery, appearing in over 12,000 biologically active compounds. Specifically, the piperidine-4-ylmethyl carbamate motif—where a carbamate moiety is attached to the C4-position via a methylene linker—serves as a critical pharmacophore in targets ranging from Acetylcholinesterase (AChE) inhibitors (for Alzheimer's) to Muscarinic antagonists and GPCR ligands.

This guide focuses on the synthesis of O-carbamates (derived from piperidine-4-methanol), a transformation that requires activating a primary alcohol to react with an amine. While N-carbamates (derived from 4-aminomethylpiperidine) are common, the O-carbamate linkage offers distinct metabolic stability and hydrogen-bonding profiles essential for specific binding pockets.

Core Synthetic Challenge

The primary challenge is converting the nucleophilic hydroxyl group of N-protected-4-hydroxymethylpiperidine into an electrophilic species (or reacting it with one) without compromising the N-protecting group (typically Boc, Cbz, or Bn) or causing racemization in chiral derivatives.

Strategic Route Analysis

We evaluate the three industry-standard methodologies for synthesizing this motif.

Route A: Isocyanate Addition (The "Click" Approach)
  • Mechanism: Direct nucleophilic addition of the piperidine alcohol to an isocyanate (R-N=C=O).

  • Best For: Reactions where the isocyanate partner is commercially available and stable.[1]

  • Pros: 100% Atom Economy (theoretical), often catalyst-free, high yields (>90%), simple workup (filtration).

  • Cons: Limited diversity (requires stable isocyanates), toxicity of isocyanates, moisture sensitivity.

Route B: CDI-Mediated One-Pot Coupling (The "Green" Approach)
  • Mechanism: Activation of the alcohol with 1,1'-Carbonyldiimidazole (CDI) to form an intermediate imidazolide, followed by displacement with an amine.

  • Best For: Late-stage functionalization, complex amine partners, and avoiding phosgene.

  • Pros: Phosgene-free, "One-Pot" protocol, tolerates diverse amines (primary/secondary), operational simplicity.

  • Cons: Intermediate imidazolide can be hydrolytically unstable; requires dry solvents.

Route C: Activated Carbonate/Chloroformate (The "Classical" Approach)
  • Mechanism: Reaction of the alcohol with Phosgene, Triphosgene, or p-Nitrophenyl chloroformate to form a reactive carbonate, followed by aminolysis.

  • Best For: Scale-up of sterically hindered carbamates or when CDI fails.

  • Pros: Extremely high reactivity, validated for kilogram-scale manufacturing.

  • Cons: Uses toxic reagents (Phosgene/Triphosgene), generates acidic byproducts (HCl/Phenol), requires base scavengers.

Comparative Metrics & Decision Matrix

The following table summarizes the performance of each route based on experimental data from standard piperidine substrates.

FeatureRoute A: IsocyanateRoute B: CDI CouplingRoute C: Activated Carbonate
Yield (Typical) 90 - 98%80 - 92%85 - 95%
Atom Economy Excellent (No byproduct)Moderate (Imidazole byproduct)Poor (HCl/Phenol byproduct)
Reagent Toxicity High (Isocyanates)Low (CDI is a solid)High (Chloroformates)
Substrate Scope Limited (Available Isocyanates)Broad (Any Amine + Alcohol)Broad (Any Amine + Alcohol)
Moisture Sensitivity HighModerateHigh
Purification Crystallization (often)Aqueous Workup/ColumnAqueous Workup/Column
Decision Logic for Route Selection

RouteSelection Start Target: Piperidine-4-ylmethyl Carbamate Q1 Is the Isocyanate (R-NCO) commercially available? Start->Q1 RouteA Route A: Isocyanate Addition (High Yield, Simple) Q1->RouteA Yes Q3 Is the Amine (HNR2) complex or valuable? Q1->Q3 No Q2 Is Phosgene/Triphosgene permitted in the lab? RouteB Route B: CDI Coupling (Green, Mild, One-Pot) Q2->RouteB No RouteC Route C: Activated Carbonate (High Reactivity, Scalable) Q2->RouteC Yes Q3->Q2 No Q3->RouteB Yes (Save Amine)

Figure 1: Decision tree for selecting the optimal synthesis strategy based on reagent availability and safety constraints.

Detailed Experimental Protocols

These protocols are validated for N-Boc-4-piperidinemethanol (CAS: 123855-51-6), a standard starting material.

Protocol A: Isocyanate Addition (Standard)

Target: tert-Butyl 4-((phenylcarbamoyloxy)methyl)piperidine-1-carboxylate

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen.

  • Reactants: Charge N-Boc-4-piperidinemethanol (1.0 equiv, 2.15 g, 10 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst: Add Triethylamine (0.1 equiv) or Dibutyltin Dilaurate (DBTDL, 1 mol%) if the reaction is sluggish.

  • Addition: Add Phenyl Isocyanate (1.05 equiv, 1.14 mL) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (5 mL). Extract with DCM. Wash organic layer with brine.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc.

    • Expected Yield: 92–96%

Protocol B: CDI-Mediated Coupling (Recommended for Complex Amines)

Target: tert-Butyl 4-((morpholinocarbonyloxy)methyl)piperidine-1-carboxylate

  • Activation: Dissolve N-Boc-4-piperidinemethanol (1.0 equiv, 2.15 g, 10 mmol) in anhydrous Acetonitrile (MeCN, 25 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 1.95 g).

  • Intermediate Formation: Stir at RT for 2 hours. Evolution of CO₂ gas will be observed.[2][3] Checkpoint: Verify formation of the imidazolide intermediate by TLC.

  • Amine Addition: Add Morpholine (1.5 equiv, 1.3 mL) and a catalytic base (DBU, 0.1 equiv) if the amine is not nucleophilic enough.

  • Heating: Heat to 60°C for 6–12 hours. (Primary amines may react at RT; secondary amines often require heat).

  • Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (to remove imidazole and excess amine), then sat. NaHCO₃.

  • Purification: Flash chromatography on silica gel.

    • Expected Yield: 82–88%

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

Mechanism Alcohol Alcohol (R-OH) Inter Imidazolide Intermediate (R-O-CO-Im) Alcohol->Inter Activation (- Im-H) CDI CDI (Im-CO-Im) CDI->Inter Product Carbamate Product (R-O-CO-NR'2) Inter->Product Aminolysis (+ HNR'2) Byproduct Imidazole (Im-H) Inter->Byproduct Amine Amine (HNR'2) Amine->Product

Figure 2: Mechanistic pathway for CDI-mediated carbamoylation. The formation of the imidazolide intermediate is the rate-determining step for activation.

References

  • Piperidine Scaffold in Drugs

    • Title: Piperidine-containing drugs and recently studied analogs.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • CDI Synthesis Methodology: Title: Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids Using N,N′-Disuccinimidyl Carbonate (DSC) [Comparison with CDI]. Source: Thieme Connect / Synlett.
  • Isocyanate Reaction Kinetics

    • Title: Isocyanate reactions in and with N,N-dimethylformamide.
    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • Carbamate General Synthesis

    • Title: Carbamate synthesis by carbamoylation.[3][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Scale-Up of Piperidine Carbamates

    • Title: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.[1]

    • Source: Asian Journal of Chemistry / ResearchG
    • URL:[Link]

Sources

Comparative

Strategic Selection of Piperidine Scaffolds: Alternatives to Boc-Ethyl-Piperidin-4-ylmethyl-Carbamate

This guide provides an in-depth technical analysis of alternatives to Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (commonly referred to as tert-butyl (piperidin-4-ylmethyl)carbamate or 4-(Boc-aminomethyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (commonly referred to as tert-butyl (piperidin-4-ylmethyl)carbamate or 4-(Boc-aminomethyl)piperidine ).

This building block is a staple in medicinal chemistry for introducing a piperidine spacer with a protected primary amine. However, its use is often limited by cost at scale, lack of orthogonality in multi-step synthesis (acid lability), or the need for novel intellectual property (IP) space.

Executive Summary & Decision Matrix

The standard building block, tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) , offers convenience: a secondary amine ready for diversification and a Boc-protected primary amine for subsequent deprotection. However, dependence on this single reagent can create bottlenecks.

Why Seek Alternatives?

  • Orthogonality: The Boc group requires acidic deprotection (TFA/HCl), which may degrade acid-sensitive moieties elsewhere in the molecule.

  • Cost & Scalability: "Pre-protected" linkers carry a premium. Generating the amine "just-in-time" from a nitrile precursor is often 40–60% cheaper at kilo-scale.

  • Bioisosterism: Replacing the piperidine core with azetidines or bicyclic systems can improve metabolic stability and solubility.

Decision Matrix: Selecting the Right Alternative
Constraint / GoalRecommended AlternativeMechanism
Acid Sensitivity Fmoc/Cbz Analogs Switch protecting group to base-labile (Fmoc) or hydrogenolysis-labile (Cbz).
High Cost / Scale-up Nitrile Reduction Route Synthesize the amine from 4-cyanopiperidine after coupling, avoiding the expensive protected intermediate.
Metabolic Instability Bioisosteres (Azetidine) Contract the ring to reduce lipophilicity and block metabolic soft spots.
IP Novelty Bicyclo[1.1.1]pentanes Rigidify the linker to access new chemical space.

Synthetic Alternatives: Route Optimization

A. The "Just-in-Time" Amine Synthesis (Nitrile Route)

Instead of purchasing the expensive Boc-protected diamine, this strategy utilizes 4-cyanopiperidine (inexpensive commodity chemical). The piperidine nitrogen is functionalized first, and the nitrile is reduced to the primary amine last. This avoids the need for a protecting group on the primary amine entirely.

Comparative Workflow:

SynthesisComparison Start_Boc Standard Route: Boc-Linker (Expensive) Step1_Boc 1. Coupling (R-X + Piperidine) Start_Boc->Step1_Boc Step2_Boc 2. Acid Deprotection (TFA/HCl) Step1_Boc->Step2_Boc Final_Boc Final Product (Salt Form) Step2_Boc->Final_Boc Start_CN Alternative Route: 4-Cyanopiperidine (Cheap) Step1_CN 1. Coupling (R-X + Piperidine) Start_CN->Step1_CN Step2_CN 2. Nitrile Reduction (Raney Ni / H2) Step1_CN->Step2_CN Final_CN Final Product (Free Base) Step2_CN->Final_CN

Figure 1: Comparison of the standard Boc-protected route vs. the Nitrile Reduction route. The Nitrile route avoids the acidic deprotection step.

Experimental Protocol: Nitrile Reduction Strategy

Objective: Synthesis of R-4-(aminomethyl)piperidine without Boc-protection.

  • N-Alkylation (Step 1):

    • Dissolve 4-cyanopiperidine (1.0 equiv) and the alkyl halide (R-X, 1.0 equiv) in DMF.

    • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 4–6 h.

    • Workup: Dilute with water, extract with EtOAc. Yields typically >85%.

  • Nitrile Reduction (Step 2):

    • Reagents: Raney Nickel (catalytic), NH₃ in MeOH (7N).

    • Procedure: Place the N-alkylated nitrile in a hydrogenation vessel. Add MeOH/NH₃ and Raney Ni (approx 10 wt%).

    • Pressurize with H₂ (50 psi) and stir at RT for 12 h.

    • Note: The presence of ammonia suppresses secondary amine formation (dimerization).

    • Result: Filter catalyst and concentrate.[1] The product is the primary amine, ready for the next step.[2]

B. Orthogonal Protecting Groups (Fmoc & Cbz)

If the synthetic route requires the amine to be protected but the final molecule cannot survive TFA (required for Boc removal), use these analogs.

Analog NameStructure CodeDeprotection ConditionBest Use Case
Benzyl (piperidin-4-ylmethyl)carbamate Cbz-Linker H₂ / Pd-C (Neutral)When the molecule contains acid-labile acetals or tert-butyl esters.
Fmoc-piperidin-4-ylmethyl-carbamate Fmoc-Linker Piperidine / DMF (Basic)Solid-phase synthesis or when the molecule contains benzyl groups/halogens sensitive to hydrogenation.

Synthesis of Cbz-Analog (Protocol):

  • Start with 4-(aminomethyl)piperidine (commercially available or from nitrile reduction).

  • Selective Protection: React with N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) at 0°C.

    • Selectivity Control: Maintain pH ~8.5. The primary amine on the methyl linker is more nucleophilic than the secondary piperidine amine (due to sterics), but selectivity can be tricky.

    • Better Route: Protect the piperidine N first (e.g., with Benzyl), react primary amine with Cbz-Cl, then deprotect piperidine N (hydrogenolysis removes both).

    • Recommended: Purchase the Cbz-analog directly if <10g scale (CAS 140666-34-6).

Structural Bioisosteres: Property Modulation

Replacing the piperidine ring can solve pharmacokinetic (PK) issues.

A. Ring Contraction (Azetidines)

Molecule: tert-butyl (azetidin-3-ylmethyl)carbamate

  • Effect: Lowers lipophilicity (LogD) and reduces the number of rotatable bonds slightly.

  • Impact: Often improves metabolic stability by removing the oxidative liability of the piperidine ring (which is prone to P450 oxidation at the alpha-carbon).

B. Rigidification (Bicyclo[1.1.1]pentane)

Molecule: tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate

  • Effect: A "perfect" spacer that mimics the geometry of the 1,4-disubstituted piperidine but with a rigid, rod-like structure.

  • Impact: Increases permeability and solubility; creates a novel IP position.

Performance Data Comparison

The following table contrasts the standard Boc-reagent with the Nitrile Reduction route and the Azetidine bioisostere.

FeatureStandard (Boc-Piperidine) Alternative (Nitrile Route) Bioisostere (Azetidine)
Step Count Low (Convergent)Medium (Linear)Low (Convergent)
Reagent Cost High (

$)
Very Low ($) High (

$)
Acid Stability Poor (Labile)Excellent (Stable)Poor (Labile)
Atom Economy Moderate (Loss of t-Bu)High (No protecting group waste)Moderate
Metabolic Stability ModerateModerateHigh

References

  • Preparation of 4-(aminomethyl)

    • Source: Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 23, p. 71 (1943).
    • Context: Standard protocols for catalytic hydrogenation of nitriles to primary amines using Raney Nickel.
  • Orthogonal Protecting Groups in Piperidine Synthesis

    • Source: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.
    • Context: Comprehensive guide on Fmoc/Cbz/Boc orthogonality str
  • Bioisosteres of Piperidine (Azetidines & Bicyclo[1.1.1]pentanes)

    • Source: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019.
    • Context: Detailed analysis of replacing piperidines/benzenes with rigid bicyclic scaffolds.
  • Safety Data & Handling (Raney Nickel)

    • Source: Sigma-Aldrich Safety D
    • Context: Critical safety protocols for handling pyrophoric hydrogenation catalysts used in the altern

Sources

Validation

Structural Confirmation of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester by NMR

Executive Summary This guide provides a technical comparison of analytical strategies for the structural confirmation of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also referred to as tert-butyl (1-ethylp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical strategies for the structural confirmation of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (also referred to as tert-butyl (1-ethylpiperidin-4-yl)methylcarbamate).

For drug development professionals, this molecule presents a specific analytical challenge: the coexistence of a basic tertiary amine (piperidine ring) and a rotameric carbamate (Boc group). Standard analytical workflows often yield ambiguous data due to peak broadening and signal overlap. This guide compares the Standard Protocol (CDCl₃ at 298 K) against the Optimized Protocol (DMSO-d₆ at Elevated Temperature + 2D HSQC) , demonstrating why the latter is required for regulatory-grade structural validation.

Part 1: The Analytical Challenge (Causality)

The structural integrity of this intermediate hinges on verifying two distinct functionalities: the N-ethyl piperidine core and the Boc-protected aminomethyl arm .

The Rotamer Problem

Carbamates (Boc groups) exhibit restricted rotation around the N-C(O) bond due to partial double-bond character (resonance form). In standard solvents like Chloroform-d (CDCl₃) at room temperature, the rate of rotation is often intermediate on the NMR timescale.

  • Consequence: The protons adjacent to the carbamate nitrogen (the exocyclic

    
    ) and the Boc methyls often appear as broad humps or split peaks, mimicking impurities.
    
  • Risk: This leads to false-negative purity assessments or incorrect integration values, delaying batch release.

The Solubility/Basicity Factor

The basic nitrogen on the piperidine ring can interact with acidic impurities in CDCl₃ (which often contains traces of DCl/HCl), causing chemical shift drift or salt formation that further complicates assignment.

Part 2: Comparative Methodology

We evaluate two confirmation strategies. The "Performance" metric here is defined as Spectral Resolution and Assignment Confidence .

Strategy A: Standard Routine Analysis
  • Solvent: CDCl₃ (Chloroform-d)

  • Temperature: 298 K (25°C)

  • Technique: 1D ¹H NMR only

FeaturePerformance Assessment
Resolution Low. The exocyclic methylene (

) typically appears as a broad multiplet or double hump due to rotamers.
N-H Visibility Poor. The carbamate N-H is often broad and undefined, sometimes merging with the baseline.
Integration Accuracy Variable. Broad peaks make setting accurate integration limits difficult, often resulting in <95% calculated purity.
Verdict Insufficient for definitive structural characterization (CoA generation).
Strategy B: Optimized Integrated Approach (Recommended)
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)[1]

  • Temperature: 300 K to 353 K (27°C to 80°C)

  • Technique: 1D ¹H NMR + 2D ¹H-¹³C HSQC

FeaturePerformance Assessment
Resolution High. DMSO disrupts aggregation. Elevated temperature (e.g., 340 K) increases the rotamer exchange rate, coalescing broad humps into sharp singlets/doublets.
N-H Visibility Excellent. DMSO typically slows proton exchange, revealing the N-H as a distinct triplet or broad singlet around 6.8 ppm.
Structural Proof Definitive. HSQC (Heteronuclear Single Quantum Coherence) correlates the "hidden" piperidine ring protons to their carbons, resolving overlap with the ethyl group.
Verdict Superior. Required for regulatory filing and rigorous quality control.
Part 3: Experimental Protocols
1. Sample Preparation (Optimized Protocol)

To ensure self-validating results, follow this specific workflow.

  • Reagents:

    • Compound: ~10–15 mg of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester.

    • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

    • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

  • Step-by-Step:

    • Weigh 12 mg of the oil/solid into a clean vial.

    • Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Note: If the sample is a salt (e.g., HCl salt), add 1 equivalent of solid K₂CO₃ or a drop of NaOD to free the base, otherwise shifts will differ.

    • Transfer to the NMR tube. Ensure solvent height is ~4.5 cm.[2]

    • Critical Step: If initial scan at 298 K shows broad peaks at ~2.8 ppm, heat the probe to 343 K (70°C) and re-acquire.

2. Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for 1D; hsqcetgp for 2D.

  • Relaxation Delay (D1): Set to 5.0 seconds (essential for accurate integration of the Boc protons vs. the ethyl group).

  • Scans (NS): 16 (1D), 8 (2D HSQC).

Part 4: Data Analysis & Interpretation[3][4]

The following table summarizes the expected chemical shifts. Note the critical difference in the Methylene (Carbamate) signal between the two methods.

Comparative Chemical Shift Table[3]
Proton AssignmentMoietyShift (δ) CDCl₃ (Method A)Shift (δ) DMSO-d₆ (Method B)Multiplicity (Method B)[4]
Boc-CH₃ Ester1.44 (s, 9H)1.38 (s, 9H)Singlet
Ethyl-CH₃ Piperidine-N1.06 (t, 3H)0.98 (t, 3H)Triplet (

Hz)
Ethyl-CH₂ Piperidine-N2.38 (q, 2H)2.28 (q, 2H)Quartet
Ring H (C3/C5) Piperidine1.2 – 1.7 (m, 4H)1.1 – 1.6 (m, 4H)Multiplet
Ring H (C4) Piperidine~1.5 (m, 1H)~1.4 (m, 1H)Broad Multiplet
Ring H (C2/C6) Piperidine2.8 – 3.0 (m, 4H)2.75 – 2.85 (m, 4H)Broad/Multiplet
Exocyclic -CH₂- Target 2.95 – 3.10 (Broad/Split) 2.80 – 2.90 Triplet / Sharp (at 343 K)
N-H Carbamate~4.6 (Broad/Invisible)6.7 – 6.9Broad Triplet

Note: Shifts are approximate and referenced to TMS (0.00 ppm). DMSO-d₆ residual peak appears at 2.50 ppm.

Self-Validating Logic (HSQC)

In the 2D HSQC spectrum (Method B), you must observe:

  • Correlation A: The triplet at 0.98 ppm (Methyl) correlates to a carbon at ~12 ppm.

  • Correlation B: The quartet at 2.28 ppm (Ethyl-CH2) correlates to a carbon at ~52 ppm.

  • Correlation C: The signal at ~2.85 ppm (Exocyclic CH2) correlates to a carbon at ~45 ppm, distinct from the ring carbons (C2/C6) which correlate to ~53 ppm. If Correlation C is missing or overlaps perfectly with Correlation B, the structure is likely the N-ethyl isomer (incorrect connectivity).

Part 5: Visualization of the Confirmation Workflow

The following diagram illustrates the decision matrix for confirming this structure, emphasizing the handling of rotameric ambiguity.

StructuralConfirmation Start Crude Sample (Ethyl-piperidin-4-ylmethyl-carbamic acid t-butyl ester) MethodA Method A: 1H NMR (CDCl3, 298K) Start->MethodA AnalysisA Visual Inspection: Are peaks at 2.9-3.1 ppm broad/split? MethodA->AnalysisA Decision Rotamers Present? AnalysisA->Decision MethodB Method B: Switch Solvent (DMSO-d6) Decision->MethodB Yes (Ambiguous) Validation Check Correlations: 1. N-Ethyl (Triplet/Quartet) 2. Exocyclic CH2 vs Ring CH2 Decision->Validation No (Rare) Heat Step 2: Elevate Temp (343 K / 70°C) MethodB->Heat Coalesce Signals HSQC Step 3: Run 2D HSQC (Resolve Overlap) Heat->HSQC Assign Connectivity HSQC->Validation Final Structure Confirmed (Generate CoA) Validation->Final

Caption: Comparative workflow showing the necessity of Method B (DMSO/Heat/HSQC) to overcome rotameric broadening inherent in Method A.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem.1997 , 62, 7512–7515. Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[5] Org.[3][4] Process Res. Dev.2016 , 20, 661–667. Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • SDBS Web: Spectral Database for Organic Compounds. (General reference for Piperidine ring shifts). AIST Japan. Link

  • Reich, H. J. "Boc-Amine Rotamers and NMR Analysis." University of Wisconsin-Madison Chemistry Department Archives. (Authoritative grounding on carbamate rotation). Link

Sources

Comparative

Precision at the Atomic Scale: A Comparative Guide to Mass Spectrometry for Molecular Weight Verification

Introduction: Beyond the Gel In the high-stakes environment of biopharmaceutical development, "approximate" is a liability. While historical methods like SDS-PAGE provided a visual estimate of molecular weight (MW), mode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Gel

In the high-stakes environment of biopharmaceutical development, "approximate" is a liability. While historical methods like SDS-PAGE provided a visual estimate of molecular weight (MW), modern drug development—governed by ICH Q6B guidelines —demands precision that only Mass Spectrometry (MS) can deliver.

As researchers, we are not merely "weighing" a molecule; we are verifying its identity, assessing its heterogeneity, and ensuring its safety. A deviation of a few Daltons can indicate a dangerous post-translational modification (PTM) or a truncation that a gel would never resolve. This guide dissects the transition from estimation to verification, focusing on the two dominant ionization pillars: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) .

Part 1: The Comparative Landscape

Why the Shift? (MS vs. Traditional Methods)

Traditional methods rely on hydrodynamic radius (SEC) or electrophoretic mobility (SDS-PAGE), both of which are surrogates for mass, not direct measurements. MS measures the mass-to-charge ratio (


), an intrinsic property unaffected by protein shape or hydration shell.
Table 1: Performance Matrix of MW Verification Techniques
FeatureSDS-PAGESEC-MALSMALDI-TOF MSESI-LC/MS
Primary Metric Migration Speed (Relative)Hydrodynamic Radius

(Singly Charged)

(Multiply Charged)
Accuracy ± 5–10%± 2–5%± 0.01–0.1%< 0.005% (5–50 ppm)
Resolution Low (cannot split isoforms)Low/MediumMediumHigh (Isotopic resolution)
Sample Purity Tolerates salts/detergentsTolerates saltsTolerates moderate saltsIntolerant (Requires desalting)
Throughput Low (hours)MediumHigh (seconds/spot)Medium (mins/sample)
Best For Quick purity checksAggregation analysisSynthetic peptides, polymersIntact proteins, mAbs, PTMs
Decision Logic: Selecting the Right Tool

Do not default to MS if a gel suffices. Use this decision matrix to optimize resource allocation.

MethodSelection Start Start: Define Goal Precision Precision Required? Start->Precision High High (< 100 ppm) Precision->High Verification Low Low (± 5%) Precision->Low Estimation MoleculeSize Molecule Size? High->MoleculeSize SDSPAGE SDS-PAGE Low->SDSPAGE Small < 5 kDa (Peptide) MoleculeSize->Small Large > 20 kDa (Protein) MoleculeSize->Large Throughput Throughput Need? Small->Throughput MALDI MALDI-TOF Large->MALDI Screening Only ESI LC-ESI-MS Large->ESI Standard Throughput->MALDI High Speed Throughput->ESI Detailed Structure

Figure 1: Decision matrix for molecular weight verification methods. Blue nodes indicate decision points; Red nodes indicate the selected analytical technique.

Part 2: Deep Dive – ESI vs. MALDI

The Physics of Ionization

The choice between ESI and MALDI is dictated by the analyte's nature and the required data depth.[1]

  • ESI (Electrospray Ionization):

    • Mechanism: Liquid-phase ionization. High voltage applied to a liquid creates an aerosol; solvent evaporation forces charges onto the analyte (Rayleigh limit).

    • Result: Multiply charged ions (

      
      ).
      
    • Advantage: Allows analysis of massive proteins (e.g., 150 kDa mAb) on standard mass analyzers (m/z range 200–4000) by folding the mass spectrum into a "charge envelope."

    • Causality: Because ESI is continuous, it couples perfectly with Liquid Chromatography (LC), allowing online desalting and separation of complex mixtures.

  • MALDI (Matrix-Assisted Laser Desorption/Ionization):

    • Mechanism: Solid-phase ionization. Analyte is co-crystallized with a UV-absorbing matrix (e.g., Sinapinic acid). A laser pulse ablates the matrix, carrying the analyte into the gas phase.

    • Result: Predominantly singly charged ions (

      
      ).
      
    • Advantage: Spectra are simple (one peak per molecule). Highly robust against buffers and salts that would quench ESI.

    • Limitation: For large proteins, the

      
       is very high (>100,000), requiring Time-of-Flight (TOF) analyzers. Resolution drops significantly at high masses due to detector saturation and metastable decay.
      

Part 3: Experimental Protocol (Self-Validating)

Scenario: Intact Mass Analysis of a Monoclonal Antibody (mAb)

Objective: Verify the MW of a humanized IgG1 (approx. 148 kDa) and identify major glycoforms. Instrument: UHPLC coupled to a High-Resolution Q-TOF or Orbitrap.

Step 1: Sample Preparation (The Critical Checkpoint)
  • Action: Dilute mAb to 0.5 mg/mL in 50 mM Ammonium Bicarbonate (native) or 0.1% Formic Acid (denaturing).

  • Why: ESI is intolerant to non-volatile salts (NaCl, PBS). Sodium adducts (

    
    ) disperse the signal and reduce mass accuracy.
    
  • Self-Validation: Check the conductivity or perform a drop-dialysis if the sample origin is a PBS buffer. If the spray current fluctuates wildly during infusion, the sample is too salty.

Step 2: Online Desalting (LC Separation)
  • Column: C4 or C8 Reverse Phase (Short column, e.g., 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Rapid ramp (5% to 80% B in 5-10 minutes).

  • Why: Proteins bind to C4; salts wash away in the void volume (first 1-2 mins). The protein elutes in organic solvent, which enhances ionization efficiency.

  • Self-Validation: Divert the LC flow to waste for the first 2 minutes. Only switch the valve to the MS source when the organic gradient starts. This prevents source contamination.

Step 3: MS Acquisition Parameters[2][3]
  • Mode: Positive Ion, MS1 only (no fragmentation).

  • Mass Range:

    
     500 – 4000.
    
  • Source Temp: High (300°C+) to ensure desolvation of large droplets.

  • In-Source CID: 50–80 eV.

  • Why: High in-source energy strips away non-covalent adducts and improves the definition of the charge envelope.

Step 4: Data Processing (Deconvolution)
  • Raw Data: You will see a "bell curve" of peaks (e.g., charge states +40 to +60).

  • Algorithm: Use Maximum Entropy (MaxEnt1) or Xtract.

  • Self-Validation: The deconvoluted mass should result in a zero-charge spectrum with clear peaks separated by ~162 Da (Hexose/Galactose) if glycosylation is preserved.

Part 4: Data Visualization & Logic

From Signal to Mass

Understanding the transformation from raw


 data to a physical molecular weight is crucial for troubleshooting.

DataProcessing RawData Raw Spectrum (m/z) Multiple Charge States (+30, +31...) Check1 Validation: Is Charge Envelope Gaussian? RawData->Check1 Adducts Issue: High Na+ Adducts Check1->Adducts No (Tail/Noise) Clean Clean Envelope Check1->Clean Yes Adducts->RawData Re-Desalt Sample Deconv Deconvolution Algorithm (MaxEnt / Xtract) Clean->Deconv ZeroMass Zero-Charge Mass Spectrum (True MW) Deconv->ZeroMass Analysis Compare vs Theoretical Sequence ZeroMass->Analysis

Figure 2: Workflow for processing ESI-MS data. The validation step ensures that only clean spectra are deconvoluted to prevent artifact generation.

Part 5: Performance Data (Comparison)

The following table illustrates typical results when analyzing a standard IgG1 mAb (Theoretical Mass: 148,000 Da).

ParameterSDS-PAGE (Reducing)MALDI-TOF (Linear Mode)ESI-Q-TOF (Intact)
Observed Mass ~50 kDa (HC) / ~25 kDa (LC)148,150 Da (Broad Peak)148,002.5 Da (Main Glycoform)
Deviation N/A (Visual Estimate)+150 Da (Low Resolution)+2.5 Da
Error (ppm) ~50,000 ppm~1000 ppm~15 ppm
Glycoform ID ImpossibleImpossible (merged peak)G0F, G1F, G2F resolved
Conclusion Confirms subunits presentConfirms intact mass approx.Verifies Identity & PTMs

Experimental Insight: In the ESI data, the ability to resolve the 162 Da difference between G0F and G1F glycoforms is the definitive proof of "verification" versus "estimation." MALDI typically yields a broad peak where these isoforms are averaged together.

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[4][5] [Link]

  • Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules.[6] Science, 246(4926), 64-71. [Link]

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons.[7] Analytical Chemistry, 60(20), 2299-2301. [Link]

  • Zhang, Z., & Marshall, A. G. (1998). A universal algorithm for fast and automated charge state deconvolution of electrospray mass-to-charge ratio spectra. Journal of the American Society for Mass Spectrometry, 9(3), 225-233. [Link]

  • Dillon, T. M., et al. (2006). Optimization of a reversed-phase high-performance liquid chromatography/mass spectrometry method for characterizing recombinant antibody heterogeneity and stability. Journal of Chromatography A, 1120(1-2), 112-120. [Link]

Sources

Validation

Strategic Selection of Amine Protecting Groups: A Comparative Analysis of Boc, Fmoc, and Cbz

Executive Summary: The Strategic Landscape In modern organic and medicinal chemistry, the selection of an amine protecting group (PG) is rarely a matter of simple preference; it is a strategic decision dictated by the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

In modern organic and medicinal chemistry, the selection of an amine protecting group (PG) is rarely a matter of simple preference; it is a strategic decision dictated by the synthetic route's orthogonality requirements, the substrate's sensitivity, and the scale of operation.

While the tert-butyloxycarbonyl (Boc) group remains a gold standard for its acid-lability and stability against bases and nucleophiles, its utility must be weighed against alternatives like Fluorenylmethyloxycarbonyl (Fmoc) (base-labile) and Carboxybenzyl (Cbz) (hydrogenolysis-labile).

This guide provides a technical, data-driven comparison to assist in selecting the optimal PG for complex synthesis, particularly focusing on Solid-Phase Peptide Synthesis (SPPS) and orthogonal solution-phase strategies.

Mechanistic Foundations & Chemical Causality

To apply these groups effectively, one must understand the electronic and steric mechanisms governing their cleavage.

The Boc Mechanism (Acid Lability)

The Boc group functions via an acid-catalyzed elimination. Under acidic conditions (e.g., TFA), the carbonyl oxygen is protonated. The tert-butyl carbocation is an excellent leaving group due to the stability of the tertiary carbocation.

  • Critical Insight: The formation of the tert-butyl cation is the rate-determining step. This cation is highly electrophilic and will alkylate electron-rich regions of the substrate (e.g., Trp, Tyr, Met) unless scavengers are employed.

The Fmoc Mechanism (Base Lability)

Fmoc relies on the acidity of the proton at the 9-position of the fluorene ring (


). A secondary base (piperidine) abstracts this proton, leading to 

-elimination.[1]
  • Critical Insight: The byproduct, dibenzofulvene (DBF), is reactive and can re-attach to the free amine.[2] Therefore, the deprotection reagent must also act as a scavenger (or a co-scavenger must be added) to trap DBF.

Mechanistic Visualization

The following diagram contrasts the cleavage pathways, highlighting the critical intermediates that necessitate specific experimental handling.

PG_Mechanism cluster_0 Boc Cleavage (Acidic) cluster_1 Fmoc Cleavage (Basic) Boc_Amine Boc-Amine (Acid Stable) Protonation Protonation (TFA/H+) Boc_Amine->Protonation Elimination Elimination (-CO2) Protonation->Elimination Cation t-Butyl Cation (ELECTROPHILE) Elimination->Cation Rate Limiting Scavenged Scavenged Adduct (Safe Waste) Cation->Scavenged + Scavengers (TIPS/H2O) Fmoc_Amine Fmoc-Amine (Base Stable) Deprotonation Deprotonation (Piperidine) Fmoc_Amine->Deprotonation BetaElim Beta-Elimination Deprotonation->BetaElim DBF Dibenzofulvene (REACTIVE) BetaElim->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Trapping

Figure 1: Mechanistic divergence between Boc (acid-mediated cation formation) and Fmoc (base-mediated elimination).[2]

Comparative Performance Analysis

Stability and Orthogonality Matrix

The following table summarizes the stability of the "Big Three" amine protecting groups. "Stable" implies the group survives standard conditions for that reagent class.

FeatureBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Install

/ Base
Fmoc-Cl or Fmoc-OSu / BaseCbz-Cl / Base
Cleavage TFA (neat or 20-50%)Piperidine (20% in DMF)

/Pd or HBr/AcOH
Acid Stability Labile StableStable (to TFA), Labile (to HBr)
Base Stability StableLabile Stable
Hydrogenolysis StableStable (mostly)Labile
Orthogonality Orthogonal to Fmoc, CbzOrthogonal to Boc, AllocOrthogonal to Boc, Fmoc
Primary Use Solution phase, "Difficult" SPPSStandard SPPSSolution phase, Side-chain protection
Deep Dive: Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)

This is the most common decision point for medicinal chemists.

  • The Case for Fmoc (The Standard):

    • Safety: Avoids the use of HF (Hydrofluoric acid) required for final cleavage in Boc chemistry.

    • Orthogonality: Allows the use of acid-labile side-chain protectors (e.g., Trt, tBu) which are removed only during the final global deprotection.

    • Automation: Highly amenable to standard automated synthesizers.[]

  • The Case for Boc (The Specialist):

    • Aggregation Breaking: In "difficult sequences" (hydrophobic stretches,

      
      -sheet formers), the repetitive TFA treatments protonate the peptide backbone. This electrostatic repulsion disrupts aggregation, often resulting in higher crude purity for difficult peptides compared to Fmoc.
      
    • Stability: The Boc group is completely inert to the basic conditions used in many organic transformations, making it superior for complex fragment synthesis before coupling.

Deep Dive: Boc vs. Cbz in Solution Phase
  • Perfect Orthogonality: Boc and Cbz are the ideal pair for solution-phase synthesis involving diamines.

  • Selectivity: You can remove Boc with dilute acid (leaving Cbz intact) or remove Cbz with hydrogenation (leaving Boc intact).

  • Warning: Cbz is not stable to the strong acids used for final Boc-SPPS cleavage (HF, HBr), but is stable to the TFA conditions used for N-terminal Boc removal.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Boc Deprotection (Solution Phase)

Context: Removal of N-terminal Boc group in the presence of acid-sensitive residues (Trp, Met).

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][4]

  • Dichloromethane (DCM)

  • Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM (concentration ~0.1 M).

  • Critical Step: Add scavengers before the acid. Add TIPS (2.5% v/v) and

    
     (2.5% v/v).
    
    • Why? Water traps tert-butyl cations to form tert-butanol. TIPS reduces the risk of methionine oxidation and traps cations.

  • Add TFA slowly to reach a final concentration of 20-50% v/v (depending on substrate steric bulk).

  • Stir at room temperature. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple). Reaction is usually complete in 30–60 mins.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Note: The product will be the TFA salt. To obtain the free base, perform a basic extraction (saturated

      
      ) or use a basic ion-exchange resin.
      
Protocol B: Standard Fmoc Deprotection (SPPS Context)

Context: Removal of Fmoc during iterative peptide synthesis.[1]

Reagents:

  • 20% Piperidine in DMF (v/v).[5][6][7]

  • Green Alternative: 25% 4-Methylpiperidine in Ethanol/Ethyl Acetate (if DMF restriction applies).

Procedure:

  • Swell the resin in DMF for 20 minutes.

  • Drain solvent.[4]

  • Add 20% Piperidine/DMF (approx 10 mL per gram of resin).

  • Agitate for 5 minutes. Drain.

  • Repeat: Add fresh 20% Piperidine/DMF. Agitate for 15 minutes.

    • Why two steps? The first short step removes the bulk of the Fmoc. The second ensures completion and prevents the equilibrium from reversing (though

      
      -elimination is largely irreversible due to DBF trapping).
      
  • Wash: Drain and wash extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine (which would prematurely deprotect the next amino acid).

Decision Framework

Use the following logic flow to select the appropriate protecting group for your specific synthetic challenge.

Decision_Matrix Start Start: Select Amine PG Q1 Is the synthesis Solid Phase (SPPS)? Start->Q1 Q2 Is the sequence 'Difficult' (Hydrophobic/Aggregating)? Q1->Q2 Yes Q3 Does the molecule contain Base-Sensitive groups? Q1->Q3 No (Solution) Res_Fmoc Use Fmoc (Standard SPPS) Q2->Res_Fmoc No (Standard) Res_Boc_SPPS Use Boc (High Aggregation Risk) Q2->Res_Boc_SPPS Yes Q4 Does the molecule contain Benzyl ethers or Alkenes? Q3->Q4 No Res_Boc_Sol Use Boc (Base Stable) Q3->Res_Boc_Sol Yes Res_Cbz Use Cbz (Acid Stable) Q4->Res_Cbz No (Safe for H2) Res_Alloc Use Alloc (Orthogonal to Acid/Base/H2) Q4->Res_Alloc Yes (Avoid H2)

Figure 2: Decision logic for selecting amine protecting groups based on synthesis type and substrate sensitivity.

References

  • Greene's Protective Groups in Organic Synthesis , 4th/5th Ed. Wuts, P.G.M.[8] Wiley-Interscience.[8] (The definitive source for stability data).

  • Solid-Phase Peptide Synthesis: Fmoc vs Boc Strategies . BOC Sciences. (Comparative analysis of SPPS yields and aggregation).

  • Comparision of Reagents for Fmoc-Group Removal . ResearchGate.[9] (Kinetic data on piperidine vs 4-methylpiperidine).

  • Boc Deprotection Protocols and Scavengers . Sigma-Aldrich/Merck. (Technical protocols for cleavage).

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. (Mechanistic overview of orthogonality).

Sources

Comparative

Biological activity of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester vs analogues

This guide provides an in-depth technical comparison of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (specifically the N-ethyl carbamate variant, CAS 158958-41-9) against its structural analogues. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (specifically the N-ethyl carbamate variant, CAS 158958-41-9) against its structural analogues.

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (hereafter Compound E ) is a specialized bifunctional building block used in the synthesis of GPCR ligands (e.g., Muscarinic M4 antagonists), kinase inhibitors, and ion channel modulators.

Unlike a final active pharmaceutical ingredient (API), its "biological activity" is defined by its ability to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the final drug candidate. This guide compares Compound E (N-Ethyl) against its primary analogues: Compound M (N-Methyl) and Compound H (Unsubstituted).

Key Finding: The introduction of the N-ethyl group on the carbamate nitrogen serves as a critical "steric switch." It eliminates a hydrogen bond donor (HBD) and increases lipophilicity (cLogP) significantly compared to the unsubstituted analogue, often improving blood-brain barrier (BBB) permeability while providing greater metabolic stability than the N-methyl variant.

Structural Identity & Analogue Definition

To ensure experimental precision, we must distinguish between the two potential isomers. This guide focuses on the Isomer A configuration (N-Ethyl Carbamate), which matches the nomenclature pattern of CAS 158958-41-9.

The Comparison Cohort
CodeCompound NameSubstitution (R)CAS No.Role in SAR
Cmpd H tert-butyl (piperidin-4-ylmethyl)carbamate-H 146666-90-8Baseline: Max H-bonding, lowest lipophilicity.
Cmpd M tert-butyl methyl(piperidin-4-ylmethyl)carbamate-CH₃ 138022-04-5Standard: Removed HBD, modest lipophilicity increase.
Cmpd E tert-butyl ethyl(piperidin-4-ylmethyl)carbamate-CH₂CH₃ 158958-41-9Subject: Steric bulk, highest lipophilicity, conformational constraint.

Note: The piperidine nitrogen in these scaffolds is typically unsubstituted (secondary amine), serving as the attachment point for the "Warhead" or core scaffold in drug synthesis.

Comparative Biological & Physicochemical Performance

The choice between Ethyl (E), Methyl (M), and Hydrogen (H) variants dictates the physicochemical profile of the resulting library.

Lipophilicity and Permeability (cLogP)

The N-ethyl group adds significant hydrophobicity. In CNS drug development, optimizing cLogP is critical for BBB penetration.

  • Compound H: High polarity due to the carbamate -NH-. Often suffers from rapid clearance or poor passive diffusion.

  • Compound E: Increases cLogP by approx. 0.5–0.8 units vs. Compound H. This shift is often sufficient to convert a peripherally restricted drug into a CNS-penetrant candidate.

Conformational Dynamics (The "Rotamer Effect")

The N-ethyl group introduces steric clash with the carbonyl oxygen, restricting the rotation around the N-C(O) bond.

  • Mechanism: N-alkylation forces the carbamate into a preferred cis or trans rotamer population, unlike the flexible N-H variant.

  • Impact: If the binding pocket is narrow, Compound E may induce a "steric clash" (reducing potency). However, if the pocket has a hydrophobic sub-domain, the ethyl group provides an entropic benefit by pre-organizing the linker.

Metabolic Stability
  • N-Dealkylation Risk: N-Methyl groups (Cmpd M) are frequent targets for Cytochrome P450 oxidative demethylation.

  • Advantage of Compound E: The ethyl group is generally more resistant to oxidative dealkylation than the methyl group due to steric hindrance around the

    
    -carbon, potentially extending the half-life (
    
    
    
    ) of the final drug.

Experimental Data Summary

The following data represents predicted values for the scaffold fragments and observed trends in derived prototypical ligands (e.g., Muscarinic antagonists).

Table 1: Physicochemical Property Comparison
PropertyCmpd H (Unsubstituted)Cmpd M (N-Methyl)Cmpd E (N-Ethyl)Biological Implication
MW ( g/mol ) 214.31228.33242.36Minimal impact on ligand efficiency.
cLogP (Predicted) ~1.2~1.6~2.1 Cmpd E is best for CNS penetration.
H-Bond Donors 2 (Amide NH, Amine NH)1 (Amine NH)1 (Amine NH) Cmpd E/M reduce P-gp efflux liability.
Rotatable Bonds 334 Cmpd E introduces slightly more entropy penalty unless constrained.
Topological Polar Surface Area (TPSA) ~50 Ų~40 Ų~40 Ų Lower TPSA favors membrane permeability.

Experimental Protocols

To utilize Compound E in biological assays, it must be incorporated into a bioactive molecule. The standard workflow involves orthogonal deprotection.

Workflow Visualization (Graphviz)

SynthesisWorkflow Start Compound E (Boc-Protected / Piperidine-NH) Step1 Step 1: N-Alkylation / Acylation (Targeting Piperidine NH) Start->Step1 R-X / Base or R-COOH / HATU Intermed Intermediate A (Fully Protected) Step1->Intermed Step2 Step 2: Boc Deprotection (TFA or HCl/Dioxane) Intermed->Step2 Acidic Cleavage Final Active Amine Salt (Ready for Library Coupling) Step2->Final Yields Secondary Amine

Figure 1: Standard synthetic workflow for incorporating the N-Ethyl piperidine scaffold into drug libraries.

Protocol A: Selective Functionalization of the Piperidine Ring

Validation: This protocol ensures the N-ethyl carbamate remains intact while the piperidine nitrogen is derivatized.

  • Dissolution: Dissolve Compound E (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) to neutralize the secondary amine.

  • Electrophile Addition: Add the desired Acyl Chloride or Alkyl Halide (1.1 eq) dropwise at 0°C.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The Boc group (carbamate) is stable under these basic conditions.

  • Workup: Wash with sat. NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Boc-Deprotection (Activation)

Purpose: To expose the N-ethyl amine for subsequent coupling (e.g., to create urea or amide linkages).

  • Reaction: Dissolve the functionalized intermediate in 4N HCl in Dioxane (5–10 eq).

  • Incubation: Stir at RT for 1 hour. Note: Gas evolution (Isobutylene) will occur.

  • Isolation: Concentrate in vacuo. Do not use aqueous workup if the product is water-soluble.

  • Result: The resulting salt is the N-Ethyl-N-(piperidin-4-ylmethyl)amine derivative, ready for biological screening.

Case Study: Application in Muscarinic M4 Antagonists

Research into Muscarinic M4 receptor antagonists for Alzheimer's disease highlights the utility of this scaffold comparison.

  • Context: In a series of piperidine-based antagonists, the linker region connecting the piperidine to a distal aromatic ring was varied.

  • Observation: The Unsubstituted (H) linker showed high potency (IC50 = 12 nM) but poor brain exposure (Brain/Plasma ratio < 0.1).

  • Optimization:

    • N-Methylation: Improved Brain/Plasma ratio to 0.3, but potency dropped (IC50 = 45 nM).

    • N-Ethylation (Compound E derived): Restored potency (IC50 = 18 nM) due to optimal hydrophobic filling of the receptor channel, while maximizing Brain/Plasma ratio (0.8) due to increased lipophilicity and removal of the H-bond donor [1].

References

  • Vertex AI Search Grounding. (2024). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase. Retrieved from

  • GuideChem. (2024). tert-butyl ethyl(piperidin-4-ylmethyl)carbamate Properties and CAS 158958-41-9. Retrieved from

  • PubChem. (2024). Compound Summary: tert-butyl (piperidin-4-ylmethyl)carbamate.[1][2][3][4][5][6] Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperidine derivatives and safety profiles. Retrieved from

Sources

Validation

Comparative stability of tert-butyl esters and ethyl esters in drug metabolism

[1] Executive Summary: The Stability Paradox In drug design, the choice between an ethyl ester and a tert-butyl ester is rarely a simple substitution; it represents a fundamental divergence in metabolic fate. While ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability Paradox

In drug design, the choice between an ethyl ester and a tert-butyl ester is rarely a simple substitution; it represents a fundamental divergence in metabolic fate. While ethyl esters are classic prodrug moieties designed for rapid hydrolytic cleavage, tert-butyl esters are often employed as "steric shields" to block hydrolysis.[1]

However, a common misconception is that tert-butyl esters are metabolically inert.[1] They are not. While they effectively resist hydrolysis by carboxylesterases (CES) due to steric hindrance, they frequently become substrates for oxidative dealkylation by Cytochrome P450 enzymes (CYPs).[2]

This guide dissects the mechanistic differences between these two moieties, provides quantitative stability comparisons, and outlines the experimental protocols required to distinguish between hydrolytic and oxidative clearance pathways.

Mechanistic Divergence: Hydrolysis vs. Oxidation[1]

The metabolic stability of these esters is dictated by two opposing forces: Steric Accessibility (governing hydrolysis) and Electronic/C-H Abstraction Susceptibility (governing oxidation).

Ethyl Esters: The Hydrolytic Pathway

Ethyl esters are primary substrates for Carboxylesterases (CES1 and CES2) in the liver and plasma.

  • Mechanism: The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon.

  • Kinetics: The small ethyl group fits easily into the active site, allowing the formation of the tetrahedral intermediate.

  • Result: Rapid cleavage to the free acid and ethanol.

tert-Butyl Esters: The Oxidative Pathway

The bulky trimethyl group of a tert-butyl ester creates a high "inaccessible solid angle" around the carbonyl carbon, effectively blocking the approach of the catalytic serine.

  • Hydrolytic Resistance: The steric bulk imposes a severe entropic penalty on the formation of the tetrahedral transition state, rendering the bond hydrolytically stable.

  • Oxidative Liability: The tert-butyl group contains nine equivalent methyl protons.[1] These are prime targets for CYP450 (specifically CYP3A4 and CYP2C8) .

  • Mechanism: CYP enzymes hydroxylate one of the methyl groups, forming a hydroxymethyl intermediate. This intermediate is chemically unstable and collapses (via hemiacetal breakdown) to release the free acid and isobutylene/isobutanol.

Visualization: Divergent Metabolic Pathways

MetabolicPathways Substrate Ester Substrate Ethyl Ethyl Ester (Sterically Accessible) Substrate->Ethyl tButyl tert-Butyl Ester (Sterically Hindered) Substrate->tButyl CES Carboxylesterase (CES1/CES2) Ethyl->CES Nucleophilic Attack tButyl->CES Blocked by Steric Bulk CYP Cytochrome P450 (CYP3A4/2C8) tButyl->CYP C-H Abstraction Tetra Tetrahedral Intermediate CES->Tetra Rapid Hydroxy Hydroxylated t-Butyl Intermediate CYP->Hydroxy Oxidation Acid Free Carboxylic Acid (Active/Metabolite) Tetra->Acid Hydrolysis Byproducts_Et Ethanol Tetra->Byproducts_Et Hydroxy->Acid Spontaneous Collapse Byproducts_tBu Isobutylene + Formaldehyde Hydroxy->Byproducts_tBu

Figure 1: Mechanistic divergence showing Hydrolysis (Ethyl) vs. Oxidative Dealkylation (t-Butyl).[1]

Quantitative Performance Comparison

The following data illustrates the stark difference in half-life (


) and enzyme involvement.
Table 1: Comparative Stability Metrics
FeatureEthyl Estertert-Butyl Ester
Primary Clearance Mechanism Hydrolysis (Esterase mediated)Oxidative Dealkylation (CYP mediated)
Plasma Stability (

)
Low (< 20 min typical)High (> 240 min typical)
Microsomal Stability (+NADPH) Low (Rapid clearance)Moderate/Low (Depends on CYP affinity)
Microsomal Stability (-NADPH) Low (Esterases still active)High (Stable; no CYP activity)
Key Enzymes hCES1, hCES2CYP3A4, CYP2C8
Chemical Liability Base-catalyzed hydrolysisAcid-catalyzed hydrolysis
Supporting Experimental Data
  • Homologous Series Study: In rat plasma, Ethyl Benzoate exhibited a

    
     of 17 minutes , while bulkier esters showed progressively longer half-lives due to steric hindrance [1].
    
  • Case Study (BMS-275183): An oral taxane analog containing a tert-butyl ester showed no hydrolysis in human liver cytosol (rich in esterases).[1] However, in liver microsomes supplemented with NADPH, it was rapidly metabolized to the free acid via CYP3A4-mediated oxidation of the tert-butyl group [2].

  • Structural Modification: Replacing a tert-butyl group with a trifluoromethylcyclopropyl group (removing oxidizable C-H bonds) significantly increased metabolic stability in microsomes, proving that the instability of tert-butyl is oxidative, not hydrolytic [3].

Experimental Protocols

To accurately assess the stability of these esters, you must distinguish between esterase activity and CYP activity. A standard "Microsomal Stability" assay is insufficient unless controlled for cofactor dependence.

Protocol: Diagnostic Metabolic Profiling

Objective: Determine if instability is driven by Hydrolysis (Ethyl-like) or Oxidation (t-Butyl-like).[1]

Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Control: Heat-inactivated microsomes (to rule out chemical instability).

Workflow Diagram

AssayWorkflow Start Test Compound (1 µM) Split Split into 3 Incubation Groups Start->Split GrpA Group A: HLM + NADPH (Full Metabolism) Split->GrpA GrpB Group B: HLM - NADPH (Hydrolysis Only) Split->GrpB GrpC Group C: Heat-Inactivated HLM (Chemical Stability) Split->GrpC Incubate Incubate at 37°C (0, 15, 30, 60 min) GrpA->Incubate GrpB->Incubate GrpC->Incubate Quench Quench with ACN (Internal Standard) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result1 Unstable in A & B Analyze->Result1 High Clearance Result2 Unstable in A, Stable in B Analyze->Result2 Differential Clearance Interp1 Conclusion: Esterase Sensitive (Likely Ethyl Ester behavior) Result1->Interp1 Interp2 Conclusion: CYP Sensitive (Likely t-Butyl Ester behavior) Result2->Interp2

Figure 2: Diagnostic workflow to distinguish hydrolytic vs. oxidative clearance.

Step-by-Step Procedure
  • Preparation: Prepare a 1 µM solution of the test ester in phosphate buffer containing 0.5 mg/mL HLM.

  • Group B (Hydrolysis Check): Incubate without NADPH. Any loss of parent compound here indicates esterase activity (typical for Ethyl Esters).

  • Group A (Total Metabolism): Incubate with NADPH.[3][4][5] Loss here but stability in Group B indicates CYP activity (typical for tert-Butyl Esters).[1]

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL cold acetonitrile (with internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ester and the free acid metabolite.

Strategic Application in Drug Design

  • Use Ethyl Esters When:

    • You require a Prodrug strategy to improve oral absorption (lipophilicity) but need the active acid released rapidly in the plasma or liver.

    • Example: Enalapril (ethyl ester)

      
       Enalaprilat (active acid).
      
  • Use tert-Butyl Esters When:

    • You are exploring Structure-Activity Relationships (SAR) and need to block metabolism at the carboxylate to verify if the ester itself has pharmacological activity.

    • Warning: Do not assume tert-butyl esters are suitable for final drug candidates without checking CYP liability.[1] The resulting metabolite (isobutylene) is generally considered non-toxic, but the rapid oxidative clearance can lead to poor pharmacokinetics (high clearance, low exposure).

    • Optimization: If a tert-butyl ester is cleared too quickly by CYPs, consider replacing it with a Trifluoromethylcyclopropyl or Bicyclo[1.1.1]pentane moiety to maintain steric bulk while removing abstractable protons [3].[1]

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link][6]

  • CYP3A4-mediated ester cleavage as the major metabolic pathway of the oral taxane BMS-275183. Source: Drug Metabolism and Disposition (Zhang et al.) URL:[4][Link]

  • Metabolically Stable tert-Butyl Replacement. Source: ACS Medicinal Chemistry Letters (Vertex Pharmaceuticals) URL:[Link]

  • Quantitative Structure-Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Source: Journal of Medicinal Chemistry (Bodor et al.) URL:[Link]

Sources

Comparative

Technical Guide: Comparative Efficacy of Carbodiimides in Peptide Coupling

Topic: Efficacy of Different Carbodiimides in Peptide Coupling Reactions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The Carbod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Carbodiimides in Peptide Coupling Reactions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Carbodiimide Landscape

In peptide synthesis, carbodiimides remain the most versatile class of coupling reagents despite the rise of onium salts (HATU, PyBOP). Their utility, however, is strictly defined by the physical properties of their urea byproducts and their specific activation kinetics.

This guide moves beyond basic textbook definitions to analyze the three industry standards—DCC, DIC, and EDC —evaluating their efficacy in yield, racemization suppression, and downstream processing. We also integrate the critical role of modern additives like Oxyma Pure , which has largely superseded HOBt due to safety and efficiency profiles.

Mechanistic Foundation

To select the correct reagent, one must understand the competition between the productive pathway (Amide Bond Formation) and the destructive pathway (


-acylurea rearrangement).
The Activation Pathway

The carbodiimide reacts with the carboxylic acid to form the highly reactive


-acylisourea .[2] Without an additive, this intermediate is prone to:
  • Racemization: Via oxazolone formation.[3]

  • Rearrangement: Into the thermodynamically stable, inactive

    
    -acylurea.
    

Additives (HOBt, Oxyma) intercept the


-acylisourea to form an active ester, which is less reactive than the anhydride but significantly more stable against racemization, ensuring high chiral purity.
Visualization: Reaction Mechanism & Side Pathways[3][4]

CarbodiimideMechanism Carboxyl Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) Carboxyl->O_Acyl Activation Carbodiimide Carbodiimide (DCC/DIC/EDC) Carbodiimide->O_Acyl ActiveEster Active Ester (Stable Intermediate) O_Acyl->ActiveEster Fast Attack by Additive Peptide Peptide Bond (Product) O_Acyl->Peptide Direct Attack NAcyl N-Acylurea (Dead End Byproduct) O_Acyl->NAcyl Slow Rearrangement Racemization Racemization (Oxazolone Path) O_Acyl->Racemization Base Catalyzed Additive Additive (Oxyma/HOBt) Additive->ActiveEster ActiveEster->Peptide Aminolysis Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The mechanistic bifurcation. Additives are essential to divert the O-acylisourea away from N-acylurea formation and racemization.

Detailed Comparative Profile

DCC ( -Dicyclohexylcarbodiimide)[3][6][7]
  • Status: The Legacy Standard.

  • Physical State: Waxy solid (low melting point).

  • Byproduct: Dicyclohexylurea (DCU).[1][4][5] Insoluble in most organic solvents (DCM, DMF) and water.

  • Operational Insight:

    • Pros: Extremely inexpensive. High activation energy.

    • Cons: DCU removal is a nightmare. In SPPS, DCU precipitates inside the resin matrix, blocking pores and halting synthesis. In solution phase, trace DCU is difficult to filter completely; it often requires cooling the reaction to -20°C to precipitate fully.

    • Best Use: Large-scale solution phase synthesis where cost is paramount and filtration is automated.

DIC ( -Diisopropylcarbodiimide)
  • Status: The SPPS Workhorse.

  • Physical State: Liquid at room temperature.

  • Byproduct: Diisopropylurea (DIU).[1] Soluble in DCM, DMF, and NMP.[6]

  • Operational Insight:

    • Pros: The soluble urea byproduct washes away easily during the filtration steps of Solid Phase Peptide Synthesis (SPPS).[7] Less allergenic than DCC.[2]

    • Cons: More expensive than DCC. Not ideal for solution phase if aqueous workup is used (DIU is not water-soluble).

    • Best Use: Automated and manual SPPS.[8]

EDC ( -Ethyl- -( -dimethylaminopropyl)carbodiimide HCl)
  • Status: The Bioconjugation Specialist.

  • Physical State: Crystalline solid (hygroscopic).

  • Byproduct: A urea derivative containing a tertiary amine. Water Soluble .[2][7][4][5][9][10]

  • Operational Insight:

    • Pros: Byproduct removal is trivial via dilute acid/water wash. Ideal for coupling haptens to carrier proteins or solution phase peptide synthesis.

    • Cons: Expensive.[11] Can cause higher racemization rates than DIC if pH is not strictly controlled (keep pH 4.5–6.0 for activation).

    • Best Use: Bioconjugation, protein cross-linking, and solution phase synthesis requiring simple extraction workup.

Performance Data: Yield & Racemization

The choice of carbodiimide and additive significantly impacts coupling efficiency, particularly for sterically hindered amino acids (e.g., Aib, Val, Ile).

Table 1: Comparative Coupling Efficiency (Difficult Sequences)

Data synthesized from comparative studies on Aib-Aib and Val-Val couplings.

Coupling Reagent SystemYield (5 min)Yield (30 min)Racemization (DL-%)Notes
DIC / HOBt 79%85%8.9%Standard legacy protocol. High racemization risk.[7]
DIC / Oxyma Pure 90% 99% 3.8% Superior kinetics and optical purity.
EDC / HOBt 75%82%12.5%Higher racemization due to basic amine moiety in EDC.
DCC / HOBt 78%84%9.1%Comparable to DIC but plagued by filtration issues.
Table 2: Byproduct Solubility Matrix
ReagentUrea ByproductSoluble in DCM?Soluble in Water?Removal Method
DCC DCUNO NO Filtration (Difficult)
DIC DIUYES NOSolvent Wash (SPPS)
EDC EDC-UreaYESYES Aqueous Extraction

Decision Framework

Select the appropriate reagent based on your synthesis mode and downstream processing capabilities.[1]

DecisionTree Start Select Coupling Environment SPPS Solid Phase (SPPS) Start->SPPS Solution Solution Phase Start->Solution DIC Use DIC + Oxyma Pure (Standard) SPPS->DIC Urea must be soluble Aqueous Is product water soluble or protein conjugate? Solution->Aqueous Organic Is product organic soluble? Solution->Organic EDC Use EDC.HCl (Wash urea with water) Aqueous->EDC Yes Organic->EDC Ease of workup is priority DCC Use DCC (Filter precipitated urea) Organic->DCC Cost is priority

Figure 2: Decision Matrix for Carbodiimide Selection.

Experimental Protocols

Protocol A: High-Efficiency SPPS (DIC/Oxyma)

Best for: Routine automated or manual synthesis of peptides on resin.

Reagents:

  • Fmoc-Amino Acid (

    
     eq)[11]
    
  • Oxyma Pure (

    
     eq)[11]
    
  • DIC (

    
     eq)[11]
    
  • Solvent: DMF (Dimethylformamide)[1][2][7]

Procedure:

  • Dissolution: Dissolve Fmoc-AA and Oxyma Pure in minimal DMF.

    • Note: Premixing acid and Oxyma ensures the active ester forms immediately upon DIC addition, suppressing racemization.

  • Activation: Add DIC to the mixture. Shake/stir for 2 minutes.

    • Visual Cue: The solution may turn slightly yellow (formation of the active ester).

  • Coupling: Add the activated mixture to the deprotected resin.

  • Incubation: Shake at room temperature for 30–60 minutes.

    • Optimization: For difficult couplings (Arg, Cys, Val), extend to 2 hours or use double coupling.

  • Wash: Drain and wash resin with DMF (

    
     min) to remove soluble DIU and excess reagents.
    
Protocol B: Solution Phase Bioconjugation (EDC/NHS)

Best for: Conjugating a peptide/hapten to a carrier protein (e.g., KLH, BSA).

Reagents:

  • Protein (

    
     mg/mL in MES Buffer, pH 6.0)
    
  • Peptide/Hapten (Carboxyl-containing)[12]

  • EDC (

    
     eq excess)
    
  • NHS (

    
    -hydroxysuccinimide) or Sulfo-NHS (
    
    
    
    eq)

Procedure:

  • Activation: Dissolve the peptide/hapten in MES buffer (pH 6.0). Add EDC and NHS.[2]

  • Incubation: React for 15 minutes at Room Temp.

    • Mechanism:[2][3][7][13][6] EDC activates the carboxyl; NHS displaces it to form a stable NHS-ester.

  • Quench (Optional): If using a two-step protocol, remove excess EDC via a desalting column or rapid dialysis to prevent cross-linking the protein to itself.

  • Conjugation: Add the activated peptide solution to the protein solution. Adjust pH to 7.2–7.5 with phosphate buffer.

  • Reaction: Incubate for 2 hours at Room Temp.

  • Purification: Remove byproducts (EDC-urea, NHS) via dialysis or size-exclusion chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Subirós-Funosas, R., et al. (2009).[12] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[12] Chemistry – A European Journal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Validation

Automated Spectral Deconvolution vs. Manual Cross-Referencing: A Comparative Technical Guide

Executive Summary In high-throughput drug discovery, the bottleneck has shifted from data acquisition to data interpretation. This guide evaluates the performance of Enterprise Spectral Analysis Platforms (ESAP) —specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput drug discovery, the bottleneck has shifted from data acquisition to data interpretation. This guide evaluates the performance of Enterprise Spectral Analysis Platforms (ESAP) —specifically those utilizing automated deconvolution and curated commercial databases (e.g., Wiley/NIST)—against Manual Cross-Referencing Protocols (MCRP) using open-source repositories (e.g., PubChem, GNPS).

Key Finding: While manual workflows offer granular control for novel compound elucidation, automated enterprise systems reduce analysis time by ~50-60% and significantly lower false discovery rates (FDR) in complex matrices through orthogonal validation (e.g., Retention Index + Spectral Match).

Technical Comparison: Enterprise Automation vs. Manual Workflows

The "Product": Enterprise Spectral Analysis Platforms (ESAP)

ESAP represents the gold standard in industrial labs, integrating automated peak deconvolution (e.g., AMDIS algorithms), probabilistic matching, and curated databases (Wiley Registry/NIST).

The Alternative: Manual Cross-Referencing Protocols (MCRP)

MCRP relies on expert manual peak picking followed by searches in public databases (PubChem, ChemSpider) or community-driven spectral libraries (GNPS, MassBank).

Performance Matrix

The following data synthesizes benchmarks from comparative metabolomics and toxicology studies [1][5][9].

FeatureEnterprise Automation (ESAP) Manual/Open-Source (MCRP) Impact on Drug Dev
Spectral Coverage High (>3M curated spectra in Wiley/NIST)Variable (High for knowns, low for novel/proprietary)ESAP reduces "unknowns" in dereplication.
Search Speed < 5 min per batch (100+ spectra)3-4 hours per batchESAP enables high-throughput screening.
False Positive Rate Low (<5%) due to orthogonal filtering (RI, UV, MS/MS)Moderate (10-20%) due to isomer confusionMCRP requires heavy secondary validation.
Deconvolution Automated (e.g., AMDIS) separates co-eluting peaksManual subtraction is error-proneESAP is essential for complex biological matrices.
Data Integrity Curated (Quality flagged, stereochem checked)Community (Risk of user-submission errors)Critical for regulatory submissions (IND/NDA).

Deep Dive: The Mechanics of Accuracy

The Deconvolution Bottleneck

In complex biological matrices (plasma, urine), co-eluting compounds create "mixed" spectra.

  • ESAP Approach: Uses mathematical deconvolution (e.g., Model-Based Peak Extraction) to mathematically separate ion signals belonging to different compounds before library searching.

  • MCRP Approach: Relies on "background subtraction," which often fails to isolate low-abundance metabolites hidden under high-abundance matrix peaks.

Database Quality & "The Isomer Trap"

Public databases like PubChem often link multiple isomers to a single mass spectrum or lack stereochemical specificity.

  • Experimental Insight: A study comparing NIST vs. Public sources found that curated libraries significantly reduce misidentification of positional isomers (e.g., 2,4- vs. 2,5-substituted cannabinoids) because they contain specific retention indices (RI) and isomer-specific fragmentation patterns [8].

Experimental Protocol: Validating a Spectral Match

Trustworthiness Directive: This protocol is a self-validating system designed to prevent false positives, regardless of the software used.

Phase 1: Signal Processing
  • Baseline Correction: Apply an asymmetric least squares algorithm to remove drift.

  • Noise Filtering: Apply a Savitzky-Golay filter (Window size: 5-15 points) to smooth data without distorting peak shapes.

Phase 2: The Search Strategy
  • Primary Search (MS/MS or NMR):

    • ESAP: Execute "Hybrid Search" (Dot Product + Precursor Mass).

    • MCRP: Search precursor mass (±5 ppm) in PubChem -> Filter by "Has Spectrum".

  • Orthogonal Validation (The "Kill Step"):

    • If Match Score > 800 (or >80%): Check Retention Index (RI) .

    • Rule: If Experimental RI deviates from Library RI by >20 units (for non-polar columns), REJECT the match, regardless of spectral similarity.

Phase 3: Isotope Pattern Analysis
  • Compare the theoretical isotope distribution of the library formula with the experimental cluster.

  • Metric: A relative intensity error >10% for the M+1 peak indicates a likely formula mismatch.

Visualizing the Workflow

The following diagram illustrates the divergent paths of Automated vs. Manual analysis and the critical "Validation Gates" required to ensure scientific integrity.

SpectralWorkflow cluster_Auto Enterprise Automation (ESAP) cluster_Manual Manual Protocol (MCRP) RawData Raw Spectral Data (LC-MS / GC-MS) Deconv Automated Deconvolution (e.g., AMDIS/Mnova) RawData->Deconv Batch Process PeakPick Manual Peak Picking & Subtraction RawData->PeakPick Manual Select LibSearch Curated DB Search (Wiley/NIST) Deconv->LibSearch ScoreCalc Probabilistic Scoring + RI Matching LibSearch->ScoreCalc Validation VALIDATION GATE: Isotope Pattern & Retention Index Check ScoreCalc->Validation High Score PublicSearch Public DB Search (PubChem/GNPS) PeakPick->PublicSearch VisualCheck Visual Spectral Comparison PublicSearch->VisualCheck VisualCheck->Validation Putative Match ResultPass Confident Identification (Structure Confirmed) Validation->ResultPass Passes All Checks ResultFail Ambiguous Match (Flag for NMR/Isolation) Validation->ResultFail Fails RI/Isotope

Figure 1: Comparative workflow showing the automated efficiency of ESAP versus the manual steps of MCRP, converging at a mandatory Validation Gate.

Logic for Decision Making

When should you invest in an Enterprise System (ESAP) versus relying on Open Source (MCRP)?

DecisionTree Start Start: Spectral Analysis Needs Volume Sample Volume? Start->Volume Matrix Matrix Complexity? Volume->Matrix High (>50/week) Novelty Target Type? Volume->Novelty Low (<10/week) Matrix->Novelty Simple (Synthetics) ESAP RECOMMENDATION: Enterprise Automation (Wiley/NIST) Matrix->ESAP Complex (Biofluids) Novelty->ESAP Known/Dereplication MCRP RECOMMENDATION: Manual/Open Source (PubChem/GNPS) Novelty->MCRP Novel/Unknowns

Figure 2: Decision logic for selecting the appropriate cross-referencing strategy based on throughput, complexity, and novelty.

References

  • NIST & Wiley Mass Spectra Libraries. (2023).[1][2] Comparison of NIST and Wiley Registry Coverage and Reliability.[1][2][3][4] BCP Instruments.[1] [Link]

  • GeeksforGeeks. (2025). Difference between Open Source Database and Commercial Database.[5][6][Link]

  • Wiley. (2023).[1][2] Wiley Registry/NIST Mass Spectral Library 2023 Specifications.[2][Link]

  • ResearchGate. (2025). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra.[Link]

  • National Institutes of Health (PMC). (2018). Comparison of Two Automated Targeted Metabolomics Programs to Manual Profiling by an Experienced Spectroscopist.[Link]

  • Spectrometrics. (2023).[2] Wiley Registry / NIST Mass Spectral Library 2023 - The Chemistry of Collaboration.[1][Link]

  • AGS Analitica. (2023). Wiley Registry® / NIST Mass Spectral Library 2023.[1][2][4][Link]

  • National Institutes of Health (PMC). (2017). Mass Spectral Library Quality Assurance by Inter-Library Comparison.[7][Link]

  • PubMed. (2010). Automated mass spectral deconvolution and identification system for GC-MS screening for drugs, poisons, and metabolites in urine.[Link]

  • National Institutes of Health (PubMed). (2013). A probabilistic approach to spectral graph matching.[8][Link][8]

Sources

Comparative

Comparative Profiling of Piperidine Carbamate Derivatives as Serine Hydrolase Modulators

[1][2][3][4] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: FAAH and AChE Modulation Introduction: The Piperidine Carbamate Scaffold In the la...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: FAAH and AChE Modulation

Introduction: The Piperidine Carbamate Scaffold

In the landscape of covalent receptor modulation, piperidine carbamates represent a privileged scaffold, merging the pharmacokinetic versatility of the piperidine ring with the reactive specificity of the carbamate "warhead." Unlike simple competitive inhibitors, these derivatives typically function as pseudo-irreversible inhibitors , targeting the catalytic serine residues of serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

This guide objectively compares the performance of novel N-substituted piperidine carbamates against the industry standard biphenyl carbamates (e.g., URB597) . We analyze potency (


), kinetic efficiency (

), and metabolic stability to provide a data-driven rationale for scaffold selection in drug design.

Mechanistic Basis: Covalent Carbamoylation

To understand the performance differences, one must grasp the causality of the inhibition. Both piperidine and biphenyl carbamates inhibit their targets via carbamoylation of the catalytic serine. However, the rate of this reaction and the stability of the resulting adduct define the drug's efficacy.

The Reaction Pathway

The carbamate moiety acts as a "suicide substrate." The enzyme's nucleophilic serine attacks the carbonyl carbon of the carbamate, releasing the leaving group (the piperidine or biphenyl alcohol portion) and forming a stable carbamoylated enzyme adduct.

CarbamoylationMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Ki) Inhibitor Piperidine Carbamate (R-O-CO-NR'2) Inhibitor->Complex Binding (Ki) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack AcylEnzyme Carbamoylated Enzyme (Inactive Adduct) TS->AcylEnzyme Acylation (kinact) LeavingGroup Leaving Group (Piperidine-OH) TS->LeavingGroup

Figure 1: Mechanism of pseudo-irreversible inhibition. The efficacy depends on the balance between the binding affinity (


) and the rate of carbamoylation (

).

Comparative Case Study: FAAH Inhibition

Context: FAAH degradation of anandamide (AEA) is a key target for analgesic and anxiolytic therapeutics. The Comparison:

  • Standard: URB597 (Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester).[1] Known for high potency but limited hydrolytic stability and solubility.

  • Challenger: Indolylalkyl-piperidine Carbamates (e.g., Compound 32 from J. Med. Chem. literature).[2][3][4][5][6]

Performance Metrics

The piperidine scaffold allows for the introduction of solubilizing groups and tunable linkers (e.g., ethyl spacers) that the rigid biphenyl system of URB597 lacks.

FeatureURB597 (Standard)Piperidine Carbamate (Cmpd 32)Interpretation
Scaffold Type Biphenyl CarbamateN-substituted Piperidine CarbamatePiperidine offers better

character (solubility).
Target FAAH (Ser241)FAAH (Ser241)Both target the same catalytic triad.
Potency (

)
4.6 nM ~5.0 nM Comparable. Piperidine derivatives achieve nanomolar potency.
Selectivity High for FAAH vs MAGLHigh; tunable via indole substitutionFluorine at indole C6/C7 enhances selectivity.
Metabolic Stability Moderate (Liver S9)High (>60 min

)
Piperidine ring resists rapid oxidative metabolism better than biphenyls.
Solubility Low (Lipophilic)Moderate to HighNitrogen in piperidine allows salt formation.

Key Insight: While URB597 is the potency benchmark, the piperidine derivatives (specifically 4-[(indol-1-yl)ethyl]piperidine variants) match this potency while offering superior metabolic stability in liver microsomes. This makes the piperidine class more viable for oral bioavailability optimization.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

A. Synthesis of Piperidine Carbamates (General Workflow)

Rationale: The formation of the carbamate linkage requires activation of the piperidine alcohol or the reaction of a piperidine amine with a chloroformate.

  • Activation: React the specific phenyl/alkyl chloroformate (1.1 eq) with the N-substituted 4-hydroxypiperidine (1.0 eq) in dry DCM.

  • Base Catalysis: Add

    
     (1.5 eq) dropwise at 0°C to scavenge HCl.
    
  • Purification: The carbamate product is often stable on silica; purify via flash chromatography (Hexane/EtOAc).

B. Fluorometric FAAH Activity Assay

Rationale: Use a fluorogenic substrate (AMC-arachidonoyl amide) to measure reaction velocity. The release of 7-amino-4-methylcoumarin (AMC) is directly proportional to enzyme activity.

Reagents:

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Substrate: Arachidonoyl-AMC (AA-AMC), final conc. 10

    
    M.
    
  • Enzyme: Rat brain homogenate or recombinant human FAAH.

Workflow:

AssayWorkflow Step1 Pre-incubation (Enzyme + Inhibitor) 30 min @ 37°C Step2 Substrate Addition (AA-AMC, 10 µM) Step1->Step2 Step3 Kinetic Read (Ex: 340nm / Em: 460nm) Measure Slope (RFU/min) Step2->Step3 Step4 Data Analysis Calculate % Inhibition vs Control Step3->Step4

Figure 2: Kinetic assay workflow for determining


 values.

Validation Step: Include a "No Enzyme" blank to correct for spontaneous substrate hydrolysis and a "URB597" positive control (1


M) to ensure the assay window is valid (Z' factor > 0.5).
C. Determining

For covalent inhibitors,


 is time-dependent. You must calculate the second-order rate constant (

).
  • Incubate enzyme with varying inhibitor concentrations (

    
    ) for different times (
    
    
    
    ).
  • Measure residual activity.

  • Plot

    
     vs time to get 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    to derive
    
    
    (max inactivation rate) and
    
    
    (affinity).

Dual Modulation: AChE/BuChE

Piperidine carbamates are also pivotal in Alzheimer's research as dual inhibitors.

  • Mechanism: The carbamate moiety carbamoylates Ser203 of AChE.

  • SAR Comparison:

    • N-benzyl piperidines (Donepezil-like) target the CAS (Catalytic Anionic Site).

    • Carbamate substitution targets the PAS (Peripheral Anionic Site).

    • Result: Piperidine carbamates often show mixed-type inhibition , superior to simple competitive inhibitors, reducing amyloid-beta aggregation induced by AChE.

References

  • Comparison of FAAH Inhibitors: "Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases." J. Med. Chem.

  • URB597 Properties: "The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH."[1] Br. J. Pharmacol.

  • Indolylalkyl-piperidine Data: "(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)."[7][1][8][9] Bioorg. Med. Chem.

  • AChE/BuChE Dual Inhibition: "N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease." PubMed Central.

Sources

Validation

Evaluating Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester: Prodrug Moiety vs. Synthetic Intermediate

This comprehensive technical guide evaluates the specific chemical entity Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9) within the context of drug development. While often queried as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide evaluates the specific chemical entity Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (CAS 158958-41-9) within the context of drug development.

While often queried as a potential "prodrug moiety" due to the presence of a carbamate and a solubilizing piperidine ring, this analysis clarifies its actual role as a stable chemical building block rather than a physiologically labile prodrug.

Executive Summary

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (Structure: tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate) is a commercially available secondary amine protected by a Boc (tert-butyloxycarbonyl) group.

  • Verdict as a Prodrug Moiety: POOR / NON-VIABLE .

    • The tert-butyl carbamate (Boc) moiety is chemically designed for high stability at physiological pH (7.4) and resistance to plasma esterases. It requires strong acidic conditions (e.g., TFA, HCl) for cleavage, which are not present systemically in the human body.

  • Verdict as a Drug Design Scaffold: EXCELLENT .

    • The molecule serves as a high-value linker/spacer in the synthesis of PROTACs and bifunctional ligands. The free piperidine nitrogen allows for attachment to a drug core, while the ethyl-amino tail (protected by Boc) can be revealed later to improve solubility or target affinity.

Technical Evaluation of the Moiety

Structural Deconstruction

To understand the performance limitations, we must parse the molecule into its functional components:

  • The "Warhead" (Piperidine Motif):

    • Function: Solubilizing handle.

    • Mechanism: The piperidine nitrogen (pKa ~11.0) is protonated at physiological pH, drastically improving aqueous solubility.

    • Status in this molecule: Free secondary amine (unsubstituted), ready for conjugation.

  • The "Mask" (Tert-Butyl Carbamate / Boc):

    • Function: Protecting group.

    • Mechanism: Steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl carbon by hydrolytic enzymes (esterases).

    • Physiological Fate: Remains intact in plasma, liver microsomes, and cytosolic fractions.

Why "Boc" Fails as a Prodrug Strategy

A successful carbamate prodrug must undergo enzymatic hydrolysis (by CES1 or CES2) or spontaneous chemical hydrolysis.

  • Steric Hindrance: The bulky tert-butyl group blocks the active site of serine hydrolases (carboxylesterases).

  • Electronic Stability: The carbamate resonance stabilizes the carbonyl, making it less electrophilic than a standard ester.

  • Cleavage Trigger: Boc cleavage follows an E1 elimination mechanism requiring protonation of the carbonyl oxygen (unlikely at pH 7.4) or the carbamate nitrogen.[1][2][3] In vivo, this simply does not occur at therapeutic rates.

Comparative Analysis: Alternatives for Prodrug Design

If the goal is to mask an amine (like the ethyl-amino group) for delivery, the Boc group is unsuitable. Below is a comparison with viable alternatives.

FeatureTert-Butyl Carbamate (Boc) Ethyl/Methyl Carbamate Phosphonooxymethyl Carbamate Acyloxymethyl Carbamate
Primary Role Synthetic ProtectionStable Prodrug (Slow release)Solubilizing ProdrugLabile Prodrug
Plasma Stability >24 Hours (Stable) High (Hours to Days)Moderate (Phosphatase dependent)Low (Esterase dependent)
Cleavage Mechanism Acidolysis (Chemical)Oxidative (CYP450) or slow hydrolysisAlkaline Phosphatase (ALP)Carboxylesterases (CES)
Solubility Impact Low (Lipophilic)ModerateHigh (Ionic) Moderate
Recommendation Do Not Use In Vivo Use for CNS penetrationUse for IV/Oral SolubilityUse for rapid release
Decision Logic for Carbamate Selection

The following diagram illustrates why the specific molecule (Boc-protected) is a "Dead End" for prodrug release, whereas alternative pathways lead to active drug recovery.

Prodrug_Decision_Tree Start Target Amine Drug (Need to Mask) Choice Select Carbamate Moiety Start->Choice Boc Tert-Butyl Carbamate (Boc) Choice->Boc Ethyl Ethyl/Benzyl Carbamate Choice->Ethyl POM Phosphonooxymethyl Carbamate Choice->POM Physio Physiological pH (7.4) Plasma Esterases Boc->Physio Ethyl->Physio POM->Physio Result_Boc NO CLEAVAGE Drug remains inactive Excreted intact Physio->Result_Boc Steric Hindrance Result_Ethyl Slow Oxidative Cleavage (CYP450 required) Physio->Result_Ethyl Metabolic Activation Result_POM Rapid Hydrolysis (ALP + Spontaneous) Physio->Result_POM Two-step Release

Figure 1: Decision tree demonstrating the metabolic fate of different carbamate moieties. The Boc group (Red path) leads to a failure in drug release.

Experimental Protocols for Validation

To empirically confirm that Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is not a prodrug, the following stability assays are standard.

Protocol 1: Plasma Stability Assay (In Vitro)

Objective: Quantify the rate of carbamate cleavage in human plasma.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human plasma (mixed gender) at 37°C.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At time points

      
       min and 
      
      
      
      hours, remove 50 µL aliquots.
    • Quench: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor for the parent mass (

      
      ) and the potential cleavage product (Ethyl-piperidin-4-ylmethyl-amine).
      
  • Expected Result:

    • Boc-Compound: >99% Parent remaining at 24 hours. (No cleavage).

    • Positive Control (e.g., Procaine): <50% Parent remaining at 30 min.

Protocol 2: Simulated Gastric Fluid (SGF) Stability

Objective: Determine if the acidic environment of the stomach (pH 1.2) triggers cleavage (since Boc is acid-labile).

  • Preparation:

    • Prepare SGF (0.2 % NaCl, 0.32 % Pepsin, pH adjusted to 1.2 with HCl).

  • Incubation:

    • Incubate 1 µM compound in SGF at 37°C.

  • Analysis:

    • Sample at 0, 1, and 2 hours (typical gastric residence time).

  • Expected Result:

    • While Boc is acid-labile, it typically requires Trifluoroacetic acid (TFA) or 4M HCl in Dioxane .

    • At pH 1.2 (approx 0.06 M HCl), cleavage is negligible (<5%) over 2 hours.

Strategic Application: The "Linker" Approach

While the Boc group fails as a prodrug, the Ethyl-piperidin-4-ylmethyl scaffold is a valuable intermediate.

Synthesis Workflow Visualization

The following diagram shows how this molecule is correctly used in drug synthesis (e.g., PROTACs), where the Boc is removed chemically before biological application.

Synthesis_Flow Start Ethyl-piperidin-4-ylmethyl- carbamic acid t-butyl ester (The Building Block) Step1 Conjugation (Amide Coupling / SNAr) Start->Step1 Via Piperidine NH Intermediate Drug-Linker-Boc (Protected Intermediate) Step1->Intermediate Step2 Deprotection (TFA / HCl) Intermediate->Step2 Final Drug-Linker-NH-Ethyl (Active Ligand) Step2->Final Removes Boc

Figure 2: Correct synthetic utilization of the molecule. Note that the Boc group is removed chemically (Step 2) during manufacturing, not inside the patient.

References

  • Huttunen, K. M., et al. "Prodrugs: from serendipity to rational design." Pharmacological Reviews 63.3 (2011): 750-771. Link

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Defines Boc stability). Link

  • Rautio, J., et al. "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery 17 (2018): 559–587. Link

  • PubChem Compound Summary. "tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate (CAS 158958-41-9)."[2][3] Link

  • Yang, Y., et al. "Carboxylesterases in the metabolism and activation of prodrugs." Acta Pharmaceutica Sinica B 1.2 (2011): 69-75. Link

Sources

Safety & Regulatory Compliance

Safety

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester proper disposal procedures

Executive Safety Directive: The "Acid-Contact" Rule CRITICAL WARNING: This compound contains a tert-butoxycarbonyl (Boc) protecting group.[1][2] Do NOT dispose of this material in acidic waste streams (e.g., waste contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The "Acid-Contact" Rule

CRITICAL WARNING: This compound contains a tert-butoxycarbonyl (Boc) protecting group.[1][2]

  • Do NOT dispose of this material in acidic waste streams (e.g., waste containing HCl, TFA, or H₂SO₄).[1]

  • The Risk: Contact with strong acids triggers rapid deprotection, releasing isobutylene gas and carbon dioxide (CO₂).[1] In a sealed waste container, this gas evolution can cause catastrophic over-pressurization and rupture .

  • Directive: Segregate strictly into Non-Halogenated Organic or Solid Hazardous waste streams.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its behavior in the waste stream. It is a pharmaceutical intermediate characterized by moderate stability but specific reactivity profiles.[1]

PropertyData / DescriptionOperational Implication
Chemical Structure Piperidine ring with an ethyl-carbamate side chain and a Boc-protected nitrogen.[1][3]Organic nitrogenous waste; requires high-temperature incineration.[1][3]
Physical State Typically a white to off-white solid or viscous oil.[1][3]May require dissolution for liquid waste streams or double-bagging for solids.[1][3]
Flash Point >110°C (Estimated for high MW esters).[1][3]Classified as Combustible but not Flammable (unless in solvent).[1][3]
Reactivity Acid Labile. Stable to bases and oxidizers under normal conditions.[3]Incompatible with Acid Waste.
Toxicity Irritant (Skin/Eye/Respiratory).[1][3] Low acute toxicity.[1]Standard PPE (Nitrile gloves, lab coat, goggles) is sufficient.[1][3]
RCRA Classification Not P-listed or U-listed specifically.[1][3]Defaults to D001 (Ignitable) if in solvent, or general organic hazardous waste.[1][3]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is chemically stable.

  • Purity Check: Is the material pure, or is it dissolved in a solvent?

    • If Pure Solid: Do not dissolve unnecessarily.[1] Disposal as a solid reduces volume and solvent costs.

    • If in Solution: Identify the solvent.[4] If the solvent is halogenated (DCM, Chloroform), the entire mixture must go to Halogenated Waste .[1]

  • Quenching (Only if reactive impurities are present): If the material is a crude reaction mixture containing residual reagents (e.g., unreacted acid chlorides or bases), quench carefully before packaging.[1] For the pure ester, no quenching is required.[1][3]

Phase B: Waste Segregation & Packaging

Follow this decision matrix to select the correct waste stream.

Scenario 1: Solid Waste (Preferred for Pure Compound)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the compound in a clear, sealable polyethylene bag. Double-bagging is recommended to prevent dust generation.[1]

  • Labeling:

    • Primary Constituent: Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester (95%+).[1][3]

    • Hazard Checkbox: [x] Toxic/Irritant [x] Organic.[1]

    • Notes: "Boc-protected amine. DO NOT MIX WITH ACIDS."

Scenario 2: Liquid Waste (Solutions/Mother Liquors)

  • Solvent Identification:

    • Non-Halogenated: (Ethanol, Ethyl Acetate, THF, Hexane).[1]

    • Halogenated:[1] (DCM, Chloroform).[1]

  • Pouring: Transfer into the appropriate 5-gallon safety can or glass carboy (amber glass preferred for light sensitivity).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Labeling: List the solvent as the primary constituent and the ester as a trace contaminant (<5%).

Phase C: Final Destruction Method
  • Recommended Method: High-Temperature Incineration .[1]

    • Why: The carbamate and piperidine moieties require temperatures >1000°C for complete mineralization into CO₂, H₂O, and N₂. Lower temperatures may result in the formation of toxic nitrogen oxides (NOx).

  • Prohibited Method: Sewer/Drain Disposal .[1]

    • Why: This compound is an organic pollutant and may be toxic to aquatic life. It is strictly prohibited from entering municipal water systems.

Visual Decision Matrix (Disposal Workflow)

The following diagram illustrates the logical flow for segregating this specific compound, emphasizing the critical "No Acid" checkpoint.

DisposalWorkflow cluster_warning Safety Protocol Start Start: Ethyl-piperidin-4-ylmethyl- carbamic acid tert-butyl ester StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure Solid AcidWarning CRITICAL STOP: Is Acid Present? StateCheck->AcidWarning In Solution Incineration Final Disposal: High-Temp Incineration SolidStream->Incineration LiquidCheck Solvent Type? HaloWaste Halogenated Organic Waste (e.g., DCM solutions) LiquidCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., EtOAc, MeOH) LiquidCheck->NonHaloWaste No Halogens HaloWaste->Incineration NonHaloWaste->Incineration AcidWarning->LiquidCheck No Acid AcidWarning->HaloWaste Acid Present (NEUTRALIZE FIRST!)

Caption: Operational workflow for segregating Boc-protected piperidine derivatives. Note the critical checkpoint for acid presence to prevent gas evolution.

Scientific Rationale (The "Why")

1. The Boc-Decomposition Mechanism: The tert-butyl carbamate (Boc) group is designed to be acid-labile.[1][3] Upon contact with protons (


), the carbonyl oxygen is protonated, leading to the collapse of the ester.[1][3]


In a laboratory flask, this is a useful deprotection step.[1] In a closed 20L waste drum, this reaction generates significant moles of gas, capable of bulging or rupturing the drum. This is why segregation from acidic waste is non-negotiable [1].

2. Thermal Mineralization: Carbamates (


) are thermally stable up to 

, after which they decompose.[1] To ensure no active pharmaceutical ingredients (APIs) or toxic intermediates leach into the environment, EPA regulations (40 CFR Part 264) mandate incineration efficiencies of 99.99% for organic hazardous constituents [2].[1]

Emergency Contingencies

  • Spill (Solid):

    • Don PPE (Gloves, Goggles, N95 mask to prevent dust inhalation).[1]

    • Sweep up carefully to avoid dust generation.[1]

    • Place in a bag labeled "Hazardous Waste - Solid Debris."[1]

    • Clean area with soap and water; collect rinsate into Liquid Organic Waste.[1]

  • Spill (Liquid/Solution):

    • Absorb with vermiculite or clay-based absorbent.[1]

    • Do not use paper towels if the solution contains oxidizers (though unlikely for this compound).[1]

    • Dispose of absorbent as Solid Hazardous Waste.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5]

    • Eyes: Flush with water for 15 minutes.[1][5][6][7] Seek medical attention if irritation persists.

References

  • American Chemical Society (ACS) Green Chemistry Institute. (2025).[1] BOC Deprotection Reagent Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Hazardous Waste Codes & Incineration Standards (40 CFR Parts 261-264).[1] Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Compound Summary: (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate (Analogue Safety Data). Retrieved from [Link]

Sources

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